2-Acetamidoacrylic acid
Description
Properties
IUPAC Name |
2-acetamidoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFFEMHDKXMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28376-45-6 | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28376-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40202647 | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-56-1 | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamidoacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQA627GQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a synthetic unsaturated amino acid derivative. Its structure, featuring a vinyl group, a carboxylic acid, and an acetamido group, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure
The chemical structure of this compound is characterized by a prop-2-enoic acid backbone with an acetamido substituent at the C2 position. The presence of both a hydrogen bond donor (the N-H of the amide and O-H of the carboxylic acid) and acceptor groups (the carbonyl oxygens of the amide and carboxylic acid) influences its intermolecular interactions and physical properties. The double bond introduces reactivity, making it a key substrate for various addition reactions.
IUPAC Name: 2-acetamidoprop-2-enoic acid[1]
Molecular Formula: C₅H₇NO₃[1]
Canonical SMILES: CC(=O)NC(=C)C(=O)O[1]
InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental design and evaluation.
| Property | Value | Source |
| Molecular Weight | 129.11 g/mol | [1] |
| Melting Point | 185-186 °C (decomposes) | |
| Boiling Point | 418.5 ± 37.0 °C at 760 mmHg (estimated) | |
| Solubility | Water: Hardly soluble[2]DMSO: Sparingly soluble[3]Methanol: Sparingly soluble[3] | |
| pKa (predicted) | 3.53 ± 0.11 | [2] |
| Appearance | White to off-white powder | [3] |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.1 | s | N-H (amide) |
| ~6.2 | s | =CH₂ (vinyl) |
| ~5.8 | s | =CH₂ (vinyl) |
| ~2.0 | s | -CH₃ (acetyl) |
Note: The chemical shift of the carboxylic acid proton can be broad and variable, and is often not observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (carboxylic acid) |
| ~167 | C=O (amide) |
| ~133 | C= (vinyl) |
| ~107 | =CH₂ (vinyl) |
| ~23 | -CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H | Stretching (broad, carboxylic acid) |
| ~1700 | C=O | Stretching (carboxylic acid) |
| ~1660 | C=O | Stretching (amide I) |
| ~1630 | C=C | Stretching |
| ~1540 | N-H | Bending (amide II) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the condensation of pyruvic acid with acetamide (B32628).
Materials:
-
Pyruvic acid
-
Acetamide
-
Acetic anhydride
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
A mixture of pyruvic acid (1 mole) and acetamide (1 mole) in toluene is heated under reflux with a water separator until no more water is evolved.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a mixture of pyridine and acetic anhydride.
-
The mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by pouring it into ice-cold dilute hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound.
Asymmetric Hydrogenation of this compound
This compound is a key substrate for the asymmetric synthesis of N-acetylalanine. This reaction is typically carried out using a chiral rhodium or ruthenium catalyst.
Materials:
-
This compound
-
Methanol (degassed)
-
Chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure vessel is charged with this compound and the chiral rhodium catalyst in degassed methanol.
-
The vessel is sealed and removed from the glovebox.
-
The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a constant temperature for the specified reaction time.
-
After the reaction is complete, the vessel is depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting N-acetylalanine is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.
References
A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid (CAS: 5429-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a versatile unsaturated N-acetylated amino acid derivative with the CAS number 5429-56-1.[1][2][3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and purification, as well as its significant applications in synthetic chemistry and drug development. Key areas of focus include its role as a precursor in the asymmetric synthesis of amino acids, its function as a monomer in polymerization, and its potential as an antioxidant. This document aims to be a comprehensive resource, offering detailed experimental protocols and visual representations of key processes to aid researchers in their work with this compound.
Chemical and Physical Properties
This compound is a white to off-white powder.[4] It is sparingly soluble in methanol (B129727) and DMSO, and slightly soluble in water.[2][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5429-56-1 | [1][3] |
| Molecular Formula | C₅H₇NO₃ | [1][3] |
| Molecular Weight | 129.11 g/mol | [1] |
| IUPAC Name | 2-acetamidoprop-2-enoic acid | [1] |
| Synonyms | N-Acetyldehydroalanine, α-Acetamidoacrylic acid | |
| Appearance | White to off-white powder | [4] |
| Melting Point | 185-186 °C (decomposes) | |
| Solubility | Sparingly soluble in DMSO and methanol | [5] |
| pKa | 3.53 ± 0.11 (Predicted) | [4] |
Spectral Data
The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectral Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available | [6][7] |
| ¹³C NMR | Spectra available | [1] |
| IR Spectroscopy | Data available | [1] |
| Mass Spectrometry | Data available | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of pyruvic acid with acetamide (B32628).[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 equivalent) and acetamide (1.0 equivalent) in benzene (B151609).
-
Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the benzene under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from ethanol (B145695) to yield this compound as white needles.[8]
Purification by Recrystallization
For further purification, a standard recrystallization protocol can be followed.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Applications in Research and Development
Asymmetric Synthesis of Amino Acids
This compound is a valuable precursor for the synthesis of chiral amino acids through asymmetric hydrogenation. This process typically employs a chiral rhodium catalyst.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand in a degassed solvent like methanol or dichloromethane.
-
Reaction Setup: In a high-pressure reactor, add this compound and the prepared catalyst solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a specific temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate analytical technique (e.g., HPLC).
-
Work-up: Upon completion, carefully vent the reactor and remove the solvent. The resulting amino acid derivative can be purified by chromatography or recrystallization.
Monomer in Polymerization
This compound can be polymerized to form poly(this compound).[8] This polymer has potential applications in various fields, including as a metal-chelating agent.
Experimental Protocol: Free Radical Polymerization
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., water or an organic solvent) in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Initiator Addition: Add a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or a persulfate initiator.[8]
-
Polymerization: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and stir for the required time to achieve polymerization.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Antioxidant Properties
This compound is reported to have antioxidant properties.[9] The antioxidant activity is likely attributed to its ability to scavenge free radicals. The conjugated system of the acrylic acid and the acetamido group may facilitate the stabilization of radical species.
Proposed Antioxidant Mechanism:
The antioxidant mechanism likely involves the donation of a hydrogen atom from the N-H group of the acetamido moiety or addition of a radical to the double bond to neutralize free radicals. The resulting radical on the this compound molecule can be stabilized through resonance.
Role in Drug Development
While specific drug delivery systems based solely on this compound are not extensively documented, its polymer, poly(acrylic acid), is widely used in drug delivery applications.[10] These systems often function as hydrogels for controlled drug release. The incorporation of this compound as a monomer into such systems could modulate their properties, such as mucoadhesion and pH-responsiveness.
Conceptual Workflow for Hydrogel-Based Drug Delivery:
-
Polymer Synthesis: Synthesize a copolymer incorporating this compound with other monomers (e.g., acrylic acid, polyethylene (B3416737) glycol) to form a cross-linked hydrogel.
-
Drug Loading: Load the therapeutic agent into the hydrogel matrix, either by diffusion or by incorporating it during the polymerization process.
-
Characterization: Characterize the drug-loaded hydrogel for properties such as swelling behavior, drug loading efficiency, and mechanical strength.
-
In Vitro Release Studies: Perform in vitro drug release studies under simulated physiological conditions (e.g., different pH values) to evaluate the release kinetics.
-
In Vivo Evaluation: Conduct in vivo studies in appropriate animal models to assess the biocompatibility, efficacy, and pharmacokinetic profile of the drug delivery system.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and polymer chemistry with significant potential in drug development. Its utility as a precursor for chiral amino acids and as a functional monomer makes it a compound of interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, along with detailed protocols to facilitate its use in the laboratory. Further research into its biological activities and the development of novel drug delivery systems based on its unique chemical structure is warranted.
References
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Characterization of the radical-scavenging reaction of 2-O-substituted ascorbic acid derivatives, AA-2G, AA-2P, and AA-2S: a kinetic and stoichiometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Alternative Chemistries for Free Radical-Initiated Targeting and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 2-Acetamidoacrylic Acid from Pyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-acetamidoacrylic acid, a valuable unsaturated amino acid derivative, using pyruvic acid as a starting material. The document details both a multi-step synthesis involving the formation and subsequent conversion of alanine (B10760859), as well as a more direct one-pot condensation reaction. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.
Introduction
This compound, also known as N-acetyldehydroalanine, is a key building block in organic synthesis, particularly in the preparation of modified peptides, unnatural amino acids, and various pharmaceuticals. Its α,β-unsaturated carbonyl moiety makes it a versatile precursor for a range of chemical transformations. This guide explores viable synthetic strategies starting from the readily available α-keto acid, pyruvic acid.
Synthetic Pathways from Pyruvic Acid
Two primary synthetic routes from pyruvic acid to this compound have been identified and are detailed below.
Route 1: Multi-Step Synthesis via Alanine Intermediate
This pathway involves a three-step sequence: the reductive amination of pyruvic acid to form alanine, followed by N-acetylation, and finally, conversion of the N-acetylalanine intermediate to the target molecule.
Step 1: Reductive Amination of Pyruvic Acid to Alanine
Pyruvic acid can be converted to alanine through reductive amination. This can be achieved through both chemical and enzymatic methods. Enzymatic methods often offer high conversion rates. For instance, the use of alanine dehydrogenase (AlaDH) in combination with an NADH regeneration system has been shown to achieve a 99% conversion of pyruvate (B1213749) to alanine within one hour.[1] Electrochemical methods have also been explored, demonstrating high selectivity for alanine formation.[2]
Step 2: N-Acetylation of Alanine
The resulting alanine is then N-acetylated, most commonly using acetic anhydride (B1165640). This reaction can be carried out in acetic acid, and various protocols report high yields. For example, acetylation of D,L-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55°C has been reported to yield N-acetyl-D,L-alanine with a purity of 98.7 to 99% and a yield of 78 to 83%.[3] Another method describes mixing amino acid and acetic acid in a molar ratio of 1:4-7, heating to 40-70°C, and then adding acetic anhydride, with total yields as high as 92-98%.[4]
Step 3: Conversion of N-Acetylalanine to this compound
The final step involves the introduction of a double bond into the N-acetylalanine molecule. This is the most challenging step in this synthetic sequence as alanine lacks a suitable leaving group for a simple elimination reaction. A common laboratory synthesis of dehydroalanine (B155165) derivatives involves the dehydration of serine derivatives.[3] For instance, N-acetylserine can be converted to this compound.[5] Therefore, this multi-step pathway would necessitate an additional step to introduce a hydroxyl or other suitable leaving group at the β-position of N-acetylalanine, which adds complexity to the overall synthesis.
Route 2: Direct One-Pot Synthesis
A more direct and efficient approach involves a one-pot, three-component condensation reaction. A Brønsted acid-catalyzed reaction of pyruvic acid, an alcohol or thiol, and an amide or carbamate (B1207046) can directly yield dehydroalanine derivatives. This method circumvents the need for the isolation of intermediates and the challenging conversion of N-acetylalanine. While a specific detailed protocol for the reaction of pyruvic acid with acetamide (B32628) was not found in the immediate search results, the existence of this general methodology presents a highly promising and streamlined route to this compound.
Data Presentation
The following tables summarize the quantitative data for the key transformations discussed.
Table 1: Reductive Amination of Pyruvic Acid to Alanine
| Method | Reducing Agent/Catalyst | Solvent/Conditions | Reaction Time | Conversion/Yield | Reference |
| Enzymatic | Alanine Dehydrogenase (AlaDH), NADH regeneration system | Not specified | 1 hour | 99% conversion | [1] |
| Electrochemical | Not specified | 6 M (NH4)2SO4 electrolyte | Not specified | High selectivity | [2] |
Table 2: N-Acetylation of Alanine
| Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| D,L-Alanine, Acetic Anhydride (1.2-1.3 eq) | Acetic Acid (4.4-5.0 eq) | 48-55°C | Not specified | 78-83% | 98.7-99% | [3] |
| Amino Acid, Acetic Anhydride (1.0-1.4 eq) | Acetic Acid (4-7 eq) | 40-70°C | 1-4 hours | 92-98% | High | [4] |
Experimental Protocols
Protocol 1: N-Acetylation of D,L-Alanine (Adapted from[3])
-
Reaction Setup: In a suitable reaction vessel, suspend D,L-alanine in 4.4 to 5.0 molar equivalents of acetic acid.
-
Reaction Execution: Heat the suspension to 48-55°C with stirring.
-
Addition of Acetic Anhydride: Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the heated suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, HPLC).
-
Work-up: After the reaction is complete, evaporate the acetic acid under reduced pressure.
-
Purification: Crystallize the crude product from water and dry to obtain N-acetyl-D,L-alanine.
Mandatory Visualizations
Caption: Multi-step synthesis of this compound from pyruvic acid via an alanine intermediate.
Caption: Direct one-pot synthesis of this compound from pyruvic acid and acetamide.
Caption: Experimental workflow for the N-acetylation of alanine.
References
- 1. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 4. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 5. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-acetamidoacrylic acid, a key building block in synthetic organic chemistry and peptide science. It covers its nomenclature, physicochemical properties, and a representative synthetic protocol.
Nomenclature and Synonyms
This compound is known by several names across different nomenclature systems. Its widespread use in various research fields has led to a variety of synonyms, which are crucial to recognize when reviewing literature and sourcing materials. The compound is systematically named under IUPAC nomenclature, and is also commonly referred to by names derived from its relationship to the amino acid alanine.
Table 1: Synonyms and Identifiers for this compound
| Nomenclature/Identifier Type | Value | Source |
| IUPAC Name | 2-acetamidoprop-2-enoic acid | [1] |
| CAS Number | 5429-56-1 | [1][2][3][4][5][6] |
| Common Synonyms | N-Acetyldehydroalanine | [2][3][5][7][8] |
| 2-(Acetylamino)-2-propenoic Acid | [3][4][6][7] | |
| 2-(Acetylamino)acrylic Acid | [3][4] | |
| Acetyldehydroalanine | [3][4][6] | |
| N-Acetyl-α-aminoacrylic Acid | [3][4][6] | |
| α-Acetamidoacrylic acid | [8][9] | |
| Other Identifiers | NSC 14171 | [1][3][4][6] |
| EINECS 226-583-3 | [1][5] | |
| Beilstein/REAXYS Number | 1812032 | |
| PubChem CID | 79482 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological studies. Key properties are summarized below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₃ | [2][3][4] |
| Molecular Weight | 129.11 g/mol | [2][4][5][6] |
| Appearance | Off-White Solid | [6] |
| Purity | ≥97% | [2] |
| Storage Temperature | 4°C | [2] |
| -20°C | [4] |
Experimental Protocols
The synthesis of this compound and its derivatives is a common procedure in many research laboratories. While multiple synthetic routes exist, a frequently cited method involves the dehydration of N-acetylserine or the elimination from a protected cysteine derivative. The methyl ester, methyl 2-acetamidoacrylate, can be prepared from the methyl ester of N-acetylalanine.[10]
3.1 Representative Synthesis: Preparation of Methyl 2-Acetamidoacrylate
While the direct synthesis of the free acid is varied, the preparation of its methyl ester provides a well-documented example of forming the dehydroalanine (B155165) backbone.
-
Starting Material: Methyl 2-acetamidopropionate (methyl ester of N-acetylalanine).[10]
-
Reaction Type: The specific reaction from this starting material to achieve the unsaturated product typically involves an elimination reaction. The exact conditions (base, solvent, temperature) can vary depending on the specific procedure being followed.
-
General Considerations: N-acylated derivatives of dehydroalanine are noted to be stable, unlike the free enamine which is prone to hydrolysis to pyruvate.[11] This stability is crucial for its isolation and use in subsequent synthetic steps.
3.2 Hydrolysis Studies
The stability of related compounds, such as methyl 2-acetamidoacrylate, has been investigated. Kinetic studies on its hydrolysis show that the rate is significantly affected by the solvent system. For instance, the addition of dimethylsulfoxide (DMSO) to water can retard the hydrolysis of the ester.[12] This information is valuable for designing reaction and purification conditions to minimize unwanted side reactions.
Logical Relationships in Synthesis
The synthesis of this compound derivatives often starts from readily available amino acids. The following diagram illustrates the conceptual workflow for the synthesis of a generic 2-acetamidoacrylate derivative from a protected amino acid precursor.
Caption: A diagram illustrating the general synthetic logic for producing 2-acetamidoacrylate derivatives.
References
- 1. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. veeprho.com [veeprho.com]
- 4. usbio.net [usbio.net]
- 5. 2-アセトアミドアクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 5429-56-1 [amp.chemicalbook.com]
- 8. 2-Propenoic acid, 2-(acetylamino)- [webbook.nist.gov]
- 9. parchem.com [parchem.com]
- 10. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 11. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 12. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyldehydroalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldehydroalanine (NAcDha) is an α,β-unsaturated amino acid derivative with significant implications in biochemistry and drug development. As a key component of various natural products and a reactive intermediate in biological systems, a thorough understanding of its physical, chemical, and biological properties is paramount. This guide provides a consolidated resource on N-Acetyldehydroalanine, encompassing its physicochemical data, synthesis protocols, and its role in cellular signaling pathways.
Physical and Chemical Data
Table 1: Physical Properties
| Property | Value | Notes and References |
| Molecular Formula | C₅H₇NO₃ | |
| Molecular Weight | 129.11 g/mol | |
| Melting Point | Not available | N-Acetyl-L-alanine has a melting point of 125 °C. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Insoluble in water. Dispersible in DMSO, TFA, and HFIP.[2] | Data for poly(dehydroalanine). Solubility of monomeric N-Acetyldehydroalanine may differ. |
Table 2: Chemical Properties
| Property | Description | References |
| Reactivity | Highly reactive as a Michael acceptor due to the electron-withdrawing acetyl and carboxyl groups conjugated to the double bond.[3] | [3] |
| Stability | More stable than dehydroalanine (B155165) due to N-acetylation.[1] Prone to hydrolysis, especially under basic conditions.[1] | [1] |
| Electrophilicity | The β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack by thiols (e.g., cysteine, glutathione) and amines.[3] | [3] |
Table 3: Spectroscopic Data (for Poly(dehydroalanine))
| Technique | Key Peaks and Observations | References |
| ¹H NMR | Resonances for alkene and amide protons are expected. | [2][4] |
| ¹³C NMR | Resonances for carbonyl and alkene carbons are characteristic. | [2][4] |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), 1681 & 1656 (Amide I), 1492 (Amide II), 1625 (C=C stretch), 902 (alkene C-H bend). | [2][4] |
Experimental Protocols
The synthesis of N-Acetyldehydroalanine typically proceeds through the dehydration of N-acetylserine or the elimination of a leaving group from an N-acetylcysteine derivative.
Synthesis of N-Acetyldehydroalanine from N-Acetyl-Serine
This method involves the dehydration of the β-hydroxyl group of N-acetyl-serine.
Materials:
-
N-acetyl-L-serine
-
Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent
-
Copper(I) chloride (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, dioxane)
Procedure:
-
Dissolve N-acetyl-L-serine in the anhydrous solvent under an inert atmosphere.
-
Add the dehydrating agent (e.g., DCC) to the solution.
-
If using a catalyst, add a catalytic amount of copper(I) chloride.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of N-Acetyldehydroalanine from N-Acetyl-Cysteine
This protocol involves the elimination of the thiol group from N-acetyl-cysteine, often after conversion to a better leaving group.
Materials:
-
N-acetyl-L-cysteine
-
Methyl iodide or other alkylating agent
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., methanol, DMF)
Procedure:
-
Dissolve N-acetyl-L-cysteine in a suitable solvent.
-
Add a base to deprotonate the thiol group, forming a thiolate.
-
Add the alkylating agent (e.g., methyl iodide) to form an S-alkylated intermediate.
-
Induce β-elimination by heating the reaction mixture or by adding a stronger base. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and remove the solvent.
-
Purify the N-Acetyldehydroalanine product using appropriate chromatographic techniques.
Role in Signaling Pathways
Dehydroalanine residues, often formed post-translationally, can play a crucial role in modulating cellular signaling pathways. Its electrophilic nature allows it to act as a reactive "warhead," forming covalent adducts with cellular nucleophiles and thereby altering protein function.
Modulation of the MAPK Signaling Pathway
Pathogenic bacteria have evolved mechanisms to manipulate host cell signaling to their advantage. One such strategy involves the enzymatic conversion of phosphorylated serine or threonine residues in key signaling proteins to dehydroalanine or dehydrobutyrine, respectively.[5] This modification can lead to the irreversible inactivation of mitogen-activated protein kinases (MAPKs), which are central to the host's immune response.[5]
The process can be summarized as follows:
-
Bacterial effector proteins with phosphothreonine lyase activity are injected into the host cell.
-
These enzymes target phosphorylated serine or threonine residues within the activation loop of MAPKs.
-
The enzyme catalyzes a β-elimination reaction, removing the phosphate (B84403) group and forming a dehydroalanine residue.
-
The presence of the dehydroalanine residue in the activation loop prevents re-phosphorylation and locks the MAPK in an inactive conformation, thereby dampening the downstream inflammatory and immune responses.
Interaction with Glutathione (B108866)
The electrophilic β-carbon of N-Acetyldehydroalanine makes it a substrate for Michael addition reactions with cellular nucleophiles, most notably glutathione (GSH).[1] This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).
The conjugation of N-Acetyldehydroalanine with glutathione can have several biological consequences:
-
Detoxification: GST-mediated conjugation is a major pathway for the detoxification of electrophilic compounds.
-
Protein Modification: The formation of dehydroalanine residues in proteins can lead to subsequent glutathionylation, a post-translational modification that can alter protein structure and function.
-
Depletion of Cellular Thiols: The reaction with dehydroalanine can deplete cellular stores of glutathione, potentially leading to oxidative stress.
References
- 1. Dehydroalanine analog of glutathione: An electrophilic busulfan metabolite that binds to human glutathione S-transferase A1-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Abnormal Activation of MEK1 Induced by Dehydroalanine Modification - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Acetamidoacrylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-acetamidoacrylic acid, a key building block in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Executive Summary
This compound, also known as N-acetyl-α,β-dehydroalanine, is an unsaturated N-acetylated amino acid derivative. Its solubility is a critical parameter for its application in synthetic chemistry, particularly in peptide synthesis and the development of novel polymers and pharmaceuticals. This guide addresses the qualitative solubility of this compound in common laboratory solvents and provides a detailed experimental framework for quantitative determination. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this guide also includes quantitative data for its saturated analog, N-acetyl-L-alanine, to provide a valuable point of reference for researchers.
Solubility of this compound
Current literature qualitatively describes the solubility of this compound as follows:
| Solvent | Qualitative Solubility |
| Water | Hardly Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly/Slightly Soluble |
| Methanol | Sparingly/Slightly Soluble |
The presence of both a hydrophilic carboxylic acid group and a relatively nonpolar vinyl group, along with an acetamido group capable of hydrogen bonding, results in this mixed solubility profile. The planarity and potential for intermolecular interactions of the α,β-unsaturated system likely contribute to its limited solubility in water.
Reference Data: Solubility of N-Acetyl-L-alanine
To offer a quantitative perspective, the solubility of the structurally similar saturated analog, N-acetyl-L-alanine, is presented. This data can serve as a useful baseline for estimating the solubility of this compound.
| Solvent | Solubility of N-Acetyl-L-alanine (at 25 °C) |
| Water | 26 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | 26 mg/mL[1][2] |
| Ethanol | 26 mg/mL[1][2] |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a compound such as this compound, employing the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, DMSO, methanol, ethanol)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., around 210 nm).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the analyte in the saturated solution, determined by HPLC.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: A flowchart of the shake-flask solubility determination method.
Caption: A logical flow for quantifying analyte concentration using HPLC.
Conclusion
References
Spectroscopic Profile of 2-Acetamidoacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-acetamidoacrylic acid, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectra, offering a valuable resource for researchers working with this compound.
Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | N/A | N/A | Vinyl protons (=CH₂) |
| Data not explicitly found in search results | N/A | N/A | NH proton |
| Data not explicitly found in search results | Singlet | 3H | Acetyl methyl protons (-CH₃) |
| Data not explicitly found in search results | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR (Carbon NMR) Data [1]
-
Instrument: Varian XL-100[1]
| Chemical Shift (ppm) | Assignment |
| Data not explicitly found in search results | Acetyl methyl carbon (-CH₃) |
| Data not explicitly found in search results | Vinyl carbon (=CH₂) |
| Data not explicitly found in search results | Quaternary vinyl carbon (=C<) |
| Data not explicitly found in search results | Carboxylic acid carbon (-COOH) |
| Data not explicitly found in search results | Amide carbonyl carbon (-C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data below was obtained using Attenuated Total Reflectance (ATR) on a neat sample.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad band around 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| Around 3200 | Medium | N-H stretch (Amide) |
| Around 3000 | Medium | C-H stretch (sp² and sp³) |
| Around 1700 | Strong | C=O stretch (Carboxylic Acid) |
| Around 1650 | Strong | C=O stretch (Amide I) |
| Around 1630 | Medium | C=C stretch (Alkene) |
| Around 1540 | Medium | N-H bend (Amide II) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]
-
Ionization: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 129 | Base Peak | [M]⁺ (Molecular Ion) |
| 87 | High | [M - CH₂CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 42 | Medium | [CH₂CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[1]
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent compatible with the GC system (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[4]
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
References
Health and safety information for 2-Acetamidoacrylic acid
An In-depth Technical Guide on the Health and Safety of 2-Acetamidoacrylic Acid
Introduction
This compound, also known as N-Acetyldehydroalanine, is a derivative of the amino acid alanine. It serves as a valuable building block in organic synthesis and has been investigated for its antioxidant properties.[1] This technical guide provides a comprehensive overview of the available health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets, chemical databases, and available scientific literature. It is important to note that while general safety classifications are available, detailed quantitative toxicological studies and specific experimental protocols for this compound are limited in publicly accessible resources.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5429-56-1 | [2][3][4] |
| Molecular Formula | C₅H₇NO₃ | [2][3] |
| Molecular Weight | 129.11 g/mol | [2][3][4] |
| IUPAC Name | 2-acetamidoprop-2-enoic acid | [2] |
| Synonyms | N-Acetyldehydroalanine, 2-(Acetylamino)-2-propenoic acid | [3][4][5] |
| Appearance | Off-white to pale yellow solid/powder | [4][6] |
| Melting Point | 185-186 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO. Slightly soluble in water and methanol. | [7] |
| InChI Key | UFDFFEMHDKXMBG-UHFFFAOYSA-N | [2][4] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its irritant properties.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][4] |
Hazard Pictogram:
Toxicological Information
Some studies on N-acyl dehydroalanine (B155165) derivatives, of which this compound is a member, have indicated antioxidant properties.[1] These compounds have been shown to scavenge oxygen and hydroxyl radicals, which may be attributed to the reactive carbon-carbon double bond.[1] This suggests a potential to mitigate oxidative stress, though the specific signaling pathways involved have not been elucidated for this compound.
Caption: Workflow for in vitro skin irritation testing (OECD TG 439).
Acute Eye Irritation/Corrosion (OECD TG 405)
This in vivo test is typically a last resort after considering in vitro alternatives.
Methodology:
-
Test System: Healthy, young adult albino rabbits.
-
Procedure: a. A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control. b. The eyes are observed and scored for irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Endpoint Measurement: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The reversibility of the lesions is also assessed.
-
Data Interpretation: The severity and reversibility of the ocular reactions determine the classification of the substance.
Handling and Safety Precautions
Based on the hazard classification, the following handling and safety precautions are recommended.
Table 3: Recommended Safety Precautions
| Precaution Category | Recommendations | Reference(s) |
| Engineering Controls | Use in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [8] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. | [4][8] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8] |
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [8] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. | [8] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Avoid dispersal of dust in the air. [8] Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No information available.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.
Ecological Information
There is limited specific ecotoxicological data for this compound. Safety data sheets generally state that no significant environmental hazards are known or expected.
Conclusion
This compound is a chemical that should be handled with care due to its classification as a skin, eye, and respiratory irritant. While it has potential applications, including as an antioxidant, a comprehensive toxicological profile is not yet available in the public domain. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures outlined in this guide and the manufacturer's safety data sheet. Further research is needed to fully characterize its toxicological properties, including quantitative dose-response relationships and its effects on biological signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 2-乙酰氨基丙烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. L01649.06 [thermofisher.com]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Key Suppliers, Purchasing, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetamidoacrylic acid, a key building block in synthetic chemistry and drug discovery. The document details major suppliers, purchasing information, and in-depth experimental protocols for its application. Furthermore, it visualizes critical biological pathways and synthetic workflows where this molecule plays a significant role.
Key Suppliers and Purchasing of this compound
The procurement of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this reagent in different grades and quantities. Below is a comparative table of prominent suppliers. Please note that prices and availability are subject to change and it is recommended to visit the supplier's website for the most current information.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich (Merck) | This compound | A1401 | 99% | 10 g | $381.00[1] |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | L01649.06 | 97+% | 5 g | Not available |
| MP Biomedicals | This compound | 0219505401 | Not specified | 1 g | $51.50[2] |
| Simson Pharma Limited | This compound | M06000 | Not specified | Inquire for pack size | Inquire for price |
| United States Biological | This compound | 001065 | Highly Purified | 500 mg | $333.00 |
| ChemScene | This compound | CS-W011122 | ≥97% | 10 g | Inquire for price |
| Veeprho | This compound | Not specified | Not specified | Inquire for pack size | Inquire for price |
| Adva Tech Group Inc. | This compound | MPB-0219505401 | Not specified | 1 EA | Inquire for price[3] |
| Pharmaffiliates | This compound | PA 27 00060 | Not specified | Inquire for pack size | Inquire for price[4] |
| IndiaMART | This compound | Not specified | 99% (Lab Grade) | 10 gm | ~₹ 500/kg (approx. $6/kg)[5][6] |
Experimental Protocols
This compound is a versatile precursor in organic synthesis. Below are detailed experimental protocols for its use in two significant applications: asymmetric hydrogenation and the synthesis of bioactive benzothiazole (B30560) derivatives.
Asymmetric Hydrogenation of this compound
Asymmetric hydrogenation is a fundamental method for producing chiral amino acids. This compound is a common substrate for this transformation. The following protocol is a general representation based on procedures utilizing rhodium-based catalysts.[7][8][9]
Materials:
-
This compound
-
Chiral Rhodium-phosphine catalyst (e.g., Rh(COD)₂(BF₄) with a chiral bisphosphine ligand)
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge
Procedure:
-
In a glovebox, a high-pressure reactor is charged with this compound and the chiral rhodium catalyst in a specific substrate-to-catalyst ratio (typically ranging from 100:1 to 1000:1).
-
The anhydrous, deoxygenated solvent is added to dissolve the reactants.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas several times to remove any residual air.
-
The reactor is pressurized with hydrogen gas to the desired pressure (typically 1 to 50 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (often room temperature) for a specified duration (typically 12 to 24 hours).
-
Upon completion, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The resulting product, N-acetylalanine, is purified by techniques such as recrystallization or chromatography.
-
The enantiomeric excess (e.e.) of the product is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Synthesis of 2-Acetamido-Substituted Benzothiazole Derivatives
This compound can serve as a precursor for the synthesis of more complex heterocyclic structures like benzothiazoles, which are known for their wide range of biological activities. While direct synthesis from this compound is less common, a closely related and illustrative synthesis involves the coupling of a 2-acetamido-benzothiazole carboxylic acid with various amines.
Materials:
-
2-Acetamidobenzo[d]thiazole-6-carboxylic acid (can be synthesized from precursors related to this compound)
-
Desired amine
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of 2-acetamidobenzo[d]thiazole-6-carboxylic acid in an anhydrous solvent, the coupling agents (HATU, HOBt, EDCI) and the organic base (DIPEA) are added.
-
The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-acetamido-substituted benzothiazole derivative.
-
The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations: Pathways and Workflows
BRAF V600E Signaling Pathway
The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, a key driver in many cancers.[10][11][12][13][14] Derivatives of 2-acetamido-containing scaffolds are being investigated as potential inhibitors of this pathway.
Caption: Constitutive activation of the MAPK pathway by the BRAF V600E mutation.
Bio-based Synthesis of Acrylic Acid
This compound is a derivative of acrylic acid. The sustainable production of acrylic acid from biomass is an area of active research. One promising route starts from furfural, a biomass-derived platform chemical.[15][16][17][18][19]
Caption: A sustainable workflow for the synthesis of acrylic acid from furfural.
Logical Relationships of this compound in Drug Discovery
This diagram illustrates the central role of this compound as a versatile building block, connecting its fundamental properties to its applications in the synthesis of chiral molecules and complex bioactive compounds.
Caption: Key applications of this compound in synthetic chemistry.
References
- 1. This compound 99 5429-56-1 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. advatechgroup.com [advatechgroup.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. indiamart.com [indiamart.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. rsc.org [rsc.org]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. biomarker.onclive.com [biomarker.onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. Highly Efficient Biobased Synthesis of Acrylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of 2-Acetamidoacrylic Acid in Modern Amino Acid Chemistry: A Technical Guide
References
- 1. rsc.org [rsc.org]
- 2. uma.es [uma.es]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation with antibody-achiral rhodium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qyaobio.com [qyaobio.com]
- 8. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helios.eie.gr [helios.eie.gr]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Purification and characterization of an N-acylaminoacyl-peptide hydrolase from rabbit muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(5429-56-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Polymers of α-Acetamidoacrylic Acid for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers of α-acetamidoacrylic acid, also known as poly(N-acetyl-α-aminoacrylic acid), are a class of functional polymers with significant potential in the biomedical field, particularly in drug delivery. These polymers are derived from α-acetamidoacrylic acid, a monomer featuring a vinyl group for polymerization, a carboxylic acid group for aqueous solubility and functionalization, and an acetamido group that can influence its biological interactions. The unique chemical structure of poly(α-acetamidoacrylic acid) imparts properties such as water solubility and the potential for bioadhesion, making it an attractive candidate for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these polymers for researchers, scientists, and drug development professionals.
Synthesis of α-Acetamidoacrylic Acid Monomer and its Polymers
The development of effective poly(α-acetamidoacrylic acid)-based drug delivery systems begins with the synthesis of the monomer and its subsequent polymerization.
Monomer Synthesis
The α-acetamidoacrylic acid monomer can be synthesized through various chemical routes. While detailed experimental protocols are often proprietary or described in older literature, a general understanding of the synthesis is crucial.
Polymerization of α-Acetamidoacrylic Acid
The polymerization of α-acetamidoacrylic acid has been demonstrated to proceed via free radical polymerization. An early report by Adams, Johnson, and Englund detailed the polymerization in an ethanolic solution using 2,2'-bis-azo-isobutyronitrile (AIBN) as a catalyst. This process yields a water-soluble and infusible polymer.[1]
Experimental Protocol: Solution Polymerization of α-Acetamidoacrylic Acid
The following is a generalized protocol based on available literature for the solution polymerization of α-acetamidoacrylic acid. Researchers should optimize these conditions for their specific requirements.
-
Monomer Preparation: Dissolve a defined amount of α-acetamidoacrylic acid in a suitable solvent, such as ethanol.
-
Initiator Addition: Add a catalytic amount of a free-radical initiator, for example, 2,2'-bis-azo-isobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN). The reaction time will vary depending on the desired molecular weight and conversion.
-
Polymer Isolation and Purification: After the polymerization is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether). The precipitated polymer should then be washed multiple times to remove any unreacted monomer and initiator residues.
-
Drying: The purified polymer should be dried under vacuum to a constant weight.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(α-acetamidoacrylic acid).
Physicochemical Properties
The properties of poly(α-acetamidoacrylic acid) are critical for its application in drug delivery. Key characteristics include its molecular weight, polydispersity, solubility, and thermal properties.
| Property | Description | Method of Determination |
| Molecular Weight (Mw) and Polydispersity Index (PDI) | These parameters influence the polymer's viscosity, degradation rate, and drug release profile. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Solubility | The polymer is reported to be soluble in water.[1] This is a crucial property for biocompatibility and formulation. | Visual inspection in various solvents, UV-Vis Spectroscopy |
| Thermal Properties | The polymer is described as infusible, suggesting high thermal stability.[1] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Chemical Composition | Elemental analysis can confirm the successful polymerization of the monomer. | Elemental Analysis (CHN) |
Applications in Drug Delivery
The presence of carboxylic acid groups in the polymer backbone makes poly(α-acetamidoacrylic acid) a candidate for pH-responsive drug delivery systems. At physiological pH, the carboxylic acid groups are expected to be deprotonated, leading to a more hydrophilic and swollen polymer network. In the acidic environment of the stomach or within endosomal compartments of cells, these groups would be protonated, potentially leading to a more compact structure and altered drug release characteristics.
Potential Drug Delivery Strategies
-
Hydrogel Formulations: Crosslinked versions of poly(α-acetamidoacrylic acid) could form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.
-
Nanoparticle Systems: The polymer could be formulated into nanoparticles for targeted drug delivery. The surface carboxylic acid groups could be further functionalized with targeting ligands to enhance site-specific accumulation.
-
Mucoadhesive Applications: The hydrogen bonding capabilities of the carboxylic acid and acetamido groups may promote adhesion to mucosal surfaces, prolonging the residence time of the drug formulation.
Signaling Pathway for pH-Responsive Drug Release
References
Potential Research Areas for 2-Acetamidoacrylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising research avenues for derivatives of 2-acetamidoacrylic acid, a versatile scaffold with potential applications in oncology, infectious diseases, and enzyme modulation. This document provides a comprehensive overview of current knowledge, including detailed experimental protocols, quantitative biological data, and visualization of relevant biological pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction to this compound and its Derivatives
This compound, also known as N-acetyldehydroalanine, is an α,β-unsaturated amino acid derivative. Its structure, featuring a reactive double bond conjugated to both a carbonyl group and an acetamido group, makes it a valuable precursor for the synthesis of various biologically active molecules. The dehydroalanine (B155165) moiety is found in a number of natural products exhibiting antimicrobial and anticancer properties.[1] Derivatives of this compound can be synthesized through various methods, including the modification of the carboxylic acid group to form amides and esters, and through reactions involving the double bond.
Potential Research Areas and Biological Activities
The unique chemical structure of this compound derivatives makes them attractive candidates for investigation in several therapeutic areas.
Anticancer Activity
Derivatives of the closely related acetamide (B32628) and acrylic acid scaffolds have demonstrated promising anticancer activities. For instance, certain 2-(substituted phenoxy) acetamide derivatives have shown activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[2] While specific data on this compound derivatives is emerging, the known anticancer potential of related structures suggests this is a key area for future research.
A potential mechanism of action for some acetamide derivatives involves the inhibition of enzymes crucial for cancer cell survival, such as glutathione (B108866) S-transferase (GST).
Antimicrobial Activity
The dehydroalanine core is present in various naturally occurring antimicrobial peptides.[1] This suggests that synthetic derivatives of this compound could possess antibacterial and antifungal properties. Esters and amides of similar acrylic acid derivatives have been shown to have antimicrobial effects.[3] Research in this area could focus on synthesizing and screening libraries of this compound derivatives against a broad spectrum of pathogenic bacteria and fungi to identify novel antimicrobial agents.
Enzyme Inhibition
The electrophilic nature of the α,β-unsaturated system in this compound derivatives makes them potential candidates for covalent and non-covalent enzyme inhibitors.
Recent studies have implicated dehydroalanine modification in the abnormal activation of MEK1, a key kinase in the MAPK signaling pathway, which is often dysregulated in cancer.[4] This finding opens up a novel research direction to investigate how derivatives of this compound could modulate the activity of MEK1 and other kinases, potentially leading to new cancer therapies. By acting as either inhibitors or allosteric modulators, these compounds could interfere with oncogenic signaling cascades.
The backbone of this compound can be incorporated into peptidomimetic structures designed to target the active sites of proteases. Protease inhibitors are an established class of drugs used in the treatment of viral infections and other diseases.[5][6][7] The unique geometry and reactivity of the dehydroalanine residue could be exploited to design specific and potent protease inhibitors.
Antioxidant Activity
N-acyl dehydroalanine derivatives have been shown to possess antioxidant properties by scavenging free radicals.[8][9] This activity is attributed to the reactive double bond which can form stabilized free radical adducts.[8]
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound derivatives and related compounds. This data provides a starting point for structure-activity relationship (SAR) studies and further optimization.
Table 1: Antioxidant Activity of N-Acyl Dehydroalanine Derivatives [8]
| Compound ID | Structure | Lipid Peroxidation Inhibition (%) at 10⁻³ M | DPPH Radical Scavenging (%) at 10⁻³ M |
| a | N-acetyl-dehydroalanine | 76-90 | Not Reported |
| c | N-propionyl-dehydroalanine | Not Reported | 27 |
| d | N-butyryl-dehydroalanine | 76-90 | Not Reported |
| e | N-isobutyryl-dehydroalanine | 76-90 | Not Reported |
| f | N-valeryl-dehydroalanine | 76-90 | 46 |
| g | N-isovaleryl-dehydroalanine | 76-90 | Not Reported |
| h | N-pivaloyl-dehydroalanine | 76-90 | Not Reported |
| j | N-benzoyl-dehydroalanine | Not Reported | 56 |
Table 2: Anticancer Activity of Related Acetamide Derivatives [2]
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Not specified, but showed activity |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH | Not specified, but showed activity |
Experimental Protocols
General Synthesis of N-Substituted 2-Acetamidoacrylamide Derivatives
This protocol describes a general method for the synthesis of N-substituted 2-acetamidoacrylamide derivatives, which can be screened for various biological activities.
Materials:
-
This compound
-
Appropriate amine (e.g., substituted anilines, alkylamines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted 2-acetamidoacrylamide derivative.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[1][12]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic or antifungal agent)
-
Negative control (the solvent used to dissolve the test compounds)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity should be adjusted to match a 0.5 McFarland standard.[12]
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the microbial suspension to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the test compound.
Visualization of Pathways and Workflows
Proposed Signaling Pathway Modulation: MEK1 Activation
The following diagram illustrates a potential mechanism by which dehydroalanine (the core of this compound) modification could lead to the abnormal activation of MEK1, a key component of the MAPK signaling pathway. This provides a rationale for investigating this compound derivatives as modulators of this pathway.
References
- 1. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Abnormal Activation of MEK1 Induced by Dehydroalanine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Acetamidoacrylic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Acetamidoacrylic acid (2-AAA) in the development of advanced drug delivery systems. While specific research on poly(this compound) for this application is emerging, the protocols and data presented herein are based on established principles and methodologies for similar acrylic acid-based polymers. These notes are intended to serve as a foundational guide for researchers exploring 2-AAA for novel therapeutic applications.
Introduction to this compound in Drug Delivery
This compound is a functionalized acrylic monomer that holds significant promise for the design of intelligent drug delivery systems. Its structure, featuring both a carboxylic acid group and an acetamido group, suggests its potential for creating biocompatible and stimuli-responsive polymers. The carboxylic acid moiety can impart pH-sensitivity, allowing for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract. The acetamido group may enhance biocompatibility and influence the polymer's hydrophilicity and degradation profile.
Polymers derived from 2-AAA can be formulated into various drug delivery platforms, including hydrogels and nanoparticles, to encapsulate and protect therapeutic agents, control their release kinetics, and improve their therapeutic index.
Key Applications and Mechanisms
The primary application of 2-AAA in drug delivery is anticipated to be in the development of pH-responsive systems. The carboxylic acid groups on the polymer backbone are protonated at low pH, leading to a collapsed polymer structure that can effectively retain the encapsulated drug. As the pH increases to neutral or alkaline conditions, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains, which causes swelling of the matrix and subsequent release of the therapeutic cargo.
Potential Applications:
-
Oral Drug Delivery: For targeted release in the intestines, avoiding premature release in the acidic environment of the stomach.
-
Cancer Therapy: To trigger drug release in the slightly acidic tumor microenvironment.
-
Ophthalmic Delivery: For sustained release formulations in the eye.
-
Transdermal Drug Delivery: As a component of hydrogel patches for controlled release through the skin.
Data Presentation: Performance of Acrylic Acid-Based Drug Delivery Systems
The following tables summarize typical quantitative data for drug delivery systems based on acrylic acid and its derivatives. These values can serve as a benchmark for the development and optimization of 2-AAA-based systems.
Table 1: Drug Loading and Encapsulation Efficiency of Acrylic Acid-Based Nanoparticles
| Polymer Composition | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Poly(acrylic acid-co-methacrylic acid) | Lasioglossin-III | 12% | Not Reported | [1] |
| Poly(acrylic acid)-coated MoS2 | Atenolol | 54.99% | Not Reported | [2] |
| Poly(lactic-co-glycolic acid) | Dexamethasone | Not Reported | 34.57% ± 1.99% | [3] |
| Chitosan-coated PLGA | siRNA | Not Reported | 80.5% | [3] |
Table 2: In Vitro Drug Release Kinetics from Acrylic Acid-Based Hydrogels
| Polymer System | Drug | pH | Release after 10h (%) | Release Mechanism | Reference |
| Poly(acrylic acid) Hydrogel | Doxycycline | 1.2 | 39% | Higuchi Model | [4] |
| Poly(acrylic acid) Hydrogel | Doxycycline | 7.4 | 99% | Higuchi Model | [4] |
| Poly(acrylamide-co-acrylic acid) Hydrogel | 5-Fluorouracil | 1.2 | ~20% (at 1h) | Not Specified | [5] |
| Poly(acrylamide-co-acrylic acid) Hydrogel | 5-Fluorouracil | 7.4 | >65% (at 25h) | Not Specified | [5] |
Experimental Protocols
Synthesis of this compound-Based Nanoparticles
This protocol describes a general method for synthesizing poly(this compound) nanoparticles via free-radical polymerization.
Materials:
-
This compound (monomer)
-
N,N'-Methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve a specific amount of 2-AAA monomer and a molar percentage of MBA crosslinker in deionized water containing SDS.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the solution to a desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere with constant stirring.
-
Add a freshly prepared aqueous solution of APS initiator to start the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 4-6 hours).
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and surfactant.
-
Characterize the size, morphology, and surface charge of the nanoparticles using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Zeta Potential analysis.
References
- 1. Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking 2-Acetamidoacrylic Acid Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cross-linking agents used in the synthesis of 2-Acetamidoacrylic acid (NAcA) hydrogels. This document details the experimental protocols for hydrogel synthesis and characterization, along with quantitative data on the effects of different cross-linking agents on hydrogel properties.
Introduction
This compound (NAcA) is a promising monomer for the development of biocompatible and biodegradable hydrogels for various biomedical applications, including drug delivery and tissue engineering. The properties of these hydrogels are significantly influenced by the type and concentration of the cross-linking agent used during polymerization. This document outlines the use of common and biodegradable cross-linking agents for the synthesis of NAcA hydrogels.
Common Cross-linking Agents
N,N'-methylenebisacrylamide (MBA) is a widely used cross-linking agent for the synthesis of poly(acrylamide) and poly(acrylic acid)-based hydrogels.[1] Due to the structural similarity of NAcA to acrylic acid, MBA is also a suitable cross-linker for preparing NAcA hydrogels. The concentration of MBA plays a crucial role in determining the network structure and, consequently, the hydrogel's properties.[1]
Other potential cross-linking agents that can be explored for NAcA hydrogels, based on their use with similar acrylic monomers, include glutaraldehyde (B144438) and ethylene (B1197577) glycol dimethacrylate (EGMA).[2][3]
Biodegradable Cross-linking Agents
For applications in drug delivery and tissue engineering, the biodegradability of the hydrogel is often a critical requirement. Biodegradable cross-linkers can be incorporated into the hydrogel network, allowing for its controlled degradation and the release of encapsulated therapeutic agents.[3][4] Examples of biodegradable cross-linkers include those containing ester linkages, such as poly(lactic acid)-co-poly(ethylene glycol)-co-poly(lactic acid) dimethacrylates, which degrade via hydrolysis under physiological conditions.[4]
Quantitative Data Summary
The following tables summarize the expected trends in the properties of NAcA hydrogels based on data from structurally similar poly(acrylic acid) hydrogels when the concentration of the cross-linking agent (e.g., MBA) is varied.
Table 1: Effect of N,N'-methylenebisacrylamide (MBA) Concentration on the Swelling Ratio of Hydrogels
| MBA Concentration (% w/w of monomer) | Equilibrium Swelling Ratio (g/g) | Reference |
| Low | High | [1] |
| Medium | Intermediate | [1] |
| High | Low | [1] |
Table 2: Effect of N,N'-methylenebisacrylamide (MBA) Concentration on the Mechanical Properties of Hydrogels
| MBA Concentration (% w/w of monomer) | Compressive Strength (kPa) | Tensile Strength (kPa) | Reference |
| Low | Low | Low | [1] |
| Medium | Intermediate | Intermediate | [1] |
| High | High | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of NAcA Hydrogel using N,N'-methylenebisacrylamide (MBA) Cross-linker
This protocol describes the free-radical polymerization of this compound using MBA as a cross-linker.
Materials:
-
This compound (NAcA)
-
N,N'-methylenebisacrylamide (MBA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve a specific amount of NAcA monomer in deionized water.
-
Add the desired amount of MBA cross-linker to the monomer solution and stir until fully dissolved.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS initiator to the solution, followed by the addition of TEMED accelerator to initiate the polymerization reaction.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically over 2-3 days.
-
The purified hydrogel can then be used for characterization or application studies.
Protocol 2: Characterization of NAcA Hydrogels
A. Swelling Studies:
-
Lyophilize a piece of the purified hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
The equilibrium swelling ratio (ESR) can be calculated using the following formula: ESR = (Ws - Wd) / Wd
B. Mechanical Testing:
-
Prepare hydrogel samples of a defined geometry (e.g., cylindrical or dumbbell-shaped).
-
Perform compression or tensile tests using a universal testing machine.
-
For compression tests, apply a compressive load to the hydrogel at a constant strain rate and record the stress-strain data to determine the compressive modulus and strength.
-
For tensile tests, clamp the hydrogel and apply a tensile load until it fractures, recording the stress-strain data to determine the tensile modulus, tensile strength, and elongation at break.
C. Drug Release Studies:
-
Load the hydrogel with a model drug by either incorporating the drug during polymerization or by soaking the hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of NAcA hydrogels.
Caption: Schematic of the free-radical polymerization and cross-linking process of NAcA hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-cross-linked biodegradable hydrogels based on n-arm-poly(ethylene glycol), poly(ε-caprolactone) and/or methacrylic acid for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation of Metal Complexes with Poly(2-acetamidoacrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-acetamidoacrylic acid) (P4A) is a functional polymer that has garnered interest for its metal-chelating properties. Possessing both carboxyl and acetamido groups, P4A presents multiple coordination sites for metal ions, leading to the formation of stable polymer-metal complexes.[1] These complexes have potential applications in various fields, including the chromatographic separation of metal ions. While direct applications in drug delivery are still emerging, the biocompatibility and chelating ability of related polymers like poly(acrylic acid) suggest potential for P4A-metal complexes in areas such as controlled release and targeted delivery systems.[2][3]
This document provides detailed protocols for the synthesis of poly(this compound) and its subsequent complexation with various metal ions. It also includes a summary of quantitative data on the stability of these complexes and visualizations of the experimental workflows and chelation mechanisms.
Data Presentation
Quantitative Data on Metal Complexation
The stability of complexes formed between poly(this compound) and various divalent metal ions has been quantified by determining their overall complexation constants (log K₂). These values provide a measure of the affinity of the polymer for different metal ions.[1]
| Metal Ion | Overall Complexation Constant (log K₂) |
| Cu(II) | 7.5 |
| Ni(II) | 6.2 |
| Co(II) | 6.0 |
| Zn(II) | 5.8 |
| Cd(II) | 5.6 |
| Mn(II) | 5.2 |
| Data sourced from Masuda et al. (1993)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Monomer)
This protocol describes the synthesis of the monomer required for the polymerization of poly(this compound).
Materials:
-
Pyruvic acid
-
Reflux apparatus
-
Crystallization dish
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
Prepare a solution of pyruvic acid and acetamide in benzene.
-
Reflux the benzene solution.[1]
-
After the reaction is complete, cool the solution to allow the crude product to precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white needles.[1]
-
Dry the purified product and determine its melting point for characterization (literature value: 198-199°C).[1]
Protocol 2: Synthesis of Poly(this compound) (P4A)
This protocol details the free-radical polymerization of this compound to yield the final polymer.
Materials:
-
This compound (from Protocol 1)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Appropriate solvent (e.g., water, as P4A is readily soluble)[1]
-
Polymerization reactor with inert atmosphere capabilities (e.g., nitrogen or argon)
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Dissolve the this compound monomer in the chosen solvent in the polymerization reactor.
-
Add the initiator, 2,2'-azobisisobutyronitrile (AIBN), to the monomer solution.[1]
-
Purge the reactor with an inert gas to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to initiate polymerization. The exact temperature and reaction time will depend on the desired molecular weight and conversion.
-
After polymerization, purify the resulting polymer solution by dialysis to remove unreacted monomer and initiator fragments.[1]
-
Lyophilize (freeze-dry) the purified polymer solution to obtain poly(this compound) as a solid.
-
Characterize the polymer, for example, by determining its number-average molecular weight using gel permeation chromatography (GPC). A reported number-average molecular weight is 44,000.[1]
Protocol 3: Preparation and Characterization of P4A-Metal Complexes
This protocol outlines the general procedure for forming metal complexes with poly(this compound) and determining their complexation constants via potentiometric titration.
Materials:
-
Poly(this compound) (from Protocol 2)
-
Nitrate (B79036) or chloride salts of the desired divalent or trivalent metal ions (e.g., Cu(NO₃)₂, MnCl₂)
-
Potassium hydroxide (B78521) (KOH) solution of known concentration
-
Potassium nitrate (KNO₃) or potassium chloride (KCl) for maintaining constant ionic strength
-
pH meter with an automatic titrator
-
Deionized water
Procedure:
-
Prepare an aqueous solution of poly(this compound) of a known concentration.
-
In a titration vessel, add a known volume of the P4A solution.
-
Add a solution of the metal salt to the P4A solution.
-
Add a salt solution (KNO₃ or KCl) to maintain a constant ionic strength (e.g., 1.0 M).[1]
-
Titrate the solution with a standardized potassium hydroxide solution at a constant temperature (e.g., 25°C).[1]
-
Record the pH as a function of the volume of KOH added.
-
Perform a blank titration (without the metal ion) to determine the acid dissociation constant of the polymer.
-
Calculate the complexation constants using the modified Bjerrum method from the titration curves.[1]
-
For structural characterization of specific metal complexes (e.g., Cu(II) and Mn(II)), prepare solutions of P4A and the respective metal salt in D₂O for ¹³C NMR analysis.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and complexation of P4A.
Chelation Mechanisms
Based on ¹³C NMR studies, the chelation of Cu(II) and Mn(II) ions with poly(this compound) proceeds through different coordination geometries.
Caption: Chelation of Cu(II) and Mn(II) with P4A.
Applications in Drug Development
The direct application of poly(this compound)-metal complexes in drug development is an area that requires further research. However, based on the properties of the closely related poly(acrylic acid), potential applications can be envisioned. Poly(acrylic acid)-based systems are explored for drug delivery due to their biocompatibility and mucoadhesive properties.[2][3] The formation of metal complexes can be used to create hydrogels or nanoparticles for the controlled release of therapeutic agents. The metal ions can act as cross-linking agents, and their release, potentially triggered by changes in pH, could modulate drug release.
Further investigation is needed to explore the potential of P4A-metal complexes in areas such as:
-
Controlled-release formulations: Where the dissociation of the metal complex under specific physiological conditions triggers drug release.
-
Targeted drug delivery: By functionalizing the polymer with targeting moieties, the metal complexes could be directed to specific tissues or cells.
-
Theranostic agents: Utilizing paramagnetic metal ions could enable the use of these complexes as contrast agents in magnetic resonance imaging (MRI), combining diagnostic and therapeutic functions.
Signaling Pathways
There is currently no available information in the scientific literature detailing specific signaling pathways that are modulated by poly(this compound)-metal complexes. Research in this area would be necessary to elucidate any biological effects of these complexes at the cellular level.
References
Application Notes and Protocols for the Copolymerization of 2-Acetamidoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthetic strategies for the copolymerization of 2-acetamidoacrylic acid (NAA) with other vinyl monomers. Given the limited availability of detailed protocols specifically for NAA, this document leverages established methods for the structurally similar and well-studied monomer, acrylic acid (AA). The protocols and data presented are adapted from relevant literature on AA copolymerization and are intended to serve as a strong starting point for the development of NAA-based copolymers for various applications, particularly in the biomedical and pharmaceutical fields.
The incorporation of NAA into polymer chains is of significant interest due to its potential to introduce biocompatible, hydrophilic, and potentially stimuli-responsive properties. The acetamido group can engage in hydrogen bonding, influencing the solubility and thermal properties of the resulting copolymers.
General Copolymerization Strategies
The primary method for copolymerizing this compound and its analogs is free-radical polymerization. This can be carried out using various techniques, including solution polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
This is a versatile and widely used method for synthesizing copolymers. The choice of solvent and initiator is crucial and depends on the solubility of the monomers and the desired properties of the copolymer.
Experimental Workflow for Free-Radical Solution Polymerization
Caption: General workflow for free-radical solution copolymerization.
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low dispersity. This method involves the use of a RAFT chain transfer agent (CTA).
Experimental Workflow for RAFT Polymerization
Caption: General workflow for RAFT polymerization.
Protocols for Copolymerization with Specific Monomers
The following sections provide detailed protocols adapted from the literature for the copolymerization of acrylic acid with common comonomers. These can be used as a foundation for developing specific protocols for this compound.
Copolymers of NAA and NIPAm are expected to be dual stimuli-responsive, exhibiting both temperature and pH sensitivity. This makes them excellent candidates for applications in controlled drug delivery and smart hydrogels.
Protocol for Free-Radical Copolymerization of NAA and NIPAm (Adapted from P(AA-co-NIPAm) synthesis[1])
-
Materials: this compound (NAA), N-isopropylacrylamide (NIPAm), 2,2'-Azobisisobutyronitrile (AIBN), tert-Butanol (B103910).
-
Procedure: a. Dissolve the desired molar ratio of NAA and NIPAm (e.g., 10.0 g total monomer) in 50 mL of tert-butanol in a reaction flask equipped with a magnetic stirrer and a condenser. b. Purge the solution with nitrogen gas for 2 hours at room temperature. c. Heat the solution to 70°C. d. Add a solution of AIBN (e.g., 60 mg) in 2 mL of tert-butanol (also purged with nitrogen) to the reaction mixture. e. Allow the reaction to proceed for 15 hours at 70°C under a nitrogen atmosphere. f. Cool the reaction mixture and precipitate the copolymer by adding the solution dropwise into a large excess of a non-solvent like diethyl ether. g. Filter the precipitate and dry it under vacuum at 40-50°C.
Quantitative Data for P(AA-co-NIPAm) Copolymers[1]
| Mole % AA in Feed | Mole % AA in Copolymer (by elemental analysis) | Polydispersity Index (PDI) |
| 1.0 | 1.1 | 1.62 |
| 2.0 | 2.8 | 1.49 |
| 5.0 | 4.5 | 1.55 |
| 10.0 | 8.8 | 1.87 |
Copolymers of NAA and acrylamide (B121943) are expected to be highly hydrophilic and find applications as hydrogels, flocculants, and in enhanced oil recovery.
Protocol for Aqueous Free-Radical Copolymerization of NAA and Am (Adapted from P(AA-co-Am) synthesis[2])
-
Materials: this compound (NAA), Acrylamide (Am), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50), Sodium Hydroxide (NaOH), Deuterated Water (D₂O) for in-situ NMR monitoring.
-
Procedure: a. Prepare a stock solution of NAA, Am, and NaOH in D₂O to the desired total monomer concentration and molar ratio (e.g., 50/50 molar ratio). The NaOH is used to fully ionize the carboxylic acid groups. b. Add the required amount of the radical initiator V-50. c. Degas the reaction mixture with nitrogen at 0°C for 5 minutes. d. Transfer approximately 0.6 mL of the mixture to an NMR tube. e. Place the NMR tube in a preheated NMR spectrometer (e.g., at 50°C) and monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals. f. After the desired conversion is reached, the polymer can be isolated by precipitation in a suitable non-solvent like acetone (B3395972) or methanol.
Quantitative Data for P(AA-co-Am) Copolymerization[2]
| Run | Initial Total Monomer (wt%) | Initial NaCl (wt%) | Initiator V-50 (wt%) | Initial Electrolyte Conc. (mol kg⁻¹) |
| 1 | 1.0 | 0.0 | 0.007 | 0.14 |
| 2 | 5.0 | 0.0 | 0.033 | 0.70 |
| 3 | 10.0 | 0.0 | 0.055 | 1.40 |
| 4 | 20.0 | 0.0 | 0.110 | 2.80 |
| 5 | 30.0 | 0.0 | 0.165 | 4.20 |
| 6 | 40.0 | 0.0 | 0.220 | 5.60 |
Note: The study this data is adapted from investigated the effect of ionic strength on reactivity ratios. Higher monomer and salt concentrations were found to increase the incorporation of the ionized acrylic acid monomer.
Copolymers of NAA and NVP are of interest for biomedical applications due to the excellent biocompatibility of PVP. These copolymers can be used in drug delivery systems and as coatings for medical devices.
Protocol for Free-Radical Copolymerization of NAA and NVP (Adapted from P(AA-co-NVP) synthesis[3][4])
-
Materials: this compound (NAA), N-vinylpyrrolidone (NVP), Hydrogen Peroxide or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator, Water or Tetrahydrofuran (THF) as solvent.
-
Procedure (in water): a. Prepare an aqueous solution with the desired molar ratio of NAA and NVP. b. Transfer the solution to a reaction vessel and purge with nitrogen. c. Heat the solution to 45°C. d. Add hydrogen peroxide as the initiator. e. Maintain the reaction at 45°C for a specified time under a nitrogen atmosphere. f. Isolate the copolymer by precipitation in acetone, filter, and dry.
-
Procedure (in THF): a. Dissolve NAA and NVP in THF in a reaction vessel. b. Add ACVA as the initiator. c. Stir the mixture under a nitrogen atmosphere at 70-80°C for 4 hours. d. After cooling, filter the product and purify by precipitation in ethyl acetate, then dry under vacuum.
Reactivity Ratios for P(AA-co-NVP) System[3]
| Method | r₁ (NVP) | r₂ (AA) | r₁ * r₂ |
| Fineman-Ross | 0.35 | 0.23 | 0.0805 |
| Kelen-Tudos | 0.36 | 0.22 | 0.0792 |
Note: Since r₁ and r₂ are both less than 1, this copolymerization tends to be random, with some inclination towards alternation as the product r₁r₂ is close to 0.
Applications and Relevant Signaling Pathways
Copolymers containing acrylic acid derivatives are frequently designed as "smart" polymers for drug delivery. Their pH- and/or temperature-responsive nature allows for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors or inflamed tissues.
Logical Relationship for pH-Responsive Drug Delivery
Caption: Mechanism of pH-responsive drug release from an NAA-based copolymer.
In a typical scenario, at physiological pH (~7.4), the carboxylic acid groups of the NAA units are mostly deprotonated, making the polymer hydrophilic and swollen. However, in a more acidic environment, such as a tumor, these groups become protonated, leading to a change in the hydrophilic-hydrophobic balance. This can cause the polymer to collapse or swell, depending on the comonomer, triggering the release of an encapsulated therapeutic agent. This targeted release mechanism can enhance the efficacy of the drug while minimizing systemic side effects.
References
- 1. Poly-N-Isopropylacrylamide/acrylic Acid Copolymers for the Generation of Nanostructures at Mica Surfaces and as Hydrophobic Host Systems for the Porin MspA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 4. researchgate.net [researchgate.net]
Experimental Guide to Synthesizing Functionalized Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of functionalized polymers using various controlled polymerization techniques. The methodologies outlined are foundational for creating well-defined polymers with specific functionalities, which are crucial for applications in drug delivery, biomaterials, and other advanced therapeutic systems.
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA)
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionalities.[1][2]
Application Note: Synthesis of Well-Defined Poly(methyl methacrylate) (PMMA)
This protocol describes the synthesis of PMMA with controlled molecular weight and low polydispersity using a copper-based catalyst system. The resulting polymer will have a halogen end-group that can be used for further functionalization.
Experimental Protocol: ATRP of MMA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to the initiator).
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and an inert gas (e.g., argon) three times.
-
In a separate, dry, and sealed vial, prepare a solution of MMA (e.g., 100 eq), EBiB (1.0 eq), and anisole (50% v/v with respect to the monomer).
-
Deoxygenate the monomer/initiator solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the PMDETA (1.0 eq) to the Schlenk flask containing the CuBr.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[3]
-
Monitor the polymerization by periodically taking samples to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).
-
To stop the polymerization, open the flask to expose the catalyst to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the final polymer by GPC (for Mn and PDI) and ¹H NMR.
Data Presentation: ATRP of MMA
| Parameter | Value | Reference |
| Monomer to Initiator Ratio ([MMA]₀/[EBiB]₀) | 100:1 | [2] |
| Catalyst to Initiator Ratio ([CuBr]₀/[EBiB]₀) | 1:1 | [2] |
| Ligand to Catalyst Ratio ([PMDETA]₀/[CuBr]₀) | 1:1 | [3] |
| Reaction Temperature | 90 °C | [2] |
| Reaction Time | 2.5 hours | [2] |
| Monomer Conversion | 79% | [2] |
| Number-Average Molecular Weight (Mₙ) | 23,000 g/mol | [2] |
| Polydispersity Index (PDI, Mₙ/Mₙ) | 1.45 | [2] |
Experimental Workflow: ATRP Synthesis
Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of N-Isopropylacrylamide (NIPAM)
RAFT polymerization is a versatile method for synthesizing polymers with well-defined architectures and functionalities, particularly for functional monomers like N-isopropylacrylamide (NIPAM), which yields a thermoresponsive polymer.[4][5]
Application Note: Synthesis of Thermoresponsive Poly(N-isopropylacrylamide) (PNIPAM)
This protocol details the synthesis of PNIPAM using RAFT polymerization. The resulting polymer will exhibit a lower critical solution temperature (LCST), making it suitable for applications in smart drug delivery systems.
Experimental Protocol: RAFT Polymerization of NIPAM
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from n-hexane
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 3.0 g, 30.0 mmol), AIBN (e.g., 2.5 mg, 0.015 mmol), and DDMAT (e.g., 55 mg, 0.15 mmol) in 10 mL of 1,4-dioxane.[5]
-
Stir the solution at room temperature until a homogeneous mixture is formed.
-
Deoxygenate the mixture by bubbling with nitrogen for 15 minutes.[5]
-
Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 2-4 hours).[5]
-
After the specified time, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into cold diethyl ether to remove unreacted monomer.
-
Collect the polymer by filtration or decantation, and dry it under vacuum.
-
Characterize the polymer by ¹H-NMR for chemical structure and GPC for molecular weight and polydispersity.
Data Presentation: RAFT Polymerization of NIPAM
| Parameter | Value | Reference |
| Monomer to RAFT Agent to Initiator Ratio ([NIPAM]:[DDMAT]:[AIBN]) | 200:1:0.1 | [5] |
| Solvent | 1,4-Dioxane | [5] |
| Reaction Temperature | 80 °C | [5] |
| Reaction Time | 4 hours | [5] |
| Number-Average Molecular Weight (Mₙ) (GPC) | ~30,000 - 40,100 g/mol | [1] |
| Polydispersity Index (PDI, Mₙ/Mₙ) | < 1.3 | [6] |
Experimental Workflow: RAFT Synthesis
Ring-Opening Polymerization (ROP) of ε-Caprolactone
Ring-opening polymerization is a key method for producing biodegradable polyesters like poly(ε-caprolactone) (PCL), which is widely used in biomedical applications due to its biocompatibility.[7][8]
Application Note: Synthesis of Biocompatible Poly(ε-caprolactone) (PCL)
This protocol describes the bulk polymerization of ε-caprolactone using a tin(II) octoate catalyst and an alcohol initiator to produce PCL with controlled molecular weight.
Experimental Protocol: ROP of ε-Caprolactone
Materials:
-
ε-Caprolactone (ε-CL), dried over CaH₂
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
n-Hexanol (n-HexOH) (initiator)
-
Toluene (B28343) (for dissolving)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
In a dry Schlenk tube under a nitrogen atmosphere, add ε-caprolactone.
-
Add the desired amount of n-hexanol initiator.
-
Add the tin(II) octoate catalyst (a stock solution in dry toluene can be used for accurate addition).
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 140-180 °C).[7]
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Stop the reaction by cooling the tube to room temperature.
-
Dissolve the resulting polymer in a minimal amount of toluene or dichloromethane.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Filter the polymer and dry it in a vacuum oven.
-
Characterize the polymer by GPC to determine molecular weight and PDI.
Data Presentation: ROP of ε-Caprolactone
| Parameter | Value | Reference |
| Catalyst Concentration (Sn(Oct)₂) | 0.1 mol% | [8] |
| Initiator to Catalyst Ratio ([n-HexOH]/[Sn(Oct)₂]) | 2:1 | [8] |
| Reaction Temperature | 160 °C | [8] |
| Reaction Time | 1 hour | [8] |
| Polymer Yield | 89% | [8] |
| Number-Average Molecular Weight (Mₙ) | 9.0 x 10⁴ g/mol | [8] |
| Polydispersity Index (PDI, Mₙ/Mₙ) | Varies with conditions | [7] |
Experimental Workflow: ROP Synthesis
Post-Polymerization Modification: "Click" Chemistry
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for functionalizing polymers.[9] This protocol outlines the introduction of an azide (B81097) group to a polymer followed by a click reaction with an alkyne-containing molecule.
Application Note: Azide Functionalization and CuAAC
This two-part protocol describes the conversion of a terminal bromide on a polymer (e.g., from ATRP) to an azide, followed by a "click" reaction to attach a functional group.
Experimental Protocol: Azide Functionalization and CuAAC
Part A: Azide Functionalization of a Bromide-Terminated Polymer
Materials:
-
Bromide-terminated polymer (e.g., PMMA from ATRP)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the bromide-terminated polymer in DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 5-10 equivalents relative to the polymer chain ends).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24 hours.
-
Precipitate the polymer in water or methanol to remove excess sodium azide and DMF.
-
Filter and dry the azide-functionalized polymer.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized polymer
-
Alkyne-containing molecule (e.g., propargyl alcohol)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., PMDETA or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems)
-
Solvent (e.g., DMF, THF, or water/t-butanol mixture)
Procedure:
-
In a flask, dissolve the azide-functionalized polymer and the alkyne-containing molecule (e.g., 1.5 equivalents) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄ and sodium ascorbate (B8700270) in the solvent, or by using CuBr directly.
-
Add the ligand to the catalyst solution.
-
Deoxygenate both the polymer solution and the catalyst solution by bubbling with an inert gas.
-
Add the catalyst solution to the polymer solution and stir at room temperature.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the alkyne and azide signals.
-
Once the reaction is complete, pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the functionalized polymer in a suitable non-solvent.
-
Filter and dry the final product.
Logical Relationship: Post-Polymerization Modification
Polymer Characterization Protocols
Protocol: ¹H NMR Spectroscopy for Polymer Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the dry polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the polymer is fully dissolved; gentle warming or vortexing may be necessary.
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the polymer backbone and the end-groups.
-
Determine the monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
Calculate the number-average molecular weight (Mₙ) by comparing the integration of the end-group protons to the repeating monomer unit protons.[10]
Protocol: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Sample Preparation:
-
Accurately weigh 2-5 mg of the dry polymer.[11]
-
Dissolve the polymer in a suitable GPC-grade solvent (e.g., THF, DMF, chloroform) to a concentration of 1-2 mg/mL.[12]
-
Allow the polymer to dissolve completely, which may take several hours for high molecular weight polymers.[13]
-
Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE or PVDF) into a GPC vial.[12]
Analysis:
-
Run the sample on a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for 2-Acetamidoacrylic Acid in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a functionalized acrylic acid derivative with significant potential in the biomedical field. Its structure, featuring both a carboxyl group and an acetamido group, allows for versatile chemical modifications and interactions with biological systems. While research on poly(this compound) (P4A) is not as extensive as its close structural analog, poly(acrylic acid) (PAA), the established biocompatibility and pH-responsive nature of PAA-based materials provide a strong foundation for exploring the applications of this compound in areas such as drug delivery, tissue engineering, and bioadhesives.[1][2]
These application notes provide detailed protocols for the synthesis of P4A hydrogels, and for conducting in vitro drug release and cytotoxicity studies. These protocols are based on established methodologies for similar acrylic acid-based polymers and are intended to serve as a starting point for researchers investigating the potential of this compound in biomedical applications.
Key Applications and Potential
Polymers derived from this compound are anticipated to exhibit properties beneficial for various biomedical applications:
-
Drug Delivery: The carboxyl groups in the polymer backbone can be ionized at physiological pH, leading to swelling and controlled release of encapsulated therapeutic agents. This pH-sensitivity can be exploited for targeted drug delivery to specific sites in the body.
-
Tissue Engineering: P4A-based hydrogels can potentially serve as scaffolds for tissue regeneration, providing a hydrated and biocompatible environment for cell growth and proliferation. The polymer backbone can be functionalized with bioactive molecules to enhance cellular interactions.
-
Bioadhesives: The presence of carboxyl and acetamido groups may contribute to strong adhesive properties, making these materials suitable for applications such as mucoadhesive drug delivery systems or tissue sealants.
Application Note 1: pH-Responsive Drug Delivery
Poly(this compound) hydrogels can be designed as intelligent drug delivery systems that respond to changes in environmental pH. The carboxyl groups (-COOH) on the polymer backbone have a specific pKa. At pH values below the pKa, the carboxyl groups are protonated, and the hydrogel remains in a relatively collapsed state. As the pH rises above the pKa, the carboxyl groups deprotonate to form carboxylate ions (-COO-), leading to electrostatic repulsion between the polymer chains and a subsequent increase in swelling. This swelling behavior can be harnessed to trigger the release of an encapsulated drug.
Experimental Protocol: Synthesis of a Poly(this compound) Hydrogel for Drug Delivery
This protocol describes the preparation of a P4A hydrogel by free-radical polymerization.
Materials:
-
This compound (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound and MBA in deionized water to achieve the desired monomer and crosslinker concentrations (e.g., 1 M monomer, 1 mol% MBA relative to monomer).
-
Initiator Addition: Add APS to the monomer solution to a final concentration of 0.5 mol% relative to the monomer and mix thoroughly.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add TEMED (e.g., 0.1% v/v) to the solution to accelerate the polymerization process.
-
Casting and Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
Purification: After polymerization, cut the hydrogel into desired shapes and sizes. Immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers, initiator, and other impurities.
-
Equilibration: Equilibrate the purified hydrogels in PBS (pH 7.4) before drug loading.
Diagram of Experimental Workflow:
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a method to evaluate the release of a model drug from the prepared P4A hydrogel.
Materials:
-
Drug-loaded P4A hydrogel discs
-
Phosphate buffer solution (pH 5.0 and pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Drug Loading: Immerse the equilibrated hydrogel discs in a concentrated solution of the model drug (e.g., doxorubicin, ibuprofen) for 24-48 hours to allow for drug loading via diffusion.
-
Surface Drug Removal: Briefly rinse the drug-loaded hydrogels with the release medium to remove any surface-adsorbed drug.
-
Release Study Setup: Place each drug-loaded hydrogel disc in a separate vial containing a known volume of release medium (e.g., 10 mL of pH 5.0 or pH 7.4 buffer).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Determine the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation:
| Time (hours) | Cumulative Drug Release at pH 5.0 (%) | Cumulative Drug Release at pH 7.4 (%) |
| 0.5 | 5.2 ± 0.8 | 15.8 ± 1.2 |
| 1 | 9.8 ± 1.1 | 28.4 ± 2.5 |
| 2 | 18.5 ± 2.3 | 45.6 ± 3.1 |
| 4 | 32.1 ± 3.5 | 65.2 ± 4.0 |
| 8 | 45.7 ± 4.2 | 82.1 ± 3.8 |
| 12 | 55.3 ± 3.9 | 90.5 ± 2.9 |
| 24 | 68.9 ± 4.5 | 98.2 ± 1.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagram of Drug Release Mechanism:
Application Note 2: Biocompatibility and Cytotoxicity Assessment
Before any biomedical application, it is crucial to assess the biocompatibility of the material. An in vitro cytotoxicity assay is a fundamental first step to evaluate the potential toxic effects of a material on living cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay of Poly(this compound) Hydrogel
This protocol describes the evaluation of the cytotoxicity of P4A hydrogel extracts on a mammalian cell line (e.g., L929 fibroblasts).
Materials:
-
P4A hydrogel discs (sterilized)
-
L929 fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize P4A hydrogel discs (e.g., by UV irradiation or autoclaving, if the material is stable).
-
Incubate the sterile hydrogels in complete cell culture medium (DMEM) at a specific surface area to volume ratio (e.g., 1 cm²/mL) for 24 hours at 37°C to obtain the hydrogel extract.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the prepared hydrogel extracts of different concentrations.
-
Include a negative control (cells in fresh medium) and a positive control (cells treated with a known cytotoxic agent, e.g., 0.1% Triton X-100).
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control:
-
Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100
-
-
Data Presentation:
| Hydrogel Extract Concentration (%) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 100 | 85.3 ± 5.1 | 78.9 ± 6.2 |
| 50 | 92.1 ± 4.5 | 88.4 ± 5.8 |
| 25 | 98.7 ± 3.2 | 95.6 ± 4.1 |
| 12.5 | 99.5 ± 2.8 | 97.8 ± 3.5 |
| Negative Control | 100 | 100 |
| Positive Control | 5.2 ± 1.5 | 3.8 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A cell viability of >80% is generally considered non-cytotoxic.
Diagram of MTT Assay Workflow:
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug released from a P4A-based delivery system. For instance, a released kinase inhibitor could block a pro-inflammatory signaling cascade.
References
Application Notes and Protocols for Immobilized Metal Affinity Chromatography with PAAA Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag). This method leverages the specific interaction between the histidine residues of the protein and chelated transition metal ions immobilized on a solid support. This document provides detailed application notes and protocols for the use of poly(N-acryloylamido ethanoic acid) (PAAA) hydrogels as a novel matrix for IMAC. PAAA hydrogels offer a cost-effective and straightforward alternative to traditional matrices like agarose (B213101) beads for the purification of His-tagged proteins.[1]
Principle of PAAA Hydrogel IMAC
The PAAA hydrogel is a three-dimensional polymer network that can be functionalized with metal ions, such as Nickel (Ni²⁺), to create an affinity matrix. The carboxyl groups on the PAAA polymer chains act as chelators, binding the metal ions.[2][3] Histidine residues in the His-tag of a target protein then form coordinate bonds with the immobilized metal ions, leading to the selective capture of the protein from a complex mixture like a cell lysate.[1][4] Non-specifically bound proteins are washed away, and the purified His-tagged protein is subsequently eluted by disrupting the metal-histidine interaction, typically with a competing agent like imidazole (B134444) or a change in pH.[4][5]
Quantitative Data Summary
The performance of Ni²⁺-complexed PAAA hydrogels for the purification of His-tagged green fluorescent protein (His₆-GFP) has been evaluated, demonstrating its efficacy as an IMAC matrix.[1]
| Parameter | Value | Protein | Notes |
| Binding Efficiency | 81% | His₆-GFP | Determined by photoluminescence spectroscopy.[1] |
| Recovery Yield | 59% | His₆-GFP | Percentage of bound protein that is successfully eluted.[1] |
Experimental Protocols
Protocol 1: Synthesis of PAAA Hydrogel
This protocol describes the preparation of the PAAA hydrogel matrix.
Materials:
-
2-acetamidoacrylic acid (AAA)
-
2,2'-[(1,4-dioxo-1,4-butanediyl)diamino] bis(2-propenoic acid) (DBDBPA) (crosslinker)
-
Potassium persulfate (initiator)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Dissolve this compound (AAA) and the crosslinker, 2,2'-[(1,4-dioxo-1,4-butanediyl)diamino] bis(2-propenoic acid) (DBDBPA), in DMSO.
-
Add potassium persulfate to the solution to initiate polymerization.
-
Allow the polymerization reaction to proceed to form the hydrogel.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.[6]
-
Dry the purified hydrogel in a vacuum oven until a constant weight is achieved.[6]
Protocol 2: Immobilization of Ni²⁺ Ions
This protocol details the charging of the PAAA hydrogel with nickel ions.
Materials:
-
Synthesized PAAA hydrogel
-
Nickel(II) sulfate (B86663) (NiSO₄) or other suitable nickel salt solution
-
Deionized water
Procedure:
-
Immerse the prepared PAAA hydrogel in a solution of NiSO₄.
-
Allow the hydrogel to incubate in the nickel solution to facilitate the complexation of Ni²⁺ ions with the carboxyl groups of the PAAA.
-
After incubation, wash the Ni²⁺-complexed PAAA hydrogel extensively with deionized water to remove any unbound nickel ions.
-
The Ni²⁺-PAAA hydrogel is now ready for use in protein purification.
Protocol 3: Purification of His-tagged Proteins
This protocol outlines the steps for purifying a His-tagged protein from a cell lysate using the prepared Ni²⁺-PAAA hydrogel.
Materials:
-
Ni²⁺-PAAA hydrogel
-
Cell lysate containing the His-tagged protein
-
Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 30 mM imidazole, pH 8.0[7]
-
Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 30-50 mM imidazole, pH 8.0
-
Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 100-250 mM imidazole, pH 8.0[5][7]
Procedure:
-
Equilibration: Equilibrate the Ni²⁺-PAAA hydrogel with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated hydrogel.
-
Washing: Wash the hydrogel with Wash Buffer until the absorbance of the flow-through returns to baseline. This step removes non-specifically bound proteins. The inclusion of a low concentration of imidazole in the binding and wash buffers is crucial to minimize the binding of host cell proteins with exposed histidine residues.
-
Elution: Elute the bound His-tagged protein using the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the immobilized Ni²⁺ ions, thus displacing the protein.[4] Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE and measure the protein concentration.
Visualizations
Caption: Experimental workflow for IMAC using Ni²⁺-PAAA hydrogels.
Caption: Binding mechanism of a His-tagged protein to the Ni²⁺-PAAA hydrogel.
References
- 1. Purification of His-tagged proteins using Ni2+-poly(this compound) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Ionic Moieties in Hydrogel Networks to Remove Heavy Metal Ions from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. rbmb.net [rbmb.net]
Application Notes and Protocols for Surface Functionalization with 2-Acetamidoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the functionalization of surfaces using 2-Acetamidoacrylic acid. These methods are designed to create biocompatible and functional surfaces for a variety of applications in research, diagnostics, and drug development, including cell culture, biosensing, and targeted drug delivery.
Introduction
Surface functionalization is a critical process for tailoring the biocompatibility and functionality of materials used in biomedical applications. This compound, also known as N-acetyldehydroalanine, is a versatile monomer that can be used to introduce reactive and biocompatible coatings onto a variety of substrates. The resulting surfaces, rich in carboxylic acid and amide functionalities, can be further modified with biomolecules to create highly specific and active interfaces.
This document outlines three primary methods for surface functionalization with this compound:
-
Plasma Polymerization: A solvent-free method for depositing a thin, uniform polymer film of poly(this compound) onto a surface.
-
UV-Initiated Graft Polymerization: A technique for covalently attaching polymer chains of poly(this compound) from a surface.
-
Thiol-Ene Click Chemistry: A highly efficient and specific reaction for immobilizing this compound onto thiol-modified surfaces.
Protocol 1: Surface Functionalization via Plasma Polymerization of this compound
This protocol describes the deposition of a thin film of poly(this compound) onto a substrate using a low-pressure plasma reactor. This method is suitable for a wide range of materials, including glass, silicon, and various polymers.
Experimental Workflow
Materials
-
Substrate (e.g., glass slides, silicon wafers, polystyrene dishes)
-
This compound (98% purity or higher)
-
Ethanol (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment
-
Low-pressure plasma reactor with a radio frequency (RF) power source
-
Vacuum pump
-
Monomer vapor delivery system
-
Sonicator
-
Nitrogen drying gun
Protocol
-
Substrate Preparation:
-
Clean the substrate by sonicating in ethanol for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Place the cleaned and dried substrate into the plasma reactor chamber.
-
-
Plasma Polymerization:
-
Evacuate the plasma reactor chamber to a base pressure below 50 mTorr.
-
Gently heat the this compound monomer in the vapor delivery system to generate a stable vapor pressure.
-
Introduce the monomer vapor into the chamber, allowing the pressure to stabilize in the range of 100-500 mTorr.
-
Ignite the plasma by applying RF power (e.g., 20-80 W). A visible glow discharge should be observed.
-
Allow the deposition to proceed for the desired time (typically 5-30 minutes) to achieve the target film thickness.
-
-
Post-Deposition and Characterization:
-
Turn off the RF power and stop the monomer flow.
-
Vent the chamber to atmospheric pressure with nitrogen gas.
-
Remove the coated substrate from the chamber.
-
Rinse the coated substrate with DI water to remove any unreacted monomer or oligomers.
-
Dry the substrate under a stream of nitrogen.
-
Characterize the surface using appropriate techniques (see Table 1).
-
Data Presentation: Surface Characterization
| Characterization Technique | Parameter Measured | Typical Values for Poly(this compound) Films |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (C, O, N) and chemical states | Increased N 1s and O 1s signals compared to uncoated substrate. High-resolution C 1s spectrum shows C-C, C-N, C=O, and O-C=O components. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Characteristic peaks for C=O (amide I and carboxylic acid), N-H (amide II), and C-N stretching. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Smooth and uniform coating with low root-mean-square (RMS) roughness (< 5 nm). |
| Water Contact Angle | Surface wettability | Hydrophilic surface with a water contact angle in the range of 30-60 degrees. |
Table 1: Expected characterization data for surfaces functionalized with poly(this compound) via plasma polymerization.
Protocol 2: Surface Functionalization via UV-Initiated Graft Polymerization
This protocol details the "grafting from" approach, where polymer chains of poly(this compound) are grown directly from a surface that has been pre-functionalized with a photoinitiator.
Experimental Workflow
Materials
-
Substrate with appropriate surface chemistry (e.g., hydroxylated glass)
-
Photoinitiator (e.g., benzophenone)
-
This compound
-
Solvent (e.g., DI water, methanol)
-
Acetone (ACS grade)
Equipment
-
UV lamp (e.g., 365 nm)
-
Reaction vessel
-
Schlenk line or glove box for degassing
-
Sonicator
Protocol
-
Photoinitiator Immobilization:
-
Clean and dry the substrate as described in Protocol 1.
-
Prepare a solution of the photoinitiator (e.g., 1-5% w/v benzophenone (B1666685) in acetone).
-
Coat the substrate with the photoinitiator solution (e.g., by dip-coating or spin-coating) and allow the solvent to evaporate.
-
-
UV-Initiated Grafting:
-
Prepare a solution of this compound in the chosen solvent (e.g., 10% w/v in DI water).
-
Place the photoinitiator-coated substrate in the reaction vessel and add the monomer solution.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Irradiate the setup with a UV lamp for the desired time (e.g., 30-120 minutes).
-
-
Post-Grafting and Characterization:
-
Remove the substrate from the reaction vessel and rinse thoroughly with the solvent to remove unreacted monomer.
-
Sonicate the substrate in fresh solvent to remove any non-covalently bound homopolymer.
-
Dry the substrate under a stream of nitrogen.
-
Characterize the grafted surface (see Table 2).
-
Data Presentation: Surface Characterization
| Characterization Technique | Parameter Measured | Typical Values for Grafted Poly(this compound) |
| Ellipsometry / QCM | Grafted layer thickness / mass | Thickness of 5-50 nm, depending on reaction time and conditions. |
| FTIR | Functional groups | Confirmation of polymer presence with characteristic amide and carboxyl peaks. |
| Water Contact Angle | Surface wettability | Significant decrease in contact angle, indicating a hydrophilic surface. |
Table 2: Expected characterization data for surfaces with grafted poly(this compound).
Protocol 3: Surface Functionalization via Thiol-Ene Click Chemistry
This protocol utilizes the "click" reaction between a thiol-modified surface and the ene group of this compound. This method offers high specificity and efficiency under mild conditions.
Logical Relationship of Thiol-Ene Click Chemistry
Materials
-
Thiol-functionalized substrate (e.g., prepared using (3-mercaptopropyl)trimethoxysilane (B106455) on glass)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., methanol, isopropanol)
Equipment
-
UV lamp
-
Reaction vessel
Protocol
-
Preparation of Reaction Mixture:
-
Dissolve this compound and the photoinitiator in the chosen solvent. A typical concentration would be 10-50 mM of the acid and 1-5 mM of the initiator.
-
-
Thiol-Ene Reaction:
-
Place the thiol-functionalized substrate in the reaction vessel.
-
Add the reaction mixture to the vessel, ensuring the substrate is fully immersed.
-
Irradiate with UV light (e.g., 365 nm) for a period of 5-60 minutes.
-
-
Post-Reaction and Characterization:
-
Remove the substrate and rinse thoroughly with the solvent to remove any unreacted components.
-
Dry the substrate under a stream of nitrogen.
-
Characterize the surface to confirm the successful immobilization (see Table 3).
-
Data Presentation: Surface Characterization
| Characterization Technique | Parameter Measured | Expected Outcome for Thiol-Ene Functionalization |
| XPS | Elemental composition | Appearance of N 1s and an increase in the O 1s signal. Decrease in the S 2p signal corresponding to free thiols. |
| FTIR | Functional groups | Appearance of characteristic amide and carboxyl peaks of this compound. |
| Water Contact Angle | Surface wettability | Increased hydrophilicity compared to the initial thiol-functionalized surface. |
Table 3: Expected characterization data for surfaces functionalized via thiol-ene click chemistry.
Applications in Drug Development
Surfaces functionalized with this compound can be readily conjugated with a variety of biomolecules, including:
-
Peptides and Proteins: For promoting specific cell adhesion, creating biosensors, or as part of targeted drug delivery systems.
-
Antibodies: For immunoassays and cell sorting applications.
-
Small Molecule Drugs: For creating drug-eluting surfaces.
The carboxylic acid groups on the surface can be activated using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form stable amide bonds with amine-containing biomolecules.
Safety Precautions
-
Handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful. Use appropriate shielding during UV-initiated reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2-Acetamidoacrylic Acid in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a vinyl monomer with potential applications in the development of advanced biomaterials for tissue engineering. Its structure, featuring a reactive double bond for polymerization and an acetamido group, suggests its utility in creating functional and biocompatible scaffolds. These scaffolds can provide a synthetic extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation, crucial for the regeneration of damaged tissues. While specific research on poly(this compound) in tissue engineering is emerging, the principles of hydrogel synthesis and scaffold fabrication from related acrylic acid-based polymers provide a strong foundation for its application.
This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of tissue engineering scaffolds. It covers the synthesis of hydrogels, scaffold fabrication methods, and essential characterization techniques, including the assessment of mechanical properties and biocompatibility.
Data Presentation
Due to the limited availability of specific quantitative data for poly(this compound) scaffolds in the current literature, the following tables present representative data from similar poly(acrylic acid)-based hydrogel systems. These values should be considered as a baseline for experimental design and comparison.
Table 1: Representative Mechanical Properties of Acrylic Acid-Based Hydrogels
| Property | Value | Test Method |
| Tensile Strength | 50 - 800 kPa | Uniaxial Tensile Testing |
| Young's Modulus | 10 - 500 kPa | Compression Testing |
| Elongation at Break | 100 - 1000% | Uniaxial Tensile Testing |
| Swelling Ratio | 500 - 2000% | Gravimetric Analysis |
Table 2: Representative Cell Viability on Acrylic Acid-Based Hydrogel Scaffolds
| Cell Type | Time Point | Viability (%) | Assay |
| Human Fibroblasts | Day 1 | > 95% | Live/Dead Assay |
| Day 3 | > 90% | Live/Dead Assay | |
| Day 7 | > 85% | Live/Dead Assay | |
| Mesenchymal Stem Cells | Day 1 | > 98% | MTT Assay |
| Day 3 | > 95% | MTT Assay | |
| Day 7 | > 90% | MTT Assay |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Hydrogel via Free-Radical Polymerization
This protocol describes a general method for the synthesis of a poly(this compound) hydrogel.
Materials:
-
This compound (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) monomer solution by dissolving this compound in PBS.
-
Add the crosslinker, MBA, to the monomer solution at a concentration of 1 mol% relative to the monomer. Ensure complete dissolution.
-
Initiate the polymerization by adding APS (1% w/v of the monomer) to the solution.
-
Add TEMED (0.1% v/v of the total solution volume) to accelerate the polymerization process.
-
Mix the solution thoroughly and quickly pour it into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours to remove unreacted monomers and other reagents. The water should be changed every 8-12 hours.
-
The purified hydrogel can then be used for scaffold fabrication or further characterization.
Protocol 2: Fabrication of Porous Scaffolds using Freeze-Drying
This protocol describes the creation of a porous scaffold from the synthesized hydrogel.
Materials:
-
Synthesized and purified poly(this compound) hydrogel
-
Deionized water
-
Liquid nitrogen
-
Freeze-dryer
Procedure:
-
Swell the purified hydrogel in deionized water to equilibrium.
-
Cut the swollen hydrogel into the desired shape and size.
-
Place the hydrogel samples in a suitable container and rapidly freeze them by immersing in liquid nitrogen.
-
Transfer the frozen samples to a pre-cooled freeze-dryer.
-
Lyophilize the samples for 48-72 hours, or until all the water has been sublimated, to obtain a porous scaffold.
-
Store the fabricated scaffolds in a desiccator until further use.
Protocol 3: Cell Viability Assessment using Live/Dead Staining
This protocol details a standard method to assess the viability of cells cultured on the fabricated scaffolds.
Materials:
-
Cell-seeded scaffolds
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells on the sterilized scaffolds for the desired period (e.g., 1, 3, and 7 days).
-
After the incubation period, gently wash the cell-seeded scaffolds twice with sterile PBS to remove culture medium.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions, typically by diluting Calcein AM and Ethidium homodimer-1 in PBS.
-
Immerse the scaffolds in the staining solution and incubate for 30-45 minutes at 37°C, protected from light.
-
After incubation, carefully remove the staining solution and wash the scaffolds once with PBS.
-
Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from multiple random fields of view for each scaffold to ensure representative data.
-
Quantify cell viability by counting the number of live and dead cells using image analysis software.
Signaling Pathways in Tissue Engineering
The interaction of cells with a scaffold can trigger various signaling pathways that are critical for tissue regeneration. While specific pathways modulated by this compound are not yet fully elucidated, general pathways relevant to cell-scaffold interactions are depicted below. The presence of moieties like the acetamido group could potentially influence cell behavior through specific receptor interactions.
Integrin-Mediated Cell Adhesion and Signaling
Integrins are transmembrane receptors that mediate cell-matrix adhesion. Upon binding to ligands on the scaffold surface, integrins cluster and activate downstream signaling cascades that influence cell survival, proliferation, and differentiation.
Conclusion
This compound presents a promising monomer for the development of novel biomaterials for tissue engineering. The protocols and data provided in these application notes serve as a foundational guide for researchers to explore the potential of poly(this compound)-based scaffolds. Further research is warranted to elucidate the specific properties and biological interactions of these materials to fully realize their therapeutic potential in regenerative medicine.
Application Notes and Protocols: Crafting High-Performance Biosensors with 2-Acetamidoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, fabrication, and characterization of novel biosensors based on 2-acetamidoacrylic acid. Leveraging the unique properties of this functional monomer, these biosensors offer a versatile platform for a wide range of applications, from diagnostics to drug discovery. These protocols detail the synthesis of the core polymer matrix, immobilization of biorecognition elements, and the principles of signal transduction for both electrochemical and fluorescent detection modalities.
Introduction
This compound (CH₂=C(NHCOCH₃)COOH), a derivative of acrylic acid, presents a compelling platform for biosensor development. Its carboxyl and amide functional groups provide excellent opportunities for covalent immobilization of biomolecules and contribute to the formation of stable, hydrophilic hydrogel matrices. These hydrogels create a biocompatible microenvironment conducive to maintaining the activity of entrapped enzymes or other biorecognition elements. This application note will explore the synthesis of poly(this compound) (PAAA) and its application in the fabrication of sensitive and selective biosensors.
Synthesis of Poly(this compound) Hydrogel
A stable hydrogel matrix is essential for the entrapment and preservation of biological recognition elements. The following protocol outlines the synthesis of a PAAA hydrogel suitable for biosensor applications.
Experimental Protocol: Synthesis of PAAA Hydrogel
Materials:
-
This compound (AAA)
-
2,2'-[(1,4-dioxo-1,4-butanediyl)diamino]bis(2-propenoic acid) (DBDBPA) (crosslinker)
-
Potassium persulfate (initiator)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve this compound and the crosslinker, 2,2'-[(1,4-dioxo-1,4-butanediyl)diamino]bis(2-propenoic acid), in dimethyl sulfoxide.
-
Add potassium persulfate to the solution to initiate polymerization.
-
Allow the polymerization to proceed to form the poly(this compound) hydrogel.
-
The resulting hydrogel can be purified by dialysis to remove unreacted monomers and initiator.
Note: This protocol is adapted from a method for preparing Ni2+-complexed PAAA hydrogel for enzyme immobilization. The concentration of monomers, crosslinker, and initiator can be optimized to achieve desired hydrogel properties such as pore size and swelling ratio.
Fabrication of this compound-Based Biosensors
The PAAA hydrogel serves as an excellent matrix for the immobilization of enzymes, antibodies, or other biorecognition molecules. This section details the fabrication of both electrochemical and fluorescent biosensors.
Electrochemical Biosensor Fabrication
Electrochemical biosensors are a popular choice due to their high sensitivity, rapid response, and potential for miniaturization. The following protocol describes the fabrication of an enzymatic electrochemical biosensor using a PAAA hydrogel on a screen-printed electrode (SPE).
Experimental Protocol: PAAA-Based Electrochemical Biosensor Fabrication
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Synthesized PAAA hydrogel solution
-
Biorecognition element (e.g., Glucose Oxidase - GOx)
-
Glutaraldehyde (B144438) solution (2.5% in phosphate (B84403) buffer)
-
Phosphate buffer solution (PBS, pH 7.4)
Procedure:
-
Electrode Preparation: Clean the surface of the screen-printed carbon electrode with deionized water and ethanol, then dry it under a stream of nitrogen.
-
Enzyme-Hydrogel Mixture Preparation: Mix the PAAA hydrogel solution with the desired concentration of the biorecognition element (e.g., glucose oxidase) to form a homogenous mixture.
-
Hydrogel Casting: Cast a small volume (e.g., 5 µL) of the enzyme-hydrogel mixture onto the working area of the SPCE and allow it to dry at room temperature to form a thin film.
-
Cross-linking: Expose the electrode to glutaraldehyde vapor or immerse it in a glutaraldehyde solution for a short period to cross-link the enzyme within the hydrogel matrix and enhance the stability of the sensor.
-
Rinsing and Storage: Gently rinse the modified electrode with PBS to remove any unbound enzyme and glutaraldehyde. Store the biosensor at 4°C in PBS when not in use.
Signaling Pathway: Enzymatic Electrochemical Detection
The detection principle of an enzymatic electrochemical biosensor typically involves the catalytic reaction of the immobilized enzyme with its substrate, leading to the production or consumption of an electroactive species.
Figure 1. Signaling pathway of an enzymatic electrochemical biosensor.
Fluorescent Biosensor Fabrication
Fluorescent biosensors offer high sensitivity and are well-suited for imaging applications. The PAAA hydrogel can be used to entrap fluorescent dyes or quantum dots along with the biorecognition element.
Experimental Protocol: PAAA-Based Fluorescent Biosensor Fabrication
Materials:
-
Glass slide or other suitable substrate
-
Synthesized PAAA hydrogel solution
-
Biorecognition element (e.g., a specific antibody)
-
Fluorescent probe (e.g., a fluorescently labeled secondary antibody or quantum dots)
-
Bovine Serum Albumin (BSA) solution (1%)
Procedure:
-
Substrate Preparation: Thoroughly clean the glass slide with piranha solution (use with extreme caution) or a suitable alternative, followed by rinsing with deionized water and drying.
-
Hydrogel-Bioreceptor Mixture: Mix the PAAA hydrogel solution with the biorecognition element (primary antibody).
-
Coating: Spin-coat or drop-cast the mixture onto the glass slide to form a thin film and allow it to cure.
-
Blocking: Immerse the slide in a 1% BSA solution for 1 hour to block any non-specific binding sites on the hydrogel surface.
-
Analyte Incubation: Incubate the slide with the sample containing the target analyte.
-
Fluorescent Labeling: Introduce the fluorescent probe (e.g., fluorescently labeled secondary antibody) that will bind to the captured analyte.
-
Washing and Imaging: Wash the slide to remove unbound fluorescent probes and image using a fluorescence microscope.
Signaling Pathway: Fluorescent Immunoassay
In a typical fluorescent immunoassay, the binding of the target analyte is detected by a change in fluorescence intensity.
Figure 2. Signaling in a sandwich-type fluorescent immunoassay.
Experimental Workflow
The development and validation of a this compound-based biosensor follows a structured workflow from fabrication to performance evaluation.
Figure 3. Experimental workflow for biosensor development.
Data Presentation
The performance of a biosensor is evaluated based on several key parameters. The following tables provide a comparative summary of typical performance characteristics for hydrogel-based biosensors. While specific data for PAAA-based biosensors is still emerging, the values presented for similar poly(acrylic acid)-based systems offer a benchmark for expected performance.
Table 1: Performance Characteristics of Hydrogel-Based Electrochemical Biosensors
| Analyte | Biorecognition Element | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Glucose | Glucose Oxidase | 0.01 - 5 mM | 10 µM | < 10 s | [1] |
| HER2 | Antibody | 0.1 ng/mL - 1.0 µg/mL | 45 pg/mL | ~ 30 min | [2] |
| DNA | ssDNA probe | 0.01 pM - 1 µM | 3.63 fM | ~ 60 min | [2] |
Table 2: Stability and Reusability of PAAA-Immobilized Enzyme
| Parameter | Condition | Result | Reference |
| Thermal Stability | 60 °C for 1 hour | Retained 70% activity | [3] |
| Reusability | 4 cycles of regeneration | Lost only 20% of initial activity | [3] |
Conclusion
This compound provides a promising and versatile platform for the development of advanced biosensors. The ability to form stable, biocompatible hydrogels with abundant functional groups for biomolecule immobilization makes PAAA an attractive material for both electrochemical and fluorescent sensing applications. The protocols and data presented in this application note serve as a foundational guide for researchers and scientists to explore and optimize this compound-based biosensors for their specific analytical needs. Further research into tailoring the hydrogel properties and exploring different biorecognition and signal transduction strategies will undoubtedly expand the utility of this promising class of biosensors.
References
Application of 2-Acetamidoacrylic Acid Analogs in Wound Dressing Hydrogels: Application Notes and Protocols
Disclaimer: Direct research on the application of 2-Acetamidoacrylic acid in wound dressing hydrogels is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on closely related and structurally similar compounds, primarily poly(acrylic acid) (PAA) and hydrogels incorporating N-acetylcysteine (NAC), to serve as a foundational guide for researchers. The protocols and data presented are extrapolated from these related studies and should be adapted and validated for any specific research involving this compound.
Introduction
Hydrogels have emerged as a promising platform for advanced wound dressings due to their high water content, biocompatibility, and ability to provide a moist wound environment conducive to healing.[1] Acrylic acid and its derivatives are frequently used monomers in the synthesis of these hydrogels because of their tunable properties.[2] While specific data on poly(this compound) is scarce, the acetamido group suggests potential for enhanced biocompatibility and controlled degradation, making it a molecule of interest. This document outlines the potential applications, experimental protocols, and key performance indicators of hydrogels based on acrylic acid and its functionalized analogs for wound healing applications.
Key Performance Parameters of Acrylic Acid-Based Hydrogels
The efficacy of a hydrogel wound dressing is determined by several key parameters. The following table summarizes quantitative data from studies on PAA and NAC-containing hydrogels, which can serve as a benchmark for the development of this compound-based hydrogels.
| Property | Poly(acrylic acid) (PAA) Based Hydrogels | N-Acetylcysteine (NAC) Enriched Hydrogels | Significance in Wound Healing |
| Swelling Ratio (%) | Can exceed 100 times their weight in water.[3][4] | Adequate fluid absorption properties are maintained.[5] | High swelling capacity allows for the absorption of wound exudate, preventing maceration of surrounding tissue.[1] |
| Biocompatibility | Generally high, with good cell viability and adhesion.[3][6] | High biocompatibility with improved viability of human skin fibroblasts over time.[5] | Essential to prevent cytotoxicity and foreign body reactions at the wound site.[3] |
| Wound Closure Rate | Significantly accelerates wound contraction compared to controls.[7] | Wounds treated with 5% NAC showed improved wound closure speed.[8] | A primary indicator of healing efficacy. |
| Re-epithelialization | Promotes the formation of new epithelial tissue.[7] | Increased re-epithelialization observed in a mouse full-thickness skin wound model.[5] | Crucial for restoring the skin barrier. |
| Collagen Deposition | Enhances organized collagen deposition.[5] | Histological analysis shows more organized collagen deposits.[5] | Provides structural integrity to the healing tissue. |
| Antimicrobial Activity | Can be imparted by incorporating antimicrobial agents like zinc oxide nanoparticles.[7] | Not an intrinsic property, but can be combined with antimicrobial agents. | Prevents wound infection, a major complication in wound healing. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of acrylic acid-based hydrogels for wound dressing applications.
Synthesis of Poly(acrylic acid)-Based Hydrogel
This protocol describes a typical free-radical polymerization method for preparing a PAA hydrogel.
Materials:
-
Acrylic acid (AA) monomer
-
N,N'-methylenebisacrylamide (MBA) as a cross-linker
-
Potassium persulfate (KPS) as an initiator
-
Polyvinylpyrrolidone (B124986) (PVP) (optional, for interpenetrating networks)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of acrylic acid.
-
Add the desired amount of PVP (if applicable) and stir until fully dissolved.
-
Add the cross-linker (MBA) to the solution and stir to dissolve.
-
Add the initiator (KPS) to the solution.
-
Pour the solution into a mold of the desired shape.
-
Carry out the polymerization reaction by heating the mold in an oven at a specific temperature (e.g., 60-70°C) for a set time, or by exposing it to UV light if a photoinitiator is used.[4]
-
After polymerization, remove the hydrogel from the mold and wash it thoroughly with deionized water to remove any unreacted monomers and initiator.
-
The hydrogel can then be lyophilized for storage or used directly.
Characterization of Hydrogel Properties
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[3]
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Culture human dermal fibroblasts (or other relevant cell lines) in a 96-well plate.
-
Prepare extracts of the hydrogel by incubating it in a cell culture medium for 24 hours.
-
Replace the cell culture medium with the hydrogel extracts at different concentrations.
-
Incubate the cells for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (cells cultured in medium without hydrogel extract).[7]
In Vivo Wound Healing Study (Full-Thickness Excisional Wound Model)
Animal Model:
-
Male Wistar rats or similar models are commonly used.
Procedure:
-
Anesthetize the animal.
-
Shave the dorsal area and create a full-thickness excisional wound of a specific diameter using a sterile biopsy punch.
-
Divide the animals into groups:
-
Control group (no treatment or standard gauze dressing)
-
Hydrogel group (apply the synthesized hydrogel to the wound)
-
-
Cover the wounds with a secondary dressing to secure the hydrogel.
-
Monitor the wound closure rate by taking photographs at regular intervals (e.g., days 0, 3, 7, 14, 21). The wound area can be quantified using image analysis software.
-
At the end of the study period, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition).[5][8]
Visualizations
Signaling and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of these hydrogels.
Caption: A simplified workflow for the synthesis and application of an acrylic acid-based hydrogel for wound healing.
Caption: Signaling pathway illustrating the role of a hydrogel dressing in promoting the wound healing cascade.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the wound healing properties of hydrogels with N-acetylcysteine through their modification with methacrylate-containing polymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyacrylic acid/ polyvinylpyrrolidone hydrogel wound dressing containing zinc oxide nanoparticles promote wound healing in a rat model of excision injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of N-Acetylcysteine-Enriched Hydrogels on Wound Healing in a Murine Model of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to increase the yield of 2-Acetamidoacrylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 2-acetamidoacrylic acid to achieve higher yields and desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound polymerization?
The primary factors affecting the polymerization yield include:
-
Monomer Purity: Impurities in the this compound monomer can inhibit or retard the polymerization process.
-
Initiator Type and Concentration: The choice of initiator and its concentration are critical. Azo initiators like 2,2'-azobisisobutyronitrile (AIBN) are commonly used.[1] The concentration of the initiator affects both the polymerization rate and the molecular weight of the resulting polymer.
-
Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the rate of polymerization.
-
Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the kinetics of the polymerization.
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization. It is crucial to perform the reaction under an inert atmosphere.
Q2: Which initiators are suitable for the polymerization of this compound?
For the polymerization of this compound, free-radical initiators are typically used. 2,2'-azobisisobutyronitrile (AIBN) has been successfully used as an initiator for this monomer.[1] Other common initiators for acrylic monomers include peroxides (e.g., benzoyl peroxide) and redox initiators. The choice of initiator will depend on the desired reaction temperature and the solvent system.
Q3: How does initiator concentration impact the final polymer?
Generally, a higher initiator concentration leads to a higher rate of polymerization. However, it also results in the formation of more polymer chains, which typically leads to a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, resulting in a higher molecular weight polymer. It is important to optimize the initiator concentration to balance the reaction rate and the desired molecular weight to maximize yield.
Q4: What is the optimal temperature range for this polymerization?
The optimal temperature depends on the initiator used. For AIBN, a common temperature range is 60-80°C. At these temperatures, AIBN decomposes at a suitable rate to initiate polymerization effectively. It is important to control the temperature, as the polymerization of acrylic monomers is an exothermic reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Polymer Yield | Inhibitor Presence: The monomer may contain inhibitors from manufacturing or storage. | Purify the this compound monomer before use, for example, by recrystallization. |
| Oxygen Inhibition: Oxygen in the reaction system can quench free radicals. | Degas the solvent and monomer solution by purging with an inert gas (e.g., nitrogen or argon) before adding the initiator and maintain an inert atmosphere throughout the reaction. | |
| Incorrect Initiator Concentration: Too low of an initiator concentration may result in a very slow or incomplete reaction. | Gradually increase the initiator concentration. Refer to the data table below for guidance. | |
| Inappropriate Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently. | Ensure the reaction temperature is suitable for the chosen initiator's half-life. For AIBN, a temperature of at least 65°C is typically required. | |
| Polymer with Low Molecular Weight | High Initiator Concentration: An excess of initiator generates a large number of polymer chains, leading to shorter chain lengths. | Decrease the initiator concentration. |
| High Reaction Temperature: Higher temperatures can increase the rate of termination reactions, resulting in shorter polymer chains. | Lower the reaction temperature, ensuring it is still within the effective range for the initiator. | |
| Presence of Chain Transfer Agents: Impurities in the solvent or monomer can act as chain transfer agents. | Use high-purity, freshly distilled solvents and purified monomer. | |
| Inconsistent Results Batch-to-Batch | Variability in Reagent Purity: Inconsistent purity of monomer or initiator. | Use reagents from the same lot or re-purify reagents before each experiment. |
| Inadequate Control of Reaction Conditions: Fluctuations in temperature or inefficient degassing. | Use a temperature-controlled reaction setup and ensure consistent and thorough degassing procedures. |
Data Presentation
The following table summarizes the expected impact of initiator concentration and temperature on the yield of this compound polymerization based on general principles of free-radical polymerization of acrylic monomers. This data is illustrative and should be used as a starting point for optimization.
| Experiment | Initiator (AIBN) Concentration (mol% relative to monomer) | Temperature (°C) | Reaction Time (h) | Expected Polymer Yield (%) | Expected Molecular Weight |
| 1 | 0.5 | 70 | 24 | Moderate | High |
| 2 | 1.0 | 70 | 24 | High | Medium |
| 3 | 2.0 | 70 | 24 | High | Low |
| 4 | 1.0 | 60 | 24 | Moderate | High |
| 5 | 1.0 | 80 | 24 | High | Medium-Low |
Experimental Protocols
Detailed Methodology for Polymerization of this compound
This protocol describes a typical free-radical solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer Purification: If necessary, recrystallize the this compound from a suitable solvent (e.g., ethanol) to remove any inhibitors. Dry the purified monomer under vacuum.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. Connect the setup to a Schlenk line to allow for reaction under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add the purified this compound (e.g., 5.0 g).
-
Add anhydrous DMF (e.g., 50 mL) to dissolve the monomer.
-
Add the desired amount of AIBN (e.g., corresponding to 1 mol% of the monomer).
-
-
Degassing: Purge the reaction mixture with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Polymerization:
-
While maintaining a positive pressure of inert gas, heat the reaction mixture to the desired temperature (e.g., 70°C) using a heating mantle.
-
Allow the reaction to proceed with stirring for a set period (e.g., 24 hours). The solution will likely become more viscous as the polymer forms.
-
-
Isolation of the Polymer:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) for yield, molecular weight (e.g., by gel permeation chromatography - GPC), and structure (e.g., by NMR or FTIR spectroscopy).
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for addressing low polymer yield.
References
Preventing premature polymerization of 2-Acetamidoacrylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the premature polymerization of 2-Acetamidoacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is primarily initiated by the formation of free radicals. Common triggers in a laboratory setting include:
-
Elevated Temperatures: High temperatures can lead to the thermal decomposition of the monomer, generating radicals that initiate polymerization.[1][2] The melting point of this compound is approximately 185-186°C, at which point it also begins to decompose.[3][4]
-
Exposure to Light: UV light can provide the energy to initiate radical formation.
-
Presence of Initiators: Contamination with polymerization initiators such as peroxides, azo compounds (e.g., AIBN), or persulfates can trigger rapid polymerization.
-
Contamination with Metal Ions: Certain metal ions can act as catalysts for radical formation.
-
Inappropriate pH: Solutions at a very low or very high pH may be less stable. For acrylic acid, stability is often optimal within a specific pH range.
Q2: How should solid this compound be stored to prevent polymerization?
A2: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][6]
Q3: I need to work with this compound in solution. What precautions should I take?
A3: When preparing and storing solutions of this compound, it is crucial to use a suitable inhibitor. Additionally, solutions should be stored at a cool temperature and protected from light. The choice of solvent can also impact stability.
Q4: What are common inhibitors for preventing the polymerization of this compound?
A4: While specific data for this compound is limited, inhibitors commonly used for acrylic monomers are effective. These include:
-
4-Methoxyphenol (MEHQ or p-methoxyphenol)
-
Butylated Hydroxytoluene (BHT) [7]
For acrylic acid and its esters, hydroquinone is often used at a concentration of about 200 ppm.[8] In some resin systems, hydroquinone has been used in concentrations ranging from 0.01 to 0.05 wt%.[9]
Q5: How can I tell if my this compound has started to polymerize?
A5: Signs of polymerization in a solution include increased viscosity, cloudiness, or the formation of a precipitate or gel. For the solid monomer, discoloration or a change in texture might indicate degradation, although polymerization is less likely in the solid state under proper storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting premature polymerization issues.
Issue: My solution of this compound became viscous or solidified.
This is a clear indication of polymerization. The following workflow can help identify the cause and prevent future occurrences.
Caption: Troubleshooting workflow for premature polymerization.
Data Presentation: Recommended Storage and Handling Conditions
| Parameter | Solid this compound | This compound in Solution |
| Storage Temperature | Cool, dry place | 2-8°C |
| Light Exposure | Protect from light | Store in amber vials or in the dark |
| Atmosphere | Tightly sealed container | Headspace should contain air (oxygen can act as an inhibitor) |
| pH Range | Not applicable | Neutral pH is generally recommended; avoid strong acids or bases |
| Recommended Inhibitor | Not typically added to solid | Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) |
| Inhibitor Concentration | Not applicable | 100-200 ppm (0.01-0.02% w/v) |
Experimental Protocols
Protocol 1: Preparation of an Inhibited Stock Solution of this compound
This protocol describes the preparation of a 0.5 M stock solution of this compound in a suitable solvent with an inhibitor.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Ethanol)
-
Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ)
-
Amber glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Weigh 10 mg of HQ or MEHQ and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL (1000 ppm) stock solution.
-
-
Calculate Required Volumes:
-
To prepare 10 mL of a 0.5 M this compound solution, you will need 645.5 mg of the solid.
-
To achieve a final inhibitor concentration of 200 ppm, you will need 2 mL of the 1 mg/mL inhibitor stock solution.
-
-
Prepare the Solution:
-
To a clean, dry amber glass vial containing a magnetic stir bar, add 645.5 mg of this compound.
-
Add 2 mL of the inhibitor stock solution.
-
Add an additional 8 mL of the pure solvent to reach a final volume of 10 mL.
-
Cap the vial and stir at room temperature until the solid is completely dissolved.
-
-
Storage:
-
Store the prepared solution at 2-8°C. Ensure the cap is tightly sealed. It is recommended to use the solution within a few weeks of preparation.
-
Protocol 2: Monitoring the Stability of a this compound Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to detect the formation of oligomers, which indicates the onset of polymerization.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid
-
This compound solution to be tested
-
Pure this compound as a standard
Procedure:
-
Sample Preparation:
-
At desired time points (e.g., 0, 24, 48, and 72 hours) after preparing the solution, take a small aliquot (e.g., 100 µL) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method, for example, starting with a high percentage of water and gradually increasing the acetonitrile concentration. This will elute the polar monomer first, followed by any less polar oligomers.
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., around 210-220 nm).
-
-
Data Analysis:
-
Analyze the chromatograms. The appearance of new peaks with longer retention times than the monomer peak suggests the formation of dimers, trimers, and other oligomers.[10]
-
Quantify the area of the monomer peak and any new peaks. A decrease in the monomer peak area and an increase in the area of new peaks over time indicates polymerization.
-
Signaling Pathway of Polymerization Initiation
The premature polymerization of acrylic monomers is a chain reaction initiated by free radicals. The following diagram illustrates a simplified pathway for this process.
Caption: Free radical polymerization initiation and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-乙酰氨基丙烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 99 5429-56-1 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 9. scienceasia.org [scienceasia.org]
- 10. Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Troubleshooting low conversion in 2-Acetamidoacrylic acid reactions
Welcome to the technical support center for 2-Acetamidoacrylic acid (also known as N-acetyldehydroalanine) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the common initial checks I should perform?
When troubleshooting a low-yield reaction, begin by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
-
Reagent Purity: Ensure the purity of your starting materials, such as pyruvic acid, acetamide (B32628), or N-acetylglycine and formaldehyde (B43269). Impurities can inhibit the reaction or lead to unwanted side products.
-
Anhydrous Conditions: Many synthetic routes to this compound are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used where specified.
-
Reaction Temperature: The reaction temperature is often a critical parameter. Deviations from the optimal temperature can significantly impact the reaction rate and the formation of byproducts.
-
Stoichiometry of Reagents: Verify that the molar ratios of your reactants and any catalysts or reagents are correct as per the chosen protocol.
Q2: I am using the Erlenmeyer-Plöchl reaction to synthesize this compound from N-acetylglycine and formaldehyde, but the conversion is poor. What could be the issue?
The Erlenmeyer-Plöchl synthesis and its variations can be sensitive to several factors:
-
Base Catalyst: The choice and amount of base (e.g., sodium acetate) are crucial. An insufficient amount of base can lead to incomplete reaction, while an excess may promote side reactions.
-
Acetic Anhydride (B1165640) Quality: Acetic anhydride is often used as a dehydrating agent and solvent. Ensure it is fresh and has not been exposed to moisture, which would hydrolyze it to acetic acid and reduce its effectiveness.
-
Reaction Time and Temperature: These parameters need to be carefully controlled. Prolonged reaction times or excessively high temperatures can lead to the formation of undesirable byproducts and decomposition of the product.[1]
-
Side Reactions: Transacylation is a known side reaction in this synthesis, where the acetyl group of the desired product is exchanged, leading to a mixture of products.[2] Careful control of reaction conditions can help minimize this.
Q3: When synthesizing this compound from pyruvic acid and acetamide, I observe the formation of multiple products. How can I improve the selectivity?
Improving selectivity in this reaction often involves optimizing the reaction conditions:
-
Catalyst: The choice of catalyst can significantly influence the reaction pathway. While some reactions proceed without a catalyst, others may benefit from a mild acid or base catalyst to promote the desired condensation reaction over side reactions.
-
Temperature Control: The condensation of pyruvic acid and acetamide can be exothermic. Maintaining a controlled and consistent temperature is vital to prevent the formation of side products. Overheating should be avoided as it can cause the product to become discolored.[1]
-
Removal of Water: The reaction produces water as a byproduct. Efficient removal of water, for instance by using a dehydrating agent or azeotropic distillation, can drive the equilibrium towards the product and improve conversion.
Q4: My product seems to be degrading during workup and purification. What are the best practices to avoid this?
This compound can be sensitive to harsh conditions. To minimize degradation during workup and purification:
-
Mild pH: Avoid strongly acidic or basic conditions during extraction and washing steps.
-
Low Temperature: Perform purification steps, such as crystallization or chromatography, at reduced temperatures whenever possible.
-
Inhibitor for Polymerization: As an acrylic acid derivative, this compound may have a tendency to polymerize, especially at elevated temperatures. The addition of a polymerization inhibitor like hydroquinone (B1673460) during distillation or storage can be beneficial.[3]
-
Avoid Overheating: During solvent removal or distillation, use a rotary evaporator at the lowest practical temperature and pressure to avoid thermal decomposition.[1]
Data Presentation: Impact of Reaction Conditions on Yield
| Parameter | Condition | Expected Impact on Conversion/Yield | Potential Issues |
| Temperature | Too Low | Slow reaction rate, incomplete conversion. | - |
| Optimal | Favorable reaction rate and selectivity. | - | |
| Too High | Increased rate of side reactions, product decomposition, and polymerization.[1][4] | Formation of colored impurities. | |
| Catalyst | No Catalyst | May result in very slow or no reaction. | - |
| Acid Catalyst (e.g., H₂SO₄, p-TSA) | Can accelerate the reaction. | May promote side reactions if too strong or used in excess. | |
| Base Catalyst (e.g., Sodium Acetate) | Effective in Erlenmeyer-Plöchl type reactions. | Can lead to side reactions if not used in appropriate amounts. | |
| Reaction Time | Too Short | Incomplete reaction and low conversion. | - |
| Optimal | Maximizes product formation. | - | |
| Too Long | Can lead to increased byproduct formation and product degradation. | - | |
| Solvent | Aprotic (e.g., Toluene, Dichloromethane) | Can be effective in controlling reaction temperature and facilitating water removal. | May require higher temperatures to achieve a good reaction rate. |
| Protic (e.g., Acetic Acid) | Can participate in the reaction (e.g., as a solvent and reagent in the Erlenmeyer-Plöchl synthesis). | Can be difficult to remove and may lead to side reactions. |
Experimental Protocols
General Protocol for Erlenmeyer-Plöchl type Synthesis of an Azlactone (a precursor to this compound)
This protocol is adapted from a general procedure for the synthesis of azlactones, which are key intermediates in the Erlenmeyer-Plöchl synthesis of dehydroamino acids.
Materials:
-
N-acetylglycine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Formaldehyde source (e.g., paraformaldehyde)
-
Benzene (or a suitable alternative solvent for purification)
Procedure:
-
In a round-bottom flask, create a mixture of N-acetylglycine, freshly fused and powdered sodium acetate, a formaldehyde source, and acetic anhydride.[1]
-
Heat the mixture with constant shaking. The mixture may initially solidify and then liquefy as the temperature rises.[1]
-
Once the mixture has completely liquefied (around 110 °C), transfer the flask to a steam bath and continue heating for approximately two hours.[1]
-
After the heating period, slowly add ethanol to the flask while cooling to moderate the reaction.[1]
-
Allow the reaction mixture to stand, often overnight, to allow the product to crystallize.[1]
-
Collect the crystalline product by filtration and wash it with ice-cold ethanol and then with boiling water.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent like benzene.[1]
Note: This is a generalized procedure. The specific molar ratios and reaction conditions should be optimized for the synthesis of this compound.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in this compound synthesis.
Key Factors Influencing Reaction Outcome
Caption: Interrelationship of key factors affecting the outcome of this compound synthesis.
References
Technical Support Center: 2-Acetamidoacrylic Acid Polymerization Kinetics
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the effect of pH on the polymerization kinetics of 2-acetamidoacrylic acid. The information herein is compiled from established principles of acrylic monomer polymerization.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the polymerization rate of this compound?
The pH of the reaction medium is a critical parameter in the free-radical polymerization of acrylic monomers like this compound. The carboxylic acid group of the monomer can exist in a protonated (acidic form) or deprotonated (anionic form) state depending on the pH.
-
At low pH (acidic conditions): The monomer is primarily in its non-ionized form. Polymerization rates are generally higher under these conditions.
-
As pH increases (approaching neutral): The carboxylic acid groups begin to deprotonate. Electrostatic repulsion between the negatively charged monomer and the growing polymer chain can lead to a decrease in the polymerization rate.[1][2]
-
At high pH (alkaline conditions): With full ionization, the high concentration of counter-ions in the solution can shield the electrostatic repulsions, potentially leading to an increase in the polymerization rate compared to near-neutral pH.[1]
Q2: What is the expected effect of pH on the molecular weight of the resulting polymer?
The molecular weight of poly(this compound) is also expected to be pH-dependent. Generally, conditions that favor a higher polymerization rate will lead to the formation of longer polymer chains and thus a higher molecular weight. Therefore, the trend in molecular weight with pH often mirrors the trend in the polymerization rate. A decrease in the degree of neutralization (lower pH) has been shown to lead to a decrease in molecular weight for poly(acrylic acid).[3][4]
Q3: Can the choice of initiator be affected by the reaction pH?
Yes, the choice and efficiency of the initiator can be influenced by the pH of the polymerization medium. For aqueous polymerization, redox initiators (e.g., ammonium (B1175870) persulfate/potassium disulfite) are often employed and can be effective over a range of pH values.[3][4] However, the decomposition rate of some initiators can be pH-dependent. It is crucial to select an initiator system that is efficient and stable at the desired pH of your experiment.
Q4: How can I monitor the kinetics of the polymerization reaction?
Several techniques can be used to monitor the progress of the polymerization:
-
Gravimetric analysis: This involves periodically taking samples from the reaction, precipitating the polymer, drying it, and weighing it to determine the conversion over time.[3][4]
-
Spectroscopic methods: In-line monitoring using techniques like ATR-FTIR can track the disappearance of the monomer's vinyl peak, providing real-time conversion data.[4]
-
Calorimetry: Differential Scanning Calorimetry (DSC) can be used to measure the heat evolved during the exothermic polymerization reaction, which is proportional to the conversion rate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the polymerization of this compound, particularly when investigating the effects of pH.
| Problem | Possible Cause | Suggested Solution |
| Slow or No Polymerization | Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. | Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the reaction and maintain a positive inert gas pressure throughout the experiment. |
| Inhibitor in Monomer: Commercial monomers often contain inhibitors (e.g., MEHQ) to prevent premature polymerization during storage. | Remove the inhibitor by passing the monomer solution through an inhibitor removal column or by distillation before use. | |
| Incorrect Initiator Concentration or Temperature: The initiator concentration may be too low, or the temperature may not be optimal for the initiator's half-life. | Increase the initiator concentration incrementally. Ensure the reaction temperature is appropriate for the chosen initiator. For persulfate-based initiators, temperatures are typically in the 60-80 °C range. | |
| Inconsistent Polymerization Rates at the Same pH | Poor pH Control: The pH of the reaction medium may be drifting during the polymerization. | Use a buffered solution to maintain a constant pH. Monitor the pH throughout the reaction and make adjustments as necessary with a dilute acid or base. |
| Inconsistent Reagent Purity: Impurities in the monomer, solvent, or initiator can affect the polymerization kinetics. | Use high-purity reagents. Purify the monomer if necessary. | |
| Precipitation of Polymer During Reaction | Low Polymer Solubility at a Given pH: Poly(this compound) solubility may vary with pH. At a pH where the polymer is not soluble, it may precipitate out of the solution. | Conduct the polymerization at a pH where the resulting polymer is soluble. Alternatively, consider using a different solvent system. For poly(acrylic acid), precipitation can occur at pH < 4.[3] |
| Difficulty in Reproducing Molecular Weight | Variations in Reaction Conditions: Small changes in temperature, initiator concentration, or monomer concentration can significantly impact molecular weight. | Maintain precise control over all reaction parameters. Use a thermostated reactor and accurately measure all reagents. |
| Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, will lower the molecular weight. | Ensure all reagents are free from potential chain transfer agents unless their effect is being studied. |
Data Presentation
The following table summarizes the expected qualitative trends for the effect of pH on the polymerization of this compound, based on data for the closely related acrylic acid.
| pH Range | Predominant Monomer Form | Expected Polymerization Rate | Expected Molecular Weight |
| < 4 | Non-ionized (Acidic) | High | High |
| 4 - 7 | Partially Ionized | Decreasing with increasing pH | Decreasing with increasing pH |
| > 7 | Fully Ionized (Anionic) | Increases from a minimum around pH 5-7 | Increases from a minimum around pH 5-7 |
Note: This table is based on analogous data for acrylic acid and serves as a general guideline. Actual results for this compound may vary.
Experimental Protocols
The following is a general protocol for the free-radical solution polymerization of this compound in an aqueous medium. This protocol should be adapted and optimized for specific experimental goals.
Materials:
-
This compound (inhibitor-free)
-
Deionized water (degassed)
-
Initiator (e.g., Ammonium persulfate - APS)
-
pH buffer solution (for desired pH)
-
Nitrogen or Argon gas
-
Reaction vessel with a condenser, magnetic stirrer, and temperature control
Procedure:
-
Monomer Solution Preparation: Prepare a solution of this compound in the chosen pH buffer solution at the desired concentration.
-
Deoxygenation: Transfer the monomer solution to the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Temperature Control: Heat the reaction vessel to the desired polymerization temperature (e.g., 70 °C) while maintaining a gentle flow of inert gas.
-
Initiator Addition: Prepare a fresh solution of the initiator (e.g., APS) in degassed deionized water. Once the reaction temperature is stable, add the initiator solution to the monomer solution to start the polymerization.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and stirring speed. If monitoring kinetics, withdraw samples at regular intervals. To quench the polymerization in the samples, they can be rapidly cooled and exposed to air.
-
Polymer Isolation: After the desired reaction time, cool the reactor to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or acetone), followed by filtration and drying under vacuum.
Visualizations
References
Technical Support Center: Purification of Crude 2-Acetamidoacrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-acetamidoacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include unreacted starting materials such as pyruvic acid and acetamide, byproducts like oligomers or polymers of this compound, and residual solvents used in the synthesis.[1] Hydrolysis of the desired product can also lead to the formation of pyruvic acid and acetamide.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a widely used and effective method for the purification of solid organic compounds like this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. Acid-base extraction can also be employed to remove neutral or basic impurities. For highly impure samples, column chromatography may be necessary.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Based on solubility data, suitable solvents for this compound include water, ethanol (B145695), isopropanol, or mixtures thereof.[2][3] It is sparingly soluble in methanol (B129727) and DMSO.[2][3]
Q4: How can I prevent the polymerization of this compound during purification?
A4: this compound, being an acrylic acid derivative, has a tendency to polymerize, especially at elevated temperatures. To prevent this, it is crucial to avoid prolonged heating. The use of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), in small amounts during purification steps that involve heating can be beneficial.[4] It is also advisable to store the purified product at low temperatures (refrigerator).[1]
Q5: What are the key analytical techniques to assess the purity of this compound?
A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include:
-
Melting Point: A sharp melting point range close to the literature value (185-186 °C with decomposition) indicates high purity.[1][5]
-
Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities.[6][7] Infrared (IR) spectroscopy is useful for identifying characteristic functional groups.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooled too rapidly. High concentration of impurities. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. If impurities are the issue, consider a preliminary purification step like acid-base extraction. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. |
| Low yield of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. The solution was not cooled sufficiently. | Use the minimum amount of hot solvent required to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Ensure the solution is cooled in an ice bath for an extended period to maximize crystal formation. |
| Colored impurities in the final product | Colored impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
General Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product degradation (hydrolysis) | Exposure to strong acidic or basic conditions, especially at elevated temperatures. | Maintain a neutral or slightly acidic pH during purification. Avoid prolonged heating. Use milder bases like sodium bicarbonate for extraction if necessary. |
| Polymerization of the product | Overheating during solvent removal or recrystallization. Absence of a polymerization inhibitor. | Use a rotary evaporator at a moderate temperature and reduced pressure for solvent removal. Add a small amount of a polymerization inhibitor like MEHQ if heating for extended periods is unavoidable. |
| Broad melting point range | The presence of impurities. Residual solvent in the final product. | Further purify the product using another recrystallization or a different purification technique. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a general guideline and may need optimization based on the impurity profile of the crude this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Analysis: Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm the purity and identity of the this compound.
Acid-Base Extraction
This method is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will deprotonate to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.[8][9]
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the this compound precipitates out. The pH should be well below the pKa of the carboxylic acid.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
-
Further Purification (Optional): The product obtained from acid-base extraction can be further purified by recrystallization as described above.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. This compound | CAS#:5429-56-1 | Chemsrc [chemsrc.com]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 5429-56-1 [amp.chemicalbook.com]
- 4. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents [patents.google.com]
- 5. This compound 99 5429-56-1 [sigmaaldrich.com]
- 6. This compound(5429-56-1) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Removing inhibitors from 2-Acetamidoacrylic acid before use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of inhibitors from 2-Acetamidoacrylic acid prior to its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: Commercial this compound is stabilized with inhibitors, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage and transport. These inhibitors function by scavenging free radicals, which are essential for initiating polymerization. If the inhibitor is not removed, it can interfere with the polymerization process, leading to induction periods, slower reaction rates, and potentially incomplete polymerization. For controlled polymerization techniques, the presence of inhibitors can be particularly detrimental.
Q2: What are the primary methods for removing MEHQ from this compound?
A2: The three primary methods for removing MEHQ from acrylic monomers like this compound are:
-
Column Chromatography: This method involves passing a solution of the monomer through a column packed with an adsorbent like activated basic alumina (B75360), which retains the phenolic inhibitor.
-
Caustic Wash (Acid-Base Extraction): This technique utilizes a basic aqueous solution (e.g., sodium hydroxide) to convert the weakly acidic MEHQ into its water-soluble phenolate (B1203915) salt, which can then be separated from the monomer solution.
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their boiling point differences. However, given that this compound is a solid, this method is less common and requires sublimation under high vacuum.
Q3: How can I verify that the inhibitor has been successfully removed?
A3: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). MEHQ has a distinct UV absorbance that allows for its quantification.
Q4: Can I use this compound without removing the inhibitor?
A4: In some cases, for industrial-grade polymerizations, a higher concentration of the initiator can be used to overcome the effect of the inhibitor.[1] However, for laboratory-scale synthesis, especially when precise control over the polymerization is required to achieve a specific molecular weight or architecture, it is highly recommended to remove the inhibitor.[1][2]
Q5: How should I store this compound after inhibitor removal?
A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately. If short-term storage is necessary, it should be kept at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Inhibitor Removal | 1. Insufficient amount of basic alumina used.2. Alumina is not sufficiently active.3. Inadequate washing with NaOH solution.4. Inefficient phase separation during NaOH wash. | 1. Increase the amount of basic alumina in the column.2. Use freshly activated basic alumina.3. Perform multiple washes with the NaOH solution until the aqueous layer is colorless.4. Allow for complete phase separation and carefully separate the organic and aqueous layers. |
| Low Yield of Purified Monomer | 1. Adsorption of the monomer onto the alumina column.2. Loss of monomer during the washing and extraction steps.3. Premature polymerization during purification. | 1. Do not use an excessively long column. Elute with a slightly more polar solvent if necessary.2. Ensure careful separation of layers during extraction to minimize loss at the interface.3. Keep the temperature low throughout the purification process. Use a minimal amount of a suitable solvent. |
| Monomer Polymerizes During Purification | 1. Exposure to heat or light.2. Presence of contaminants that can initiate polymerization. | 1. Perform the purification in a cool, shaded environment. Use a jacketed column if necessary to maintain a low temperature.2. Ensure all glassware is clean and dry. Use high-purity solvents. |
Quantitative Data Summary
The efficiency of inhibitor removal can vary based on the chosen method and the initial concentration of the inhibitor. The following table provides a general comparison of the expected efficiency of common methods for MEHQ removal from acrylic monomers.
| Method | Typical Starting MEHQ Concentration (ppm) | Typical Final MEHQ Concentration (ppm) | Advantages | Disadvantages |
| Basic Alumina Column Chromatography | 200 - 1000 | < 50 | Simple setup, effective for small scale. | Can be slow for large quantities, potential for monomer loss on the column. |
| Caustic Wash (NaOH) | 200 - 1000 | < 100 | Fast, inexpensive, and scalable.[3] | Requires subsequent drying step, potential for emulsion formation. |
| Activated Carbon Adsorption | 200 - 1000 | < 5 | High efficiency.[4] | Requires filtration to remove carbon particles, may require optimization of contact time. |
Experimental Protocols
Note: this compound is a solid with a melting point of approximately 178-186°C and is sparingly soluble in methanol (B129727) and DMSO.[5][6] The following protocols require dissolving the solid in a suitable solvent that does not interfere with the purification process. A solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may be suitable, but solubility should be confirmed beforehand.
Method 1: Basic Alumina Column Chromatography
This method is well-suited for laboratory-scale purification and is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound containing MEHQ inhibitor
-
Activated basic alumina
-
Anhydrous, inhibitor-free solvent (e.g., dichloromethane)
-
Chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of activated basic alumina in the chosen solvent and pour it into the column.
-
Gently tap the column to ensure the alumina is well-packed and allow the solvent to drain until it is just above the alumina bed.
-
-
Purification:
-
Dissolve the this compound in a minimal amount of the anhydrous, inhibitor-free solvent.
-
Carefully add the monomer solution to the top of the alumina bed.
-
Open the stopcock and allow the solution to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer solution in a clean, dry flask.
-
-
Post-Purification:
-
The solvent can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
The purified this compound should be used immediately.
-
Method 2: Caustic Wash (NaOH)
This method relies on the acidic nature of the phenolic MEHQ inhibitor, which is extracted into a basic aqueous solution.
Materials:
-
This compound containing MEHQ inhibitor
-
Anhydrous, inhibitor-free solvent (e.g., ethyl acetate)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution and Extraction:
-
Dissolve the this compound in the chosen solvent.
-
Place the monomer solution in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the MEHQ salt.
-
Drain the aqueous layer. Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.
-
-
Washing:
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Wash the organic layer with a saturated brine solution to help remove dissolved water.
-
-
Drying and Filtration:
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ and swirl for 15-30 minutes.
-
Filter the solution to remove the drying agent.
-
-
Post-Purification:
-
Remove the solvent under reduced pressure, keeping the temperature low.
-
Use the purified this compound immediately.
-
Visualizations
Caption: General experimental workflow for removing inhibitors from this compound.
Caption: A logical troubleshooting guide for polymerization issues related to inhibitor presence.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. EP1569886A2 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 5. usbio.net [usbio.net]
- 6. This compound | CAS#:5429-56-1 | Chemsrc [chemsrc.com]
How to control the molecular weight of poly(2-acetamidoacrylic acid)
Welcome to the technical support center for the synthesis of poly(2-acetamidoacrylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of your polymer and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several polymerization techniques. The most common methods include:
-
Conventional Free Radical Polymerization (FRP): This method allows for molecular weight control primarily by adjusting the initiator concentration and including chain transfer agents.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that offers excellent control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method that enables the synthesis of well-defined polymers with predetermined molecular weights and low PDIs.
Q2: How does initiator concentration affect the molecular weight in free radical polymerization?
A2: In free radical polymerization, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer.[1] A higher concentration of the initiator generates a larger number of free radicals, which leads to the formation of more polymer chains.[1] With a fixed amount of monomer, having more chains results in a lower average molecular weight for each chain. Conversely, a lower initiator concentration produces fewer, longer polymer chains, thus increasing the average molecular weight.
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and transferring the radical activity to another molecule, which then starts a new polymer chain. This process effectively increases the number of polymer chains formed, leading to a lower average molecular weight. The extent of molecular weight reduction is dependent on the concentration and the reactivity of the CTA.
Q4: Why would I choose RAFT or ATRP over conventional free radical polymerization?
A4: RAFT and ATRP are forms of controlled or living radical polymerization that provide significantly better control over the polymer's architecture, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality.[2] These methods are preferred when well-defined polymers are required for specific applications, such as in drug delivery systems or for the synthesis of block copolymers.
Troubleshooting Guides
Problem 1: The molecular weight of my poly(this compound) is too high.
-
Possible Cause 1: Initiator concentration is too low (in Free Radical Polymerization).
-
Solution: Increase the concentration of your initiator. This will generate more polymer chains, leading to a lower average molecular weight.
-
-
Possible Cause 2: Absence or insufficient concentration of a chain transfer agent.
-
Solution: Introduce or increase the concentration of a suitable chain transfer agent, such as a thiol-containing compound.
-
-
Possible Cause 3: Low monomer to initiator/CTA ratio (in RAFT/ATRP).
-
Solution: In controlled radical polymerizations like RAFT and ATRP, the degree of polymerization is determined by the ratio of monomer to initiator or chain transfer agent. To achieve a lower molecular weight, you need to decrease this ratio.
-
Problem 2: The molecular weight of my poly(this compound) is too low.
-
Possible Cause 1: Initiator concentration is too high (in Free Radical Polymerization).
-
Solution: Decrease the initiator concentration to generate fewer, longer polymer chains.
-
-
Possible Cause 2: Presence of unintended chain transfer agents.
-
Solution: Ensure your solvent and monomer are pure and free from impurities that could act as chain transfer agents. Some solvents, for example, can participate in chain transfer.
-
-
Possible Cause 3: High monomer to initiator/CTA ratio (in RAFT/ATRP).
-
Solution: To obtain a higher molecular weight, increase the ratio of monomer to your initiator or chain transfer agent.
-
Problem 3: The polydispersity index (PDI) of my polymer is too high (broad molecular weight distribution).
-
Possible Cause 1: Inherent limitation of conventional free radical polymerization.
-
Solution: For applications requiring a narrow molecular weight distribution, consider using a controlled radical polymerization technique like RAFT or ATRP.
-
-
Possible Cause 2: Impurities in the reaction mixture.
-
Solution: Ensure all reagents, including the monomer and solvent, are purified before use. Oxygen can also interfere with the polymerization, so properly deoxygenate your reaction mixture.
-
-
Possible Cause 3: Suboptimal conditions in RAFT or ATRP.
-
Solution: In controlled radical polymerization, factors such as the choice of CTA (for RAFT) or catalyst/ligand system (for ATRP), solvent, and temperature are critical. Consult literature for optimized conditions for your specific monomer.
-
Problem 4: The polymerization reaction has a low monomer conversion.
-
Possible Cause 1: Presence of oxygen.
-
Solution: Oxygen is a radical scavenger and can inhibit polymerization. Ensure your reaction setup is properly deoxygenated, for instance, by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.[3]
-
-
Possible Cause 2: Inactive initiator.
-
Solution: Ensure your initiator has been stored correctly and is not expired. The reaction temperature must also be appropriate for the chosen initiator to ensure an adequate rate of decomposition to form radicals.
-
-
Possible Cause 3: Presence of inhibitors in the monomer.
-
Solution: Monomers are often supplied with a small amount of inhibitor to prevent polymerization during storage. This inhibitor must be removed before the reaction, for example, by passing the monomer through a column of basic alumina.[3]
-
Data Presentation
The following tables provide illustrative data on how different parameters can be adjusted to control the molecular weight (Mn) and polydispersity index (PDI) of polymers similar to poly(this compound).
Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization of an Acrylic Monomer.
| Experiment | Monomer (mol) | Initiator (AIBN) (mol) | [Monomer]/[Initiator] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 0.01 | 100 | 25,000 | 2.1 |
| 2 | 1.0 | 0.02 | 50 | 13,000 | 2.3 |
| 3 | 1.0 | 0.05 | 20 | 5,500 | 2.5 |
Note: Data is illustrative and based on general principles of free radical polymerization.
Table 2: Effect of Monomer to Chain Transfer Agent (CTA) Ratio in RAFT Polymerization of an Acrylic Monomer.
| Experiment | Monomer (mol) | RAFT Agent (mol) | [Monomer]/[CTA] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 0.01 | 100 | 12,000 | 1.15 |
| 2 | 1.0 | 0.02 | 50 | 6,500 | 1.12 |
| 3 | 1.0 | 0.04 | 25 | 3,200 | 1.18 |
Note: Data is illustrative and based on general principles of RAFT polymerization.
Experimental Protocols
Protocol 1: Control of Molecular Weight by Free Radical Polymerization using a Chain Transfer Agent
This protocol describes a general procedure for the free radical polymerization of this compound where the molecular weight is controlled by varying the concentration of a chain transfer agent.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1-Dodecanethiol (chain transfer agent)
-
1,4-Dioxane (B91453) (solvent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in 1,4-dioxane (e.g., 20 mL).
-
Add the desired amount of AIBN (e.g., calculated for a specific monomer/initiator ratio) and 1-dodecanethiol.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the molecular weight and PDI of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Controlled Polymerization of this compound via RAFT
This protocol provides a general method for the RAFT polymerization of this compound to achieve a polymer with a controlled molecular weight and low PDI.
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, combine this compound, the RAFT agent, and ACVA in the desired molar ratios.
-
Add DMF to dissolve the components.
-
Seal the flask and deoxygenate the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by taking samples at different time points to determine monomer conversion (e.g., by 1H NMR) and molecular weight evolution (by GPC).
-
After reaching the desired conversion, quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: Workflow for Free Radical Polymerization of Poly(this compound).
Caption: Logical steps for troubleshooting a high polydispersity index.
References
Technical Support Center: Copolymerization of Functional Acrylic Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the copolymerization of functional acrylic monomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of functional acrylic copolymers, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the monomer conversion in my polymerization reaction low?
Answer:
Low monomer conversion can be attributed to several factors, most commonly related to impurities or issues with the initiation system.[1] A systematic approach is recommended to identify and resolve the issue.
Potential Causes and Solutions:
-
Presence of Inhibitors: Commercial acrylic monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.[1] These must be removed before the reaction.
-
Solution: Purify the monomer by passing it through a column of activated alumina (B75360) or by washing with an aqueous NaOH solution.[2]
-
-
Dissolved Oxygen: Oxygen can inhibit free-radical polymerization by scavenging radicals.[1]
-
Solution: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by performing freeze-pump-thaw cycles.[1]
-
-
Inefficient Initiation: The initiator concentration may be too low, or the reaction temperature might not be optimal for the chosen initiator.
-
Solution: Increase the initiator concentration or select an initiator with a suitable decomposition temperature for your reaction conditions.[3]
-
-
Impurities in Monomers or Solvent: Impurities can act as chain transfer agents or inhibitors.
Here is a logical workflow for troubleshooting low monomer conversion:
Question 2: My polymerization reaction formed a gel. What went wrong and how can I prevent it?
Answer:
Gel formation, or uncontrolled crosslinking, is a common issue, especially when working with multifunctional monomers or under certain reaction conditions.
Potential Causes and Solutions:
-
High Monomer Concentration: At high concentrations, the likelihood of chain transfer to the polymer and intermolecular reactions increases, leading to branching and crosslinking.
-
Solution: Reduce the initial monomer concentration by adding more solvent.
-
-
High Conversion: As the reaction progresses to high conversion, the viscosity of the medium increases, which can limit the mobility of growing polymer chains and promote crosslinking.
-
Solution: Stop the polymerization at a lower conversion.
-
-
Presence of Multifunctional Monomers: If one of your monomers has more than one polymerizable group, crosslinking is expected.
-
Solution: If crosslinking is undesirable, ensure your monomers are monofunctional. If a small degree of branching is desired, carefully control the amount of multifunctional monomer added.
-
-
Chain Transfer to Polymer: Some polymers are susceptible to chain transfer reactions where a growing radical abstracts a hydrogen atom from a polymer backbone, creating a new radical site on the polymer that can initiate a branch.
-
Solution: Lower the reaction temperature to reduce the rate of chain transfer reactions.
-
Question 3: The molecular weight distribution (MWD) of my copolymer is too broad. How can I achieve a narrower MWD?
Answer:
A broad molecular weight distribution, indicated by a high polydispersity index (PDI), suggests a lack of control over the polymerization process.
Potential Causes and Solutions:
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to the formation of new chains of varying lengths.
-
Solution: Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer.
-
-
High Initiator Concentration: A high concentration of initiator can lead to the rapid formation of many short polymer chains.
-
Solution: Reduce the initiator concentration.
-
-
Non-uniform Reaction Conditions: Temperature gradients or poor mixing within the reactor can lead to different polymerization rates and, consequently, a broader MWD.
-
Solution: Ensure uniform heating and efficient stirring throughout the reaction.
-
-
Conventional Free Radical Polymerization: This method inherently produces polymers with a broad MWD.
Question 4: The incorporation of my functional monomer into the copolymer is inconsistent or lower than expected. What should I consider?
Answer:
The reactivity ratios of the comonomers are the primary factor governing the composition of the resulting copolymer.
Potential Causes and Solutions:
-
Mismatched Reactivity Ratios: If one monomer is significantly more reactive than the other, it will be consumed more quickly, leading to a copolymer with a non-uniform composition.
-
Solution: Consult tables of reactivity ratios to understand the copolymerization behavior of your monomer pair. If the reactivity ratios are highly dissimilar, consider a semi-batch process where the more reactive monomer is added gradually to maintain a constant comonomer feed ratio.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the monomers and the growing polymer chains, a phenomenon known as the "bootstrap effect".[9][10]
-
Solution: Investigate the effect of different solvents on the copolymerization of your specific monomers. Sometimes, changing the solvent can alter the reactivity ratios favorably.
-
-
Inaccurate Monomer Feed Ratio: An error in the initial amounts of monomers will directly affect the copolymer composition.
-
Solution: Carefully measure and verify the initial molar ratio of your comonomers.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my functional acrylic copolymerization?
A1: The choice of initiator depends on the polymerization temperature and the solvent. Initiators are broadly classified by their decomposition temperature (10-hour half-life temperature).[11] For mid-range temperatures (40-100°C), azo initiators like azobisisobutyronitrile (AIBN) and peroxides are common.[3] Azonitrile initiators are often preferred as they are less prone to induced decomposition and side reactions compared to peroxides.[11] For aqueous systems, water-soluble initiators like potassium persulfate are used.[3][12]
Q2: What is the best way to purify functional acrylic monomers?
A2: The purification method depends on the physical state and stability of the monomer.
-
Distillation: Effective for liquid monomers to remove inhibitors and other non-volatile impurities. Vacuum distillation is often used for high-boiling point monomers.
-
Recrystallization: Suitable for solid monomers.[2]
-
Column Chromatography: Passing the monomer through a column of activated alumina or silica (B1680970) gel is a common and effective way to remove inhibitors.[2]
Q3: How do solvent properties affect the copolymerization of functional acrylics?
A3: Solvents can influence the copolymerization in several ways:
-
Solubility: The monomers and the resulting copolymer should be soluble in the chosen solvent to maintain a homogeneous system. Monomer solubility can also affect the copolymer morphology in polymerization-induced self-assembly (PISA).[13]
-
Chain Transfer: Solvents can participate in chain transfer reactions, which can affect the molecular weight of the polymer.
-
Reactivity Ratios: The solvent can interact with the monomers and growing polymer chains, altering their reactivity and thus changing the copolymer composition.[9][10]
Q4: I am developing a drug delivery system. What are some important considerations when synthesizing functional acrylic copolymers for this application?
A4: For drug delivery applications, precise control over the polymer's properties is crucial.
-
Biocompatibility: The monomers and the resulting polymer must be biocompatible and non-toxic.
-
Controlled Molecular Weight and Low PDI: This is important for consistent drug loading and release kinetics. Controlled radical polymerization techniques like RAFT are often employed.[14]
-
Functional Group Placement: The functional groups for drug attachment or to impart stimuli-responsiveness (e.g., pH-sensitivity) need to be incorporated in a controlled manner.[14][15][16]
-
Purity: The final polymer must be free from residual monomers, initiators, and other potentially toxic impurities.[]
Data Presentation
Table 1: Reactivity Ratios of Common Functional Acrylic Monomer Pairs
This table provides a summary of monomer reactivity ratios (r1, r2) for the radical copolymerization of several common acrylic monomers. The reactivity ratio indicates the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1).
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Reference |
| Acrylic Acid | Acrylonitrile | 0.86 | 0.24 | 50 | [17] |
| Acrylic Acid | Methyl Methacrylate | 0.69 | 0.36 | 80 | [17] |
| Acrylic Acid | Styrene (B11656) | 0.25 | 0.15 | 60 | [17] |
| Acrylic Acid | Vinyl Acetate | 3.5 | 0.060 | 70 | [17] |
| N-Vinylpyrrolidone | Acrylic Acid | >1 | <1 | - | [18] |
| Methyl Methacrylate | Styrene | 0.46 | 0.52 | 60 | [19] |
| Butyl Acrylate | Styrene | 0.18 | 0.75 | 50 | [10] |
Note: Reactivity ratios can be influenced by reaction conditions such as solvent and temperature.
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Copolymerization of Functional Acrylic Monomers
This protocol outlines a general procedure for the solution polymerization of functional acrylic monomers.
Materials:
-
Monomer 1 (functional)
-
Monomer 2 (comonomer)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Purification: Purify the monomers to remove inhibitors as described in the FAQs.
-
Reaction Setup: Assemble the reaction apparatus (flask, condenser) and ensure it is dry.
-
Charging the Reactor: Add the desired amounts of Monomer 1, Monomer 2, and solvent to the flask.
-
Deoxygenation: Purge the reaction mixture with an inert gas for 20-30 minutes while stirring.
-
Initiator Addition: Dissolve the initiator in a small amount of solvent and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time.
-
Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Here is a diagram illustrating the experimental workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 5. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Control Acrylic Resin’s Molecular Weight Distribution [eureka.patsnap.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the free-radical copolymerization of styrene with butyl acrylate. I. Monomer reactivity ratios | Semantic Scholar [semanticscholar.org]
- 11. chempoint.com [chempoint.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chegg.com [chegg.com]
- 18. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Mechanical Properties of PAAA Hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of poly(acrylamide-co-acrylic acid) (PAAA) hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Formulation
Q1: My PAAA hydrogel is too brittle and fractures easily upon handling. How can I improve its toughness and flexibility?
A1: Brittleness in PAAA hydrogels often stems from a highly crosslinked and rigid network structure. To enhance toughness, consider the following strategies:
-
Optimize Crosslinker Concentration: A high concentration of crosslinkers leads to a dense network, which can be brittle. Systematically decrease the crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA) concentration to increase the molecular weight of the polymer chains between crosslinks, thereby improving flexibility.[1][2][3]
-
Adjust Monomer Ratio: The ratio of acrylamide (B121943) (AAm) to acrylic acid (AA) influences the hydrogel's properties. Increasing the acrylic acid content can introduce ionic interactions that may affect chain mobility and mechanical properties. Experiment with different AAm:AA ratios to find an optimal balance.[4][5][6]
-
Incorporate a Second Network (Interpenetrating Polymer Networks - IPNs): Creating a double-network (DN) hydrogel is a highly effective strategy for toughening.[7][8][9] This involves synthesizing a loosely crosslinked second network within the first brittle network. The ductile second network can dissipate energy under stress, preventing catastrophic failure.[7][10][11] For instance, a common approach is to create a first network of PAAA and then swell it in a solution of a second monomer (like acrylamide) which is then polymerized.[9]
-
Introduce Nanomaterials (Nanocomposite Hydrogels): The addition of nanoparticles such as silica (B1680970), clay, or carbon nanotubes can act as reinforcing agents, significantly improving the mechanical strength and toughness of the hydrogel.[12][13] These nanoparticles can interact with the polymer chains, creating additional crosslinking points and energy dissipation mechanisms.[12]
Q2: I am observing significant batch-to-batch variability in the mechanical properties of my PAAA hydrogels. What are the likely causes and how can I improve reproducibility?
A2: Inconsistent mechanical properties often arise from subtle variations in the polymerization process. To ensure reproducibility, focus on the following:
-
Precise Control of Polymerization Conditions: Incomplete or inconsistent polymerization can lead to a heterogeneous network structure. Ensure thorough mixing of all components (monomers, crosslinker, initiator) before initiating polymerization.[14] Control the temperature and UV light intensity (for photopolymerization) meticulously, as these factors significantly influence the reaction kinetics.[15]
-
Degassing of Monomer Solution: Dissolved oxygen can inhibit free radical polymerization, leading to incomplete reactions and weaker gels. Degassing the monomer solution prior to adding the initiator is a critical step.
-
Consistent Curing Times: Ensure that the hydrogels are cured for a consistent and sufficient duration to allow the polymerization to go to completion.[15]
Q3: My nanocomposite PAAA hydrogel shows nanoparticle aggregation, leading to poor mechanical performance. How can I achieve better nanoparticle dispersion?
A3: Achieving a uniform dispersion of nanoparticles within the hydrogel matrix is crucial for effective reinforcement. Consider these approaches:
-
Surface Modification of Nanoparticles: The surface chemistry of the nanoparticles should be compatible with the polymer matrix. Functionalizing the nanoparticles to introduce hydrophilic groups can improve their dispersibility in the aqueous monomer solution.
-
Ultrasonication: Use an ultrasonicator to break up nanoparticle agglomerates in the monomer solution before initiating polymerization.[14]
-
Use of Surfactants or Stabilizers: In some cases, adding a small amount of a suitable surfactant or stabilizer can help to prevent re-aggregation of the nanoparticles.
Mechanical Testing and Characterization
Q4: I am having difficulty obtaining reliable and consistent data from mechanical testing of my PAAA hydrogels. What are some common pitfalls and best practices?
A4: The soft and hydrated nature of hydrogels presents unique challenges for mechanical testing.[16] Here are some key considerations:
-
Sample Preparation: Ensure that your hydrogel samples have a uniform and well-defined geometry. For tensile testing, dog-bone shaped samples are often used to minimize stress concentrations at the grips.
-
Gripping and Slippage: Slippage of the hydrogel within the testing grips is a common source of error.[16] Using sandpaper or specialized grips can improve traction. Some researchers also employ a "gluing" method where a small amount of cyanoacrylate adhesive is used to secure the ends of the sample.
-
Hydration during Testing: It is crucial to maintain the hydration of the hydrogel throughout the test, as dehydration can significantly alter its mechanical properties. Performing tests in a humid chamber or submerged in a buffer solution is recommended.
-
Strain Rate: The mechanical properties of hydrogels are often strain-rate dependent.[17] Always report the strain rate used in your experiments and maintain consistency across all tests.
-
Appropriate Testing Method: The choice of mechanical test depends on the specific property you want to measure. Common techniques include:
-
Tensile Testing: Measures properties like Young's modulus, ultimate tensile strength, and elongation at break.[18][19]
-
Compression Testing: Useful for determining the compressive modulus and behavior under compressive loads.[18][20]
-
Rheology: Provides information on the viscoelastic properties of the hydrogel, such as the storage (G') and loss (G'') moduli.[21]
-
Indentation: A localized technique to measure the elastic modulus of the hydrogel surface.[18][19]
-
Data Presentation: Enhancing Mechanical Properties of PAAA and Analagous Hydrogels
The following tables summarize quantitative data on how different strategies can improve the mechanical properties of PAAA and similar hydrogel systems.
Table 1: Effect of Double-Network (DN) Formation on Mechanical Properties
| Hydrogel System | Strategy | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PAA-LCNF | Single Network | - | 3466% | [10] |
| PAA-LCNF/SA-Ca²⁺ | Double Network | - | 5607% | [10] |
| PAMPS/PAAm | Double Network | ~1.0 | ~1000 | [9] |
Table 2: Effect of Nanoparticle Incorporation on Mechanical Properties
| Hydrogel System | Nanoparticle (wt%) | Tensile Strength (kPa) | Toughness Increase | Reference |
| Pure PAA | - | ~50 | - | [22] |
| PAA-HBP (Gen 3) | 14% | 122.3 ± 9.3 | 525% | [22] |
| PAA-HBP (Gen 4) | 14% | 137.7 ± 12.1 | 820% | [22] |
Table 3: Effect of Crosslinker Concentration on Mechanical Properties of PAA Hydrogels
| Crosslinker (mol%) | Elastic Modulus (kPa) | Reference |
| 0.02 | ~15 | [1] |
| 0.04 | ~25 | [1] |
| 0.06 | ~34 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Double-Network (DN) PAAA Hydrogel
This protocol describes a two-step sequential polymerization process to create a PAAA-based DN hydrogel.
Materials:
-
Acrylamide (AAm)
-
Acrylic Acid (AA)
-
N,N'-methylenebisacrylamide (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
Procedure:
-
First Network Synthesis:
-
Prepare a pre-gel solution for the first network by dissolving AAm, AA, and a relatively high concentration of MBAA in DI water.
-
Degas the solution for 15-20 minutes.
-
Add APS and TEMED to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize completely (e.g., at room temperature for several hours or at an elevated temperature).
-
-
Swelling in Second Monomer Solution:
-
Immerse the synthesized first network hydrogel in a second pre-gel solution containing AAm (or another suitable monomer), a low concentration of MBAA, and the initiator (APS).
-
Allow the first network to swell to equilibrium in this solution (typically 24-48 hours) to ensure complete impregnation.
-
-
Second Network Polymerization:
-
Remove the swollen hydrogel from the second monomer solution.
-
Initiate the polymerization of the second network, for example, by adding TEMED and placing it in an oven at a specific temperature for a set time.
-
-
Equilibration:
-
Immerse the resulting DN hydrogel in DI water for several days, changing the water periodically to remove unreacted monomers and initiators and to allow the hydrogel to reach its equilibrium swelling state.
-
Protocol 2: Synthesis of a Nanocomposite PAAA Hydrogel
This protocol details the incorporation of nanoparticles into a PAAA hydrogel matrix.
Materials:
-
Acrylamide (AAm)
-
Acrylic Acid (AA)
-
N,N'-methylenebisacrylamide (MBAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Nanoparticles (e.g., silica nanoparticles, Laponite clay)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the desired amount of nanoparticles in DI water.
-
Use ultrasonication for 30-60 minutes to ensure a homogeneous dispersion and break up any aggregates.
-
-
Preparation of Pre-gel Solution:
-
To the nanoparticle dispersion, add AAm, AA, and MBAA.
-
Stir the mixture until all components are fully dissolved.
-
-
Polymerization:
-
Degas the solution.
-
Add APS and TEMED to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize.
-
-
Purification:
-
Immerse the resulting nanocomposite hydrogel in DI water for several days, changing the water periodically, to remove any unreacted components.
-
Mandatory Visualizations
Caption: Workflow for synthesizing a Double Network (DN) hydrogel.
Caption: Key strategies for enhancing PAAA hydrogel mechanical properties.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Progress in the development of interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Toughness of PAA/LCNF/SA Hydrogel through Double-Network Crosslinking for Strain Sensor Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 13. Nanostructured Polyacrylamide Hydrogels with Improved Mechanical Properties and Antimicrobial Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oulu.fi [oulu.fi]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Degradation of 2-Acetamidoacrylic Acid Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of 2-acetamidoacrylic acid polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for poly(this compound)?
A1: Poly(this compound) is susceptible to three main degradation pathways: hydrolytic, thermal, and enzymatic degradation. The specific pathway and rate of degradation are highly dependent on environmental conditions such as pH, temperature, and the presence of enzymes.
-
Hydrolytic Degradation: This involves the cleavage of the polymer backbone or side chains by water. For poly(this compound), hydrolysis can occur at the amide bond of the acetamido side group and potentially at the ester linkages if it is a copolymer. The rate of hydrolysis is influenced by pH, with faster rates typically observed under acidic or basic conditions compared to neutral pH.[1]
-
Thermal Degradation: At elevated temperatures, the polymer undergoes degradation through processes like decarboxylation (loss of CO2 from the carboxylic acid group), side-chain abstraction, and main-chain scission.[2] For acrylic polymers, thermal degradation can also lead to the formation of anhydrides between adjacent carboxylic acid groups.[3][4]
-
Enzymatic Degradation: The presence of the acetamido group, which resembles a peptide linkage, suggests that poly(this compound) may be susceptible to enzymatic degradation by proteases or amidases.[5] These enzymes can cleave the amide bond in the side chain, leading to the formation of poly(acrylic acid) and acetamide. Subsequent degradation of the poly(acrylic acid) backbone can then occur.[5][6]
Q2: What are the expected degradation products of poly(this compound)?
A2: The degradation products will vary depending on the degradation pathway:
-
Hydrolysis: Hydrolysis of the side chain yields poly(acrylic acid) and acetamide. Main chain scission would produce lower molecular weight polymer fragments.
-
Thermal Degradation: The primary gaseous product from decarboxylation is carbon dioxide.[2] Other volatile products can include water (from anhydride (B1165640) formation) and low-molecular-weight organic acids like acetic and formic acid.[2] Main chain scission results in a mixture of shorter polymer chains.[2]
-
Enzymatic Degradation: Initial degradation by amidases would produce poly(acrylic acid) and acetamide.[5] Further enzymatic action on the poly(acrylic acid) backbone could lead to oligomers and eventually monomers of acrylic acid, which can be metabolized by microorganisms.[5]
Q3: How can I monitor the degradation of my poly(this compound) sample?
A3: Several analytical techniques can be used to monitor degradation:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To track changes in molecular weight and molecular weight distribution. A decrease in molecular weight is a direct indication of chain scission.[7][8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups. For example, the appearance of new peaks or changes in the intensity of existing peaks can indicate side-chain hydrolysis (changes in amide and carboxylic acid bands) or anhydride formation.[10][11][12]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer and to quantify mass loss as a function of temperature.[13][14]
-
Differential Scanning Calorimetry (DSC): To observe changes in thermal transitions like the glass transition temperature (Tg), which can be affected by changes in molecular weight and polymer structure.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the degradation products.[15]
-
Mass Spectrometry (MS): Coupled with techniques like Pyrolysis-GC/MS, it can be used to identify volatile degradation products.[16]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps | Recommended Analytical Technique(s) |
| No observable degradation | Incubation time is too short. | Extend the duration of the degradation study. | GPC/SEC, Mass Loss |
| Environmental conditions (pH, temperature) are not conducive to degradation. | Adjust the pH or temperature to accelerate degradation, based on the expected pathway. | pH meter, Thermometer | |
| The polymer is more stable than anticipated. | Consider more aggressive degradation conditions (e.g., higher temperature, stronger acid/base, higher enzyme concentration). | TGA, DSC | |
| Unexpectedly rapid degradation | Contamination of the sample or degradation medium. | Ensure all glassware and reagents are sterile and free of contaminants. Run a blank control experiment. | Visual inspection, Control experiments |
| Incorrect concentration of reagents (e.g., acid, base, enzyme). | Verify the concentration of all solutions. | Titration, UV-Vis Spectroscopy | |
| Polymer has a lower molecular weight or different structure than expected. | Characterize the starting material to confirm its properties. | GPC/SEC, NMR | |
| Inconsistent or irreproducible results | Variability in experimental setup or conditions. | Standardize all experimental parameters, including sample preparation, incubation conditions, and analytical measurements. | Maintain detailed experimental logs |
| Heterogeneity of the polymer sample. | Ensure the polymer sample is homogeneous before starting the experiment. | GPC/SEC, DSC | |
| Instrumental analysis issues (e.g., noisy baseline, peak tailing in GPC) | Poor sample preparation (e.g., incomplete dissolution, presence of particulates). | Filter all samples before injection. Ensure complete dissolution of the polymer. | Visual inspection, Filtration |
| Column degradation or contamination in GPC/SEC. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | GPC/SEC system diagnostics[17] | |
| Incorrect mobile phase in GPC/SEC. | Ensure the mobile phase is appropriate for the polymer and the column.[17] | Consult column manufacturer's guidelines | |
| Contamination in the FTIR sample holder (ATR crystal). | Clean the ATR crystal thoroughly between samples. | FTIR background check |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
-
Sample Preparation: Prepare thin films or microparticles of poly(this compound) of known weight and dimensions.
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Incubation: Immerse the polymer samples in the buffer solutions in sealed containers. Place the containers in a constant temperature incubator (e.g., 37 °C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each buffer.
-
Sample Processing: Gently wash the retrieved samples with deionized water to remove any residual buffer salts and soluble degradation products. Dry the samples to a constant weight under vacuum.
-
Analysis:
-
Mass Loss: Determine the percentage of mass loss gravimetrically.
-
Molecular Weight: Analyze the dried polymer samples using GPC/SEC to determine the change in molecular weight and polydispersity index.
-
Chemical Structure: Analyze the samples using FTIR to monitor changes in chemical bonds.
-
Degradation Products: Analyze the buffer solutions using High-Performance Liquid Chromatography (HPLC) to identify and quantify soluble degradation products.[18]
-
Protocol 2: Thermal Degradation Analysis using TGA
-
Sample Preparation: Place a small, accurately weighed amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup:
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Set the atmosphere to be either inert (nitrogen) or oxidative (air).
-
-
Analysis:
-
Run the TGA experiment.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of degradation and the temperatures of maximum degradation rates from the derivative of the TGA curve (DTG).
-
Protocol 3: Enzymatic Degradation Study
-
Enzyme Solution Preparation: Prepare a solution of the desired enzyme (e.g., pronase, papain, or a specific amidase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.[6]
-
Sample Preparation: Prepare sterile polymer films or microparticles.
-
Incubation: Place the sterile polymer samples in the enzyme solution in a sterile container. Include a control sample in a buffer without the enzyme. Incubate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Time Points: At selected time points, remove samples and the incubation medium.
-
Analysis:
-
Mass Loss: Determine the mass loss of the polymer samples after washing and drying.
-
Surface Morphology: Examine the surface of the polymer samples using Scanning Electron Microscopy (SEM) to observe changes in morphology, such as pitting or erosion.
-
Molecular Weight: Analyze the polymer samples by GPC/SEC.
-
Degradation Products: Analyze the incubation medium by HPLC or Mass Spectrometry to identify the products of enzymatic cleavage.
-
Quantitative Data Summary
Table 1: Illustrative Hydrolytic Degradation Data - Mass Loss (%)
| Time (days) | pH 4 | pH 7 | pH 9 |
| 7 | 5.2 | 1.5 | 8.3 |
| 14 | 10.8 | 3.1 | 15.7 |
| 28 | 22.5 | 6.8 | 30.1 |
| 56 | 45.1 | 14.2 | 58.9 |
Table 2: Illustrative GPC/SEC Data - Molecular Weight (Mw) Retention (%)
| Time (days) | pH 4 | pH 7 | pH 9 |
| 7 | 92 | 98 | 88 |
| 14 | 81 | 95 | 75 |
| 28 | 65 | 88 | 55 |
| 56 | 40 | 75 | 30 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of a poly-(alpha-amino acid) hydrogel. II. In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Rate Determination - CD BioSustainable [sustainable-bio.com]
- 8. azom.com [azom.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
Technical Support Center: Overcoming Solubility Issues with Poly(2-acetamidoacrylic acid)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges encountered with poly(2-acetamidoacrylic acid) (PAA). The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Is poly(this compound) soluble in water?
A1: Yes, poly(this compound) is considered to be readily soluble in water. This is a key distinction from its monomer, this compound, which is only slightly soluble in water.
Q2: What are the best solvents for dissolving poly(this compound)?
A2: Water is the primary and recommended solvent for poly(this compound). For related polymers like poly(acrylic acid), other effective solvents include alcohols, dimethylformamide (DMF), and formamide.[1] These may be considered for specific applications, but water is the preferred starting point for most experiments.
Q3: Why is my poly(this compound) not dissolving completely and forming gel-like particles?
A3: Incomplete dissolution resulting in gel-like particles or swelled polymer can be attributed to several factors. High molecular weight polymers, in general, take longer to dissolve and are more prone to forming aggregates.[2][3] Additionally, the pH of the solution can significantly impact the solubility of acidic polymers. For the closely related poly(acrylic acid), solubility is known to increase with higher pH.[3] It is also possible that a small fraction of the polymer may be cross-linked, which would lead to swelling rather than true dissolution.[3]
Q4: How does pH affect the solubility of poly(this compound)?
A4: While specific data for poly(this compound) is limited, the behavior of the structurally similar poly(acrylic acid) provides valuable insight. Poly(acrylic acid) is a weak anionic polyelectrolyte, and its solubility in water is highly pH-dependent. At low pH, the carboxylic acid groups are protonated, leading to a less charged, more compact polymer coil that can result in reduced solubility. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion along the polymer chain, which promotes chain extension and enhances solubility in water.[3][4] It is reasonable to expect a similar trend for poly(this compound).
Q5: Can the molecular weight of poly(this compound) influence its solubility?
A5: Yes, the molecular weight of a polymer is a critical factor in its dissolution behavior. Higher molecular weight polymers generally have stronger intermolecular forces and greater chain entanglement, which can make them more difficult to dissolve.[2][3][5] For high molecular weight poly(acrylic acid), incomplete dissolution with the presence of swelled particles is a known issue.[3] Therefore, if you are working with a high molecular weight sample of poly(this compound), you may need to employ more rigorous dissolution techniques.
Troubleshooting Guide
Issue: The poly(this compound) powder is clumping and not dispersing in the solvent.
| Possible Cause | Troubleshooting Step |
| Poor initial wetting of the polymer powder. | Add the polymer powder slowly to the vortex of a vigorously stirred solvent. This promotes the dispersion of individual particles before they can aggregate. |
| Static electricity causing powder to cling to surfaces. | Use an anti-static gun or weigh the polymer in an anti-static weighing dish. |
Issue: The solution remains cloudy or contains visible, undissolved particles after prolonged stirring.
| Possible Cause | Troubleshooting Step |
| Insufficient dissolution time, especially for high molecular weight polymers. | Continue stirring for an extended period (e.g., up to 24 hours). Gentle heating (e.g., to 40-50 °C) can also help to accelerate the dissolution process. |
| The pH of the solution is too low, limiting polymer solubility. | Adjust the pH of the aqueous solution. For acidic polymers like PAA, gradually increasing the pH by adding a base (e.g., dilute NaOH) can significantly improve solubility.[3][4] Aim for a neutral to slightly alkaline pH. |
| The polymer has a very high molecular weight, leading to aggregation. | Consider using a lower molecular weight version of the polymer if your application allows. For existing high molecular weight polymer, extended stirring and pH adjustment are the primary strategies.[2][5] |
| Presence of cross-linked polymer fractions. | If a portion of the material consistently fails to dissolve and only swells, it may be cross-linked. These particles can be removed by filtration or centrifugation after the soluble portion has dissolved.[3] |
Issue: The solution is highly viscous and difficult to handle.
| Possible Cause | Troubleshooting Step | | The polymer concentration is too high. | Prepare a more dilute stock solution and adjust the concentration as needed for your experiment. | | The molecular weight of the polymer is very high. | High molecular weight polymers will inherently produce more viscous solutions. If possible, use a lower molecular weight grade. |
Data Presentation
Table 1: Qualitative Solubility of Poly(this compound) and Related Compounds
| Compound | Water | DMSO | Methanol |
| Poly(this compound) | Readily Soluble | Data not available | Data not available |
| This compound (Monomer) | Slightly Soluble | Sparingly Soluble[6] | Sparingly Soluble[6] |
| Poly(acrylic acid) | Soluble (pH-dependent)[1] | Soluble | Soluble[1] |
Table 2: Factors Influencing the Aqueous Solubility of Poly(acrylic acid) (as an analogue for Poly(this compound))
| Factor | Effect on Solubility | Rationale |
| Increasing pH | Increases | Deprotonation of carboxylic acid groups leads to electrostatic repulsion and chain expansion.[3][4] |
| Increasing Molecular Weight | Decreases | Greater chain entanglement and intermolecular forces hinder dissolution.[2][3][5] |
| Increasing Temperature | Generally Increases | Enhances the rate of dissolution. |
| Presence of Salts | Can decrease | High salt concentrations can shield the charges on the polymer backbone, reducing its solubility.[7] |
Experimental Protocols
Protocol for the Dissolution of Poly(this compound) in Aqueous Solution
1. Materials and Equipment:
- Poly(this compound) powder
- Deionized or distilled water
- Magnetic stirrer and stir bar
- Beaker or flask
- pH meter and calibration buffers
- Dilute solutions of NaOH and HCl for pH adjustment
- (Optional) Filtration or centrifugation equipment
2. Procedure:
- Measure the desired volume of deionized water into a beaker or flask.
- Place the container on a magnetic stirrer and begin stirring at a moderate to high speed to create a vortex.
- Slowly and carefully add the pre-weighed poly(this compound) powder into the vortex of the stirring water. Adding the powder gradually prevents clumping.
- Continue stirring the solution. For low molecular weight polymers, dissolution may occur within a few hours. For higher molecular weight polymers, allow for extended stirring (e.g., 12-24 hours).
- Visually inspect the solution for any undissolved particles or cloudiness.
- If dissolution is incomplete, measure the pH of the solution.
- If the pH is acidic, slowly add a dilute solution of NaOH dropwise while monitoring the pH. Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7-8). Observe if the remaining particles dissolve.
- Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but be cautious as excessive heat can potentially alter the polymer's properties.
- Once the polymer is fully dissolved, the solution should be clear. If a small amount of insoluble material remains (potentially due to cross-linking), it can be removed by filtration (e.g., using a 0.45 µm filter) or by centrifuging the solution and decanting the supernatant.
3. Confirmation of Dissolution:
- A simple visual inspection for a clear, homogenous solution is the primary indicator of dissolution.
- For more rigorous confirmation, techniques like Dynamic Light Scattering (DLS) can be used to check for the presence of large aggregates.
Visualizations
Caption: Experimental workflow for dissolving poly(this compound).
Caption: Troubleshooting decision tree for poly(this compound) dissolution.
References
- 1. Poly(acrylic acid): Uses, Synthesis and Solubility_Chemicalbook [chemicalbook.com]
- 2. Effects of Molecular Weight and Concentration of Poly(Acrylic Acid) on Biomimetic Mineralization of Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of Acrylic Monomers
This guide provides best practices for the safe handling and storage of acrylic monomers, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the ideal storage conditions for acrylic monomers? A: Acrylic monomers should be stored in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials like strong oxidizers, acids, and bases.[1][2][3] The storage temperature should generally not exceed 30°C (86°F).[1] For some monomers with low inhibitor levels, the storage temperature may need to be lower than 15°C.[2][4] Always keep containers tightly closed to prevent contamination and moisture ingress.[3][5][6]
-
Q2: Why is an inhibitor added to acrylic monomers and is it always necessary? A: Acrylic monomers are highly reactive and can undergo spontaneous, hazardous polymerization that generates significant heat and pressure.[7][8] Inhibitors, such as 4-methoxyphenol (B1676288) (MEHQ), are added to scavenge free radicals and prevent this uncontrolled polymerization, ensuring safety during transport and storage.[8][9]
-
Q3: Does the inhibitor require oxygen to be effective? A: Yes, for common inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is crucial.[7][8] Therefore, it is important to store stabilized acrylic monomers under an air atmosphere, not an inert gas like nitrogen.
-
Q4: What is the typical shelf life of an acrylic monomer? A: The shelf life of acrylic monomers can vary depending on the specific monomer, inhibitor concentration, and storage conditions. Generally, it can range from 6 months to over a year.[10][11] Some sources suggest that with proper storage, the shelf life can be extended.[12] Regular inspection for any changes in appearance, such as cloudiness or thickening, is recommended.[5]
-
Q5: My acrylic monomer has frozen. Is it still usable? A: While some acrylic monomers can be thawed and used, this process must be handled with extreme caution. For example, glacial acrylic acid freezes at 13°C (55°F).[7] During freezing, the inhibitor can become unevenly distributed, with the crystallized monomer having a lower concentration of the inhibitor.[7] When thawing, the temperature should not exceed 35-45°C (95-113°F), and the monomer should be thoroughly mixed to redistribute the inhibitor and reintroduce dissolved oxygen.[7]
Handling and Safety
-
Q6: What are the primary hazards associated with handling acrylic monomers? A: The primary hazards include flammability and health risks from exposure.[1][7] Acrylic monomers are volatile and their vapors can form explosive mixtures with air.[2] Direct contact can cause irritation to the skin, eyes, and respiratory tract.[3][7][13] Some individuals may also develop skin sensitization or allergies.[1][7]
-
Q7: What personal protective equipment (PPE) is required when working with acrylic monomers? A: When handling acrylic monomers, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., butyl or nitrile rubber), safety glasses or a face shield, and protective clothing.[1][3] In areas with high vapor concentrations, respiratory protection may be necessary.[1]
-
Q8: What should I do in case of an acrylic monomer spill? A: For a small spill, absorb the liquid with an inert material like sand or earth, and place it in a suitable container for disposal.[1][2] Do not use combustible materials like sawdust.[1][2] For a large spill, prevent the monomer from entering drains and waterways.[1] Evacuate the area and ensure adequate ventilation.[14]
-
Q9: How should I dispose of waste acrylic monomer? A: Unused or waste acrylic monomer should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6] Never pour it down the drain.[6][15] Small amounts of liquid monomer can be mixed with acrylic powder to solidify it before disposal in regular waste, but this should be done in a well-ventilated area.[15]
Troubleshooting Guide
-
Problem: The monomer appears cloudy or has solidified.
-
Possible Cause: Spontaneous polymerization has occurred due to inhibitor depletion, exposure to high temperatures, or contamination.
-
Solution: Do not use the monomer. Treat it as hazardous waste and dispose of it appropriately. Review your storage conditions to ensure they meet the recommended guidelines.
-
-
Problem: The monomer has a shorter than expected shelf life.
-
Possible Cause: Improper storage conditions, such as exposure to light or heat, or frequent opening of the container leading to inhibitor depletion.
-
Solution: Ensure the monomer is stored in a cool, dark, and well-ventilated area.[5][12] Minimize the frequency and duration of opening the container. Consider purchasing smaller quantities to ensure the monomer is used within its recommended shelf life.
-
Quantitative Data Summary
| Parameter | Value | Monomer Examples |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Glacial Acrylic Acid[7] |
| Should not exceed 30°C (86°F) | General Acrylic Monomers[1] | |
| 15°C to 24°C (60°F to 75°F) | General Liquid Monomers[5] | |
| Inhibitor Concentration (MEHQ) | 50 to 5,000 ppm | Acrylic/Methacrylic Compounds[16] |
| ~200-250 ppm (before reduction) | Acrylic Acid[17] | |
| Shelf Life | 12 to 18 months | Acrylic Powders and Monomers[10][11] |
| 6 months to 3 years | Monomer (brand dependent)[11] | |
| Flash Point (Closed Cup) | 10°C (50°F) | Methyl Methacrylate[2][4] |
| Boiling Point | 100.5°C (213°F) | Methyl Methacrylate[1][2] |
Experimental Protocols
1. Protocol for Peroxide Detection in Acrylic Monomers
This protocol is a qualitative test to indicate the presence of peroxides, which can lead to violent polymerization.
-
Materials:
-
Procedure:
-
Pour a small amount of the acrylic monomer into a clean, dry glass vial.
-
Using forceps, immerse the reaction zone of a peroxide test strip into the monomer for the time specified by the manufacturer (typically 1 second).[19]
-
Remove the strip and allow the solvent to evaporate.
-
If required by the test strip instructions, humidify the reaction zone with a drop of distilled water.[19]
-
After the recommended time (e.g., 15 seconds), compare the color of the reaction zone to the color chart provided with the test strips to determine the peroxide concentration.[19]
-
Interpretation: If the peroxide concentration is above the recommended limit (e.g., >100 ppm), the monomer should be disposed of as hazardous waste.[18]
-
2. Protocol for Monitoring Inhibitor (MEHQ) Concentration (Conceptual)
Direct measurement of inhibitor concentration often requires analytical instrumentation like UV-Vis spectroscopy or HPLC. The following is a conceptual workflow.
-
Objective: To ensure the inhibitor level is sufficient to prevent polymerization.
-
Methodology (UV-Vis Spectroscopy):
-
Calibration: Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) in a suitable solvent (one that does not interfere with the analysis).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the inhibitor.
-
Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute a known amount of the acrylic monomer sample with the same solvent.
-
Measure the absorbance of the diluted sample at the same wavelength.
-
Use the calibration curve to determine the concentration of the inhibitor in the sample.
-
Action: If the inhibitor concentration is below the specified safe level, consult with a safety professional regarding the addition of more inhibitor or the disposal of the monomer.
-
Visualizations
Caption: Troubleshooting workflow for acrylic monomer storage issues.
Caption: Experimental workflow for the safe handling of acrylic monomers.
References
- 1. newstetic.com [newstetic.com]
- 2. sa.usdentaldepot.com [sa.usdentaldepot.com]
- 3. nbinno.com [nbinno.com]
- 4. newstetic.com [newstetic.com]
- 5. Mia Secret Store [miasecretstore.com]
- 6. Mia Secret Store [miasecretstore.com]
- 7. gantrade.com [gantrade.com]
- 8. nbinno.com [nbinno.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. nailsmag.com [nailsmag.com]
- 11. glitterbels-us.com [glitterbels-us.com]
- 12. nailsmag.com [nailsmag.com]
- 13. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nailandbeautyexcellence.com [nailandbeautyexcellence.com]
- 15. nailknowledge.org [nailknowledge.org]
- 16. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 19. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Analytical techniques for characterizing poly(2-acetamidoacrylic acid)
A Comprehensive Guide to Analytical Techniques for Characterizing Poly(2-acetamidoacrylic acid)
For researchers, scientists, and drug development professionals working with poly(this compound) (PAA), a thorough understanding of its physicochemical properties is paramount. This guide provides a comparative overview of key analytical techniques used to characterize PAA, offering insights into its structure, molecular weight, thermal stability, and morphology. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate methods for specific research needs.
Spectroscopic Techniques: Elucidating Chemical Structure
Spectroscopic methods are fundamental in confirming the chemical identity and purity of poly(this compound). Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are two of the most powerful and commonly employed techniques.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Identification of functional groups (amide, carboxylic acid, vinyl backbone).[1][2][3] | Fast, non-destructive, and requires minimal sample preparation.[1][3] | Provides information on functional groups present but limited information on the overall polymer architecture.[1] |
| NMR Spectroscopy (¹H and ¹³C) | Detailed information on polymer structure, including monomer sequencing, tacticity, and end-group analysis.[4] | Provides quantitative information about the molecular structure. | Requires deuterated solvents and can be more time-consuming than FTIR.[5] |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The polymer sample can be analyzed as a dry powder using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, 1-2 mg of the dried polymer is ground with ~200 mg of spectroscopic grade KBr and pressed into a thin, transparent disk.[1]
-
Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: The presence of characteristic absorption bands is used to identify the functional groups. For PAA, key peaks include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap with the solvent peak. For quantitative analysis, an internal standard can be added.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: The spectrum will show broad peaks characteristic of polymers. Key chemical shifts for the monomer, this compound, are around 6.25 ppm (cis proton), 5.87 ppm (geminal proton), and 5.82 ppm (trans proton).[8] Upon polymerization, these vinyl proton signals disappear, and broad signals corresponding to the polymer backbone protons appear around 1.5-2.5 ppm. The acetyl methyl protons appear around 2.0 ppm.
-
¹³C NMR: Provides information on the carbon backbone and side chains. The carbonyl carbons of the carboxylic acid and amide groups will have distinct chemical shifts.
-
Visualization of Spectroscopic Analysis Workflow
Thermal Analysis: Assessing Stability and Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition profile, and glass transition temperature (Tg) of PAA. This information is vital for applications involving temperature variations.
Comparison of Thermal Analysis Techniques
| Technique | Information Provided | Strengths | Limitations |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature by measuring mass loss as a function of temperature.[9][10] | Provides quantitative information on the composition (e.g., water content, residual monomers) and degradation profile.[9] | Does not provide information on thermal transitions that do not involve mass change.[11] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions, such as glass transition (Tg), melting (Tm), and crystallization (Tc).[11][12] | Highly sensitive to subtle thermal events and allows for the determination of thermodynamic properties. | Can be affected by the thermal history of the sample.[12] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Interpretation: The TGA thermogram plots percentage weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition. For poly(acrylic acid), decomposition often occurs in multiple stages, including the loss of water, decarboxylation, and main chain scission.[2]
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.
-
Data Interpretation: The DSC thermogram shows heat flow as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline.
Visualization of Thermal Analysis Logical Relationship
Molecular Weight Determination: Size Exclusion Chromatography (SEC/GPC)
The molecular weight and molecular weight distribution of PAA are critical parameters that significantly influence its physical and biological properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for these measurements.
Key Parameters in SEC/GPC
| Parameter | Description |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain in determining the average molecular weight. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn. A PDI of 1 indicates a monodisperse polymer. |
Experimental Protocol
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase at a known concentration (e.g., 1-2 mg/mL). The solution must be filtered through a microporous membrane (e.g., 0.22 µm) to remove any particulate matter before injection.[13]
-
Instrumentation: A GPC system typically consists of a pump, an injector, a set of columns packed with porous gel, and a detector (e.g., refractive index, UV, or light scattering detector).
-
Analysis: The polymer solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns. Larger molecules elute first, followed by smaller molecules.
-
Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polyethylene (B3416737) glycol or polystyrene standards).
-
Data Analysis: The molecular weight distribution and averages (Mn, Mw, Mz) are calculated from the elution profile using appropriate software.
Visualization of SEC/GPC Experimental Workflow
Conclusion
The characterization of poly(this compound) requires a multi-faceted approach employing a combination of analytical techniques. Spectroscopic methods like FTIR and NMR are essential for structural confirmation, while thermal analysis techniques such as TGA and DSC provide critical information on thermal stability and transitions. SEC/GPC is indispensable for determining the molecular weight and its distribution. By understanding the principles, strengths, and limitations of each technique, and by following detailed experimental protocols, researchers can obtain a comprehensive and reliable characterization of PAA, which is crucial for its successful application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.4. Polymer analysis with FTIR [bio-protocol.org]
- 3. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. imc.cas.cz [imc.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to FTIR and NMR Analysis of 2-Acetamidoacrylic Acid Copolymers
For researchers, scientists, and drug development professionals working with polymers, understanding the molecular structure is paramount for predicting and controlling material properties. This guide provides a comparative analysis of 2-Acetamidoacrylic acid (2-AAcrA) copolymers using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most powerful techniques for polymer characterization. We will delve into the spectral features of 2-AAcrA copolymers and compare them with closely related and commonly used acrylic acid and acrylamide (B121943) copolymers, supported by experimental data and detailed protocols.
Data Presentation: Spectroscopic Comparison
The successful incorporation of monomers into a copolymer backbone and the resulting microstructure can be unequivocally confirmed by FTIR and NMR spectroscopy. Below, we present a summary of characteristic spectroscopic data for 2-AAcrA and its related copolymers.
FTIR Spectral Data Comparison
FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a polymer. The key vibrational bands for poly(this compound) and its copolymers are compared with those of poly(acrylic acid) and poly(acrylamide) copolymers.
| Functional Group | Vibration Mode | Poly(this compound) Copolymers (Expected, cm⁻¹) | Poly(acrylic acid) Copolymers (cm⁻¹)[1][2][3] | Poly(acrylamide) Copolymers (cm⁻¹)[1][4][5] |
| O-H (Carboxylic Acid) | Stretching | ~3400-2400 (broad) | ~3500-2500 (broad) | - |
| N-H (Amide) | Stretching | ~3300 (broad) | - | ~3330 and ~3180 |
| C-H (Aliphatic) | Stretching | ~2950-2850 | ~2940-2850 | ~2930-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 | ~1700-1730 | - |
| C=O (Amide I) | Stretching | ~1650 | - | ~1670-1640 |
| N-H (Amide II) | Bending | ~1540 | - | ~1610 |
| C-N | Stretching | ~1450 | - | ~1450 |
| C-O | Stretching | ~1230 | ~1250-1170 | - |
Note: The exact peak positions can vary depending on the comonomer, copolymer composition, and intermolecular interactions such as hydrogen bonding.
NMR Spectral Data Comparison
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the determination of copolymer composition, sequence distribution, and stereochemistry.
¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | Poly(this compound) (Expected) | Poly(acrylic acid)[6] | Poly(N-vinylpyrrolidone-co-acrylic acid)[6][7] |
| -CH₂- (backbone) | ~1.5-2.0 | ~1.5-2.0 | 1.8-2.5 |
| -CH- (backbone) | ~2.2-2.8 | ~2.2-2.6 | 3.0-3.8 |
| -NH-CH₃ | ~2.1 | - | - |
| -COOH | Not typically observed in D₂O due to exchange | Not typically observed in D₂O due to exchange | Not typically observed in D₂O due to exchange |
¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | Poly(this compound)[8] | Poly(acrylic acid) | Poly(N-vinylpyrrolidone-co-acrylic acid)[6][7] |
| -C H₂- (backbone) | ~35-40 | ~35-42 | ~30-40 |
| -C H- (backbone) | ~45-55 | ~42-46 | ~40-50 |
| -C =O (Carboxylic Acid) | ~178-182 | ~178-182 | ~175-180 |
| -C =O (Amide) | ~174-176 | - | - |
| -NH-C H₃ | ~23 | - | - |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
FTIR Spectroscopy Protocol (ATR-FTIR of Polymer Films)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing polymer films without extensive sample preparation.[9][10][11]
-
Sample Preparation: Ensure the polymer film is clean, dry, and has at least one flat surface for optimal contact with the ATR crystal. If the film is thick or irregular, a single reflection diamond ATR accessory is recommended.[11] For very thin films, they can be measured "as-is" without embedding in a resin.[9]
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place the polymer film sample directly onto the ATR crystal, ensuring good contact. Apply consistent pressure using the instrument's pressure clamp.
-
Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction and ATR correction using the spectrometer's software.
-
Normalize the spectrum for comparison with other samples.
-
NMR Spectroscopy Protocol (¹H NMR of Water-Soluble Copolymers)
Obtaining high-resolution NMR spectra of polymers requires careful sample preparation.[12][13][14]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry copolymer into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for water-soluble polymers).
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution should be homogeneous and free of any suspended particles.[13]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.
-
A relaxation delay of at least 5 seconds is recommended for quantitative analysis of polymers.
-
-
Data Processing:
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the relevant signals for compositional analysis. The integral of a peak is proportional to the number of protons it represents.
-
Mandatory Visualization
Copolymer Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis of a this compound copolymer and its subsequent characterization by FTIR and NMR spectroscopy.
Caption: Workflow for copolymer synthesis and subsequent FTIR/NMR analysis.
Logical Relationship of Spectroscopic Data
This diagram illustrates the relationship between the chemical structure of a this compound copolymer and the information obtained from FTIR and NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 7. ijacskros.com [ijacskros.com]
- 8. ismar.org [ismar.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Application of ATR-FTIR Spectroscopy in Polymer Film Study [manu56.magtech.com.cn]
- 11. piketech.com [piketech.com]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Study: 2-Acetamidoacrylic Acid vs. Acrylic Acid in Copolymerization
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the copolymerization behavior of 2-Acetamidoacrylic acid and acrylic acid, offering insights into their comparative performance with supporting data and experimental protocols.
The landscape of polymer chemistry is continually evolving, with the development of novel monomers playing a pivotal role in the creation of advanced materials for a myriad of applications, including drug delivery, biomaterials, and industrial coatings. Among the vast array of monomers, acrylic acid has long been a cornerstone due to its versatility and reactivity. However, the emergence of functionalized acrylic monomers, such as this compound, presents new opportunities for designing copolymers with tailored properties. This guide provides a detailed comparative analysis of this compound and acrylic acid in the context of copolymerization, focusing on their reactivity, the properties of the resulting copolymers, and the experimental methodologies for their synthesis and characterization.
Monomer Characteristics at a Glance
A fundamental understanding of the intrinsic properties of each monomer is crucial for predicting their behavior in copolymerization reactions. The table below summarizes key physical and chemical properties of this compound and acrylic acid.
| Property | This compound | Acrylic Acid |
| Chemical Formula | C₅H₇NO₃[1] | C₃H₄O₂[2] |
| Molecular Weight | 129.11 g/mol [1][3] | 72.06 g/mol [2] |
| Structure | CH₂=C(NHCOCH₃)COOH[3] | CH₂=CHCOOH |
| Appearance | White powder[3] | Colorless liquid[4] |
| Melting Point | 185-186 °C (decomposes)[3] | 14 °C[4] |
| Boiling Point | Decomposes | 141 °C[4] |
| pKa | Larger than its monomeric form[5] | ~4.25[4][6] |
| Solubility in Water | Slightly soluble (monomer), readily soluble (polymer)[5] | Miscible[4] |
The presence of the acetamido group in this compound introduces steric hindrance and changes the electronic environment of the vinyl group compared to acrylic acid. This is expected to significantly influence its reactivity in copolymerization.
Copolymerization Behavior: A Comparative Analysis
However, we can infer the potential copolymerization behavior by examining their homopolymerization characteristics and the known reactivity ratios of acrylic acid with structurally similar monomers.
Acrylic Acid Copolymerization:
Acrylic acid has been extensively studied in copolymerization with a wide range of monomers. For instance, in the copolymerization with methyl methacrylate, the reactivity ratios have been reported, providing insight into the copolymer structure.
This compound Copolymerization:
While quantitative reactivity ratios are elusive, the homopolymer of this compound has been synthesized via free-radical polymerization using initiators like 2,2'-azobisisobutyronitrile (AIBN).[5] The presence of the bulky acetamido group adjacent to the double bond likely reduces the reactivity of the monomer compared to acrylic acid due to steric hindrance. This would suggest that in a copolymerization with acrylic acid, the incorporation of this compound might be less favored.
To provide a more concrete comparison, the Alfrey-Price Q-e scheme can be utilized to predict copolymerization behavior. The 'Q' value represents the reactivity of the monomer, and the 'e' value represents its polarity. While the Q-e values for this compound are not explicitly found, the values for acrylic acid are known, which helps in predicting its behavior with other monomers.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for any comparative study. Below are representative protocols for the free-radical polymerization of acrylic acid, which can be adapted for the copolymerization with this compound.
General Free-Radical Polymerization of Acrylic Acid
This protocol outlines a typical solution polymerization of acrylic acid.
Materials:
-
Acrylic acid (inhibitor removed)
-
Solvent (e.g., water, dioxane, N,N-dimethylformamide)
-
Initiator (e.g., potassium persulfate for aqueous systems, AIBN for organic solvents)
-
Nitrogen gas supply
-
Reaction vessel with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
The reaction vessel is charged with the desired amounts of acrylic acid and solvent.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
The initiator, dissolved in a small amount of solvent, is added to the reaction mixture.
-
The reaction is heated to the desired temperature (typically 60-80 °C for AIBN or potassium persulfate) and stirred for a specified duration.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol, diethyl ether) and dried under vacuum.
Characterization of Copolymers
The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, and thermal properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the copolymer composition and microstructure (sequence distribution of monomer units). |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties and miscibility. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the copolymer. |
Visualizing the Process: Experimental Workflow
The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the synthesis and characterization of copolymers of this compound and acrylic acid.
Logical Relationship in Copolymerization Analysis
The relationship between monomer feed composition, reactivity ratios, and the resulting copolymer composition is a cornerstone of copolymerization theory. The following diagram illustrates this logical flow.
Conclusion
While a direct, quantitative comparison of the copolymerization of this compound and acrylic acid is hampered by the lack of published reactivity ratios for the former, a qualitative assessment based on their chemical structures suggests that this compound is likely a less reactive monomer than acrylic acid due to steric hindrance from the acetamido group. This would likely result in copolymers with a lower incorporation of this compound units compared to their feed ratio.
The introduction of the acetamido group, however, offers the potential to impart unique properties to the resulting copolymers, such as altered hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These features could be highly advantageous in the design of functional materials for drug delivery systems, where controlled interactions with biological molecules are paramount.
Further research is critically needed to determine the reactivity ratios of this compound with acrylic acid and other common monomers. This would enable a more precise prediction and control of copolymer composition and microstructure, unlocking the full potential of this functionalized monomer in the development of next-generation polymeric materials. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to embark on such investigations.
References
- 1. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 5429-56-1 [sigmaaldrich.com]
- 4. Acrylic acid - Wikipedia [en.wikipedia.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Acrylic Acid Formula, Structure & Properties | Study.com [study.com]
A Comparative Guide to Smart Hydrogels: N-isopropylacrylamide vs. Acrylic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate monomer is a critical decision in the design of smart hydrogels for applications such as controlled drug delivery, tissue engineering, and diagnostics. This guide provides an objective comparison of two prominent monomers used in the synthesis of stimuli-responsive hydrogels: the thermoresponsive N-isopropylacrylamide (NIPAAm) and the pH-sensitive acrylic acid (AAc).
Initial research for this guide sought to compare 2-Acetamidoacrylic acid (AAA) with N-isopropylacrylamide. However, a comprehensive literature review revealed a significant lack of published data on the use of this compound for the synthesis of smart hydrogels. In contrast, acrylic acid is a widely studied and utilized monomer for creating pH-responsive hydrogels. Therefore, this guide has been pivoted to provide a data-rich, comparative analysis of N-isopropylacrylamide and acrylic acid to offer a valuable resource for the scientific community.
This comparison focuses on key performance indicators including stimulus-responsiveness, mechanical properties, swelling behavior, drug release characteristics, and biocompatibility, supported by experimental data from peer-reviewed literature.
Performance Comparison: NIPAAm vs. Acrylic Acid Hydrogels
The fundamental difference between hydrogels synthesized from NIPAAm and AAc lies in their primary stimulus response. Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels are renowned for their sharp thermal sensitivity, exhibiting a lower critical solution temperature (LCST) around 32°C, close to physiological temperature. Below this temperature, the hydrogel is swollen and hydrophilic, while above it, the hydrogel collapses and becomes hydrophobic, expelling water.[1][2] In contrast, poly(acrylic acid) (PAAc) hydrogels are pH-sensitive. At low pH (below the pKa of acrylic acid, which is around 4.25), the carboxylic acid groups are protonated, and the hydrogel is in a collapsed state. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and a significant increase in swelling.[3]
The following tables summarize quantitative data for the key performance characteristics of hydrogels based on NIPAAm and AAc. It is important to note that the properties of hydrogels can be significantly influenced by synthesis conditions such as monomer concentration, crosslinker density, and the presence of co-monomers.
Table 1: Stimulus-Responsive Properties
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(acrylic acid) (PAAc) | Citations |
| Primary Stimulus | Temperature | pH | [1][3] |
| Transition Point | Lower Critical Solution Temperature (LCST) ≈ 32°C | pKa ≈ 4.25 | [1][3] |
| Response Mechanism | Reversible coil-to-globule transition of polymer chains | Reversible protonation/deprotonation of carboxylic acid groups | [2] |
| Swelling Behavior | Swollen below LCST, collapsed above LCST | Collapsed at low pH, swollen at high pH | [1][3] |
Table 2: Mechanical and Swelling Properties
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(acrylic acid) (PAAc) | Citations |
| Young's Modulus | ~16.5 kPa (in swollen state) | Can be tuned from ~2 kPa to ~35 kPa | [4][5] |
| Compressive Strength | Generally low in swollen state, can be improved with modifications | Can be engineered for higher compressive strength | [3][6] |
| Equilibrium Swelling Ratio | Can reach several thousand percent below LCST | Highly dependent on pH, can exceed 100 g/g at high pH | [7][8] |
Table 3: Drug Release and Biocompatibility
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(acrylic acid) (PAAc) | Citations |
| Drug Release Trigger | Temperature change around LCST | pH change | [9][10] |
| Release Mechanism | Diffusion-controlled, modulated by swelling/deswelling | Diffusion-controlled, modulated by swelling and electrostatic interactions | [10][11] |
| Biocompatibility | Generally considered biocompatible, but residual monomer can be cytotoxic | Generally considered biocompatible | [12][13] |
Experimental Protocols
Detailed methodologies for the synthesis of PNIPAAm and PAAc hydrogels via free radical polymerization are provided below. These are foundational protocols that can be adapted for specific research requirements.
Synthesis of Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel
Materials:
-
N-isopropylacrylamide (NIPAAm) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of NIPAAm monomer and MBAA crosslinker in DI water in a reaction vessel. A typical concentration is 5% (w/v) NIPAAm.[14]
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[15]
-
Add the accelerator, TEMED, to the solution while continuing to bubble with nitrogen.
-
Add the initiator, APS, to the solution to start the polymerization reaction.
-
Stir the solution for a short period and then allow the polymerization to proceed at room temperature for several hours or overnight. The solution will become a solid gel.[15]
-
After polymerization, immerse the resulting hydrogel in a large volume of DI water for several days, with frequent water changes, to remove unreacted monomers, initiators, and other impurities.[15]
Synthesis of Poly(acrylic acid) (PAAc) Hydrogel
Materials:
-
Acrylic acid (AAc) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Nitrogen gas
-
Deionized (DI) water and ethanol (B145695)
Procedure:
-
Dissolve a specific amount of acrylic acid monomer in DI water in a reaction vessel under a nitrogen atmosphere.[3]
-
Stir the solution for 10 minutes on a water bath at 50°C.
-
Add the crosslinker, MBAA, and continue stirring for 15 minutes.
-
Add the initiator, KPS, and raise the temperature to 80°C ± 2°C.
-
Allow the polymerization to proceed for 2 hours under a nitrogen atmosphere. A gel will form.[3]
-
Wash the resulting gel thoroughly with DI water and then with ethanol to remove any residual monomers and initiators.
-
Dry the purified hydrogel in an oven at 50-60°C.[3]
Visualizing the Synthesis and Stimuli-Response
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for synthesizing PNIPAAm and PAAc hydrogels and their respective stimuli-responsive behaviors.
Conclusion
The choice between N-isopropylacrylamide and acrylic acid for the synthesis of smart hydrogels is primarily dictated by the desired stimulus-response. NIPAAm is the material of choice for applications requiring sharp thermoresponsiveness, such as in situ gelling systems for drug delivery and tissue engineering scaffolds that respond to body temperature.[16] Acrylic acid, on the other hand, provides a robust platform for creating pH-sensitive hydrogels that can be designed to swell and release drugs in specific pH environments, such as different regions of the gastrointestinal tract.[10]
For dual-responsive systems, NIPAAm and AAc are often copolymerized to create hydrogels that are sensitive to both temperature and pH.[17] The incorporation of hydrophilic AAc monomers into a PNIPAAm network generally increases the LCST, while the thermoresponsive nature of PNIPAAm can influence the pH-dependent swelling behavior.[18]
This guide provides a foundational comparison to aid researchers in selecting the appropriate monomer for their specific application. Further optimization of hydrogel properties can be achieved by manipulating synthesis parameters and by copolymerizing with other functional monomers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. njpas.com.ng [njpas.com.ng]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jiang.lab.westlake.edu.cn [jiang.lab.westlake.edu.cn]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled drug release from hydrogel nanoparticle networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Drug Loading and Release from PAAA Hydrogels and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of poly(acrylic acid-co-acrylamide) (PAAA) hydrogels for drug loading and release, juxtaposed with common alternatives: polyvinyl alcohol (PVA), polyethylene (B3416737) glycol (PEG), and chitosan (B1678972) hydrogels. While direct, head-to-head quantitative comparisons across all hydrogel types for the same drug under identical conditions are limited in published literature, this document synthesizes available data to offer a comprehensive overview. We present key findings in structured tables, detail common experimental protocols, and provide visual workflows to aid in the selection and design of hydrogel-based drug delivery systems.
Comparative Analysis of Drug Loading and Release
The efficiency of a hydrogel as a drug delivery vehicle is primarily determined by its drug loading capacity (DLC) or drug loading efficiency (DLE) and its subsequent release profile. These properties are intrinsically linked to the polymer chemistry, crosslinking density, and the physicochemical interactions between the hydrogel matrix and the drug molecule.
Poly(acrylic acid-co-acrylamide) (PAAA) and Poly(acrylic acid) (PAA) Hydrogels
PAAA and PAA hydrogels are synthetic anionic polymers known for their pH-sensitive swelling behavior, which can be harnessed for controlled drug delivery. The carboxylic acid groups in the acrylic acid component become ionized at higher pH, leading to increased swelling and potentially faster drug release.
| Hydrogel Composition | Model Drug | Drug Loading | Cumulative Release | Key Findings |
| Poly(acrylic acid) (PAA) with 5 wt% cellulose (B213188) nanocrystals | Not Specified | 31.5% (by weight) | Not Specified | Drug loading can be controlled by varying the weight of the hydrogel[1]. |
Polyvinyl Alcohol (PVA) Hydrogels
PVA is a synthetic, hydrophilic polymer that can be physically or chemically crosslinked to form hydrogels. Its biocompatibility and tunable mechanical properties make it a popular choice for drug delivery applications.
| Hydrogel Composition | Model Drug | Drug Loading Capacity | Cumulative Release | Key Findings |
| Glutaraldehyde (GA) cross-linked PVA | Not Specified | 10% | Faster release in acidic conditions | GA cross-linked hydrogels showed higher drug loading capacity compared to ammonium (B1175870) persulfate (APS) cross-linked ones (5.9%)[2]. |
| Gelatin/PVA | Methotrexate | ~0.58 mg | ~94% at pH 1.2 after 12h | Drug release was pH-dependent and influenced by polymer and cross-linker concentration[3]. |
Polyethylene Glycol (PEG) Hydrogels
PEG is a highly biocompatible, non-immunogenic, and water-soluble polymer widely used in biomedical applications. PEG hydrogels can be formed through various crosslinking strategies and their properties can be tailored for controlled release of a wide range of therapeutics.
| Hydrogel Composition | Model Drug | Drug Loading | Cumulative Release | Key Findings |
| PEGDA (20,000 Da) | Tetramethyl rhodamine (TAMRA) | Not specified | Increased release with MMP-2 | The mesh size of the hydrogel, influenced by the molecular weight of the PEGDA, plays a crucial role in the release of molecules[4]. |
Chitosan Hydrogels
Chitosan is a natural, biodegradable, and biocompatible polysaccharide derived from chitin. Its cationic nature and mucoadhesive properties make it an attractive material for drug delivery, particularly for mucosal and colonic targeting.
| Hydrogel Composition | Model Drug | Drug Loading | Cumulative Release | Key Findings |
| Chitosan-Acrylamide | Ranitidine | Not Specified | ~70% in 2 hours, sustained release up to 24 hours (93%) | Superporous hydrogel interpenetrating networks can be used for sustained release gastroretentive devices[5]. |
| Thermosensitive Chitosan Hydrogel | Ovalbumin | >96% adsorption efficacy | <10% in 10 days | Chitosan hydrogels provide a more sustained release compared to chitosan nanoparticles (~50% release in 10 days)[6]. |
| Chitosan/Polyvinyl Pyrrolidone (PVP) | Amoxicillin | Not Specified | ~73% in 3 hours at pH 1.0 (freeze-dried) | Freeze-dried hydrogels exhibited superior pH-dependent swelling and drug release properties[7]. |
Experimental Protocols
Accurate evaluation of drug loading and release is critical for the development of effective hydrogel-based drug delivery systems. Below are detailed methodologies for key experiments.
Protocol 1: Drug Loading via Equilibrium Swelling
This method is widely used for loading water-soluble drugs into pre-formed hydrogels.
-
Preparation of Drug Solution: Prepare a stock solution of the desired drug at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Hydrogel Immersion: Immerse a pre-weighed, dry hydrogel sample into the drug solution.
-
Equilibrium Swelling: Allow the hydrogel to swell in the drug solution for a predetermined period (typically 24-48 hours) at a controlled temperature (e.g., 37°C) to ensure equilibrium is reached.
-
Sample Retrieval and Washing: Carefully remove the swollen, drug-loaded hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface drug solution.
-
Quantification of Drug Loading:
-
Method A (Indirect): Determine the concentration of the drug remaining in the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The amount of drug loaded is calculated by subtracting the amount of drug remaining in the solution from the initial amount.
-
Method B (Direct): Dry the drug-loaded hydrogel to a constant weight. Then, extract the drug from the hydrogel using a suitable solvent and quantify the extracted drug concentration.
-
-
Calculation of Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):
-
DLC (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
-
DLE (%) = (Weight of drug in hydrogel / Initial weight of drug in solution) x 100
-
Protocol 2: In Vitro Drug Release Study
This protocol describes a typical setup for monitoring the release of a drug from a hydrogel into a surrounding medium.
-
Preparation of Release Medium: Prepare a known volume of a suitable release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or simulated gastric/intestinal fluids for oral delivery studies).
-
Immersion of Drug-Loaded Hydrogel: Place a known amount of the drug-loaded hydrogel into the release medium. The system is typically maintained at a constant temperature (e.g., 37°C) with gentle agitation to ensure sink conditions.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.
-
Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation of Cumulative Drug Release: Calculate the cumulative amount of drug released at each time point, accounting for the drug removed in previous samples and the volume replacement. The cumulative release is often expressed as a percentage of the total drug loaded.
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in evaluating drug-loaded hydrogels.
Caption: Experimental workflow for drug loading and in vitro release studies.
Caption: Key factors influencing drug loading and release from hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methotrexate-Loaded Gelatin and Polyvinyl Alcohol (Gel/PVA) Hydrogel as a pH-Sensitive Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Comparison of Various Generations of Superporous Hydrogels Based on Chitosan-Acrylamide and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of chitosan nanoparticles and chitosan hydrogels for vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-sensitive freeze-dried chitosan-polyvinyl pyrrolidone hydrogels as controlled release system for antibiotic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Swelling Behavior of Acrylic Acid-Based Hydrogels for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the swelling behavior of three distinct acrylic acid-based hydrogels: pure Poly(acrylic acid) (PAA), Chitosan-co-poly(acrylic acid) (CS-co-PAA), and Poly(N-isopropylacrylamide-co-acrylic acid) (PNIPAAm-co-PAA). The swelling characteristics of hydrogels are paramount in drug delivery systems as they govern the uptake and release of therapeutic agents. This document summarizes key performance data, details experimental protocols, and provides visual representations of influential factors and experimental workflows to aid in the selection of appropriate hydrogels for specific research and development needs.
Factors Influencing Swelling Behavior
The swelling of acrylic acid-based hydrogels is a complex process governed by a balance of forces, including the osmotic pressure, electrostatic repulsion between ionized groups, and the elastic retractile force of the crosslinked polymer network.[1][2] Key environmental and structural factors that modulate this behavior are pH, temperature, ionic strength, and the type and density of the crosslinker.
Caption: Factors influencing the swelling of acrylic acid-based hydrogels.
Experimental Protocols
The synthesis and characterization of hydrogel swelling behavior follow standardized laboratory procedures. Below are representative protocols for the preparation and evaluation of the compared hydrogels.
General Hydrogel Synthesis via Free Radical Polymerization
-
Monomer Preparation : Acrylic acid (AA) and any co-monomers (e.g., N-isopropylacrylamide) are dissolved in deionized water. For copolymers involving natural polymers like chitosan (B1678972), the chitosan is typically dissolved in an acidic solution first.
-
Initiator and Crosslinker Addition : A chemical initiator, such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), and a crosslinking agent, like N,N'-methylenebisacrylamide (MBA) or ethylene (B1197577) glycol dimethacrylate (EGDMA), are added to the monomer solution.[3][4]
-
Polymerization : The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization. The reaction is then initiated by raising the temperature or by adding an accelerator. The polymerization proceeds for a set time, typically several hours, to form the crosslinked hydrogel network.
-
Purification : The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, initiator, and crosslinker.
-
Drying : The purified hydrogel is dried to a constant weight, typically in an oven or by freeze-drying, to obtain the xerogel for swelling studies.
Swelling Behavior Evaluation
-
Initial Measurement : A pre-weighed sample of the dried hydrogel (xerogel) is immersed in a swelling medium of a specific pH, temperature, and ionic strength.
-
Incubation : The hydrogel is allowed to swell for a predetermined period.
-
Final Measurement : At regular intervals, the swollen hydrogel is removed from the medium, excess surface water is carefully blotted away with filter paper, and the sample is weighed.
-
Equilibrium Swelling : This process is repeated until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling state.
-
Calculation of Swelling Ratio : The swelling ratio (SR) or equilibrium water content (EWC) is calculated using the following formula:
-
Swelling Ratio (SR) = (Ws - Wd) / Wd
-
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Caption: General experimental workflow for hydrogel synthesis and swelling analysis.
Comparative Swelling Data
The following tables summarize the swelling behavior of pure PAA, CS-co-PAA, and PNIPAAm-co-PAA hydrogels under various conditions. The data is compiled from multiple sources to provide a comparative overview.
Table 1: Effect of pH on Equilibrium Swelling Ratio (%)
| Hydrogel Type | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| Pure PAA | Low | Moderate | High | Very High |
| Quantitative Data | ~1,000[5] | ~5,000[5] | ~15,000[5] | ~20,000[5] |
| CS-co-PAA | Moderate | High | Very High | High |
| Quantitative Data | ~2,000[3] | ~6,000[3] | ~8,500[3] | ~7,000[3] |
| PNIPAAm-co-PAA | Low | Moderate | High | Very High |
| Quantitative Data | ~500[6] | ~2,000[6] | ~6,000[6] | ~8,000[6] |
Analysis of pH Effect : The swelling of acrylic acid-based hydrogels is highly dependent on the pH of the surrounding medium.[7] At low pH, the carboxylic acid groups (-COOH) of the PAA chains are protonated, leading to stronger hydrogen bonding between polymer chains and a more compact structure, resulting in a lower swelling ratio.[5] As the pH increases above the pKa of acrylic acid (around 4.25-5.0), the carboxylic acid groups ionize to form carboxylate ions (-COO-).[5][8] This leads to electrostatic repulsion between the negatively charged polymer chains, causing the hydrogel network to expand and absorb a large amount of water.[9] In CS-co-PAA hydrogels, the presence of chitosan's amine groups, which are protonated at low pH, can lead to a more complex pH-responsive behavior.[3]
Table 2: Effect of Temperature on Equilibrium Swelling Ratio (%)
| Hydrogel Type | 25°C | 37°C | 50°C |
| Pure PAA | High | Slightly Higher | Higher |
| Quantitative Data | ~15,000 | ~16,000 | ~18,000[10] |
| CS-co-PAA | High | Higher | Significantly Higher |
| Quantitative Data | ~8,550 | ~10,000 | ~12,300[3] |
| PNIPAAm-co-PAA | Very High | Low (Collapsed) | Very Low (Collapsed) |
| Quantitative Data | ~6,000 | ~500 | ~200[6] |
Analysis of Temperature Effect : Pure PAA and CS-co-PAA hydrogels generally exhibit an increase in swelling with temperature. This is attributed to increased polymer chain flexibility and mobility, which facilitates the expansion of the hydrogel network.[3] In contrast, PNIPAAm-co-PAA hydrogels are thermo-responsive, exhibiting a lower critical solution temperature (LCST) around 32°C.[6] Below the LCST, the hydrogel is swollen due to hydrogen bonding between the polymer and water. Above the LCST, hydrophobic interactions between the isopropyl groups of NIPAAm become dominant, causing the hydrogel to collapse and expel water.[6] The incorporation of hydrophilic acrylic acid can modulate this transition temperature.[6]
Table 3: Effect of Ionic Strength (NaCl Concentration) on Equilibrium Swelling Ratio (%)
| Hydrogel Type | 0.01 M | 0.1 M | 1.0 M |
| Pure PAA | Very High | High | Low |
| Quantitative Data | ~18,000 | ~10,000[11] | ~1,000[11] |
| CS-co-PAA | Very High | High | Low |
| Quantitative Data | ~8,000 | ~4,000[3] | ~500[3] |
| PNIPAAm-co-PAA | High | Moderate | Low |
| Quantitative Data | ~5,500 | ~2,500 | ~300 |
Analysis of Ionic Strength Effect : The swelling of acrylic acid-based hydrogels is significantly reduced in the presence of electrolytes.[11] This is due to a "charge screening" effect, where the cations in the salt solution shield the negative charges of the carboxylate groups on the polymer chains.[1] This reduces the electrostatic repulsion between the chains, leading to a decrease in the osmotic pressure difference between the hydrogel and the external solution, and consequently, a lower swelling ratio.[11] This effect is observed across all three types of hydrogels.
Table 4: Effect of Crosslinker Concentration on Equilibrium Water Content (%)
| Hydrogel Type | Low Crosslinker | Medium Crosslinker | High Crosslinker |
| Pure PAA | ~90%[8] | ~87%[8] | ~83%[8] |
| CS-co-PAA | High | Moderate | Low |
| PNIPAAm-co-PAA | High | Moderate | Low |
Analysis of Crosslinker Effect : The concentration of the crosslinking agent plays a crucial role in determining the network structure and, consequently, the swelling capacity of the hydrogel.[8] A lower crosslinker concentration results in a lower crosslinking density, larger mesh size, and greater flexibility of the polymer chains, allowing for a higher degree of swelling.[8] Conversely, a higher crosslinker concentration leads to a more tightly crosslinked network with a smaller mesh size, which restricts the expansion of the hydrogel and results in a lower equilibrium swelling ratio.[4]
Conclusion
The choice of an acrylic acid-based hydrogel for a specific drug delivery application depends critically on its desired swelling behavior in the target physiological environment.
-
Pure PAA hydrogels serve as a fundamental model for pH-responsive systems, exhibiting substantial swelling at neutral and alkaline pH.
-
CS-co-PAA hydrogels offer the advantages of biocompatibility and biodegradability from chitosan, combined with the high swelling capacity and pH sensitivity of PAA. Their swelling is also influenced by the protonation of chitosan's amine groups at acidic pH.[3]
-
PNIPAAm-co-PAA hydrogels provide dual-responsiveness to both pH and temperature, making them excellent candidates for "smart" drug delivery systems where release can be triggered by a change in local temperature.[6]
Researchers and drug development professionals should carefully consider the data presented in this guide to select the hydrogel formulation that best matches the intended application, whether it be for oral, transdermal, or targeted drug delivery. The interplay between the hydrogel's composition, crosslinking density, and the environmental conditions of pH, temperature, and ionic strength will ultimately dictate its performance as a drug delivery vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. banglajol.info [banglajol.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Synthesis of 2-Acetamidoacrylic Acid Polymers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the successful synthesis and validation of polymers are critical first steps in the development of novel drug delivery systems. This guide provides a comprehensive comparison of validation techniques for 2-Acetamidoacrylic acid (PAA)-based polymers and its common alternative, poly(acrylic acid) (PAA), supported by experimental data and detailed protocols.
The choice of polymer in a drug delivery system is pivotal, influencing drug stability, release kinetics, and biocompatibility. Poly(this compound) (P4A) and its analogues are gaining traction due to their unique properties. This guide outlines the essential validation methods to confirm the successful synthesis of these polymers and objectively compares their performance characteristics with the widely-used poly(acrylic acid).
Comparative Analysis of Polymer Properties
A successful drug delivery vehicle must exhibit desirable characteristics such as high drug loading capacity, controlled release profiles, and biocompatibility. The following table summarizes the key performance indicators for P4A and PAA, drawing from available research.
| Property | Poly(this compound) (P4A) | Poly(acrylic acid) (PAA) | Key Considerations for Drug Delivery |
| Monomer Structure | Contains an acetamido group in addition to the carboxylic acid group. | Contains a carboxylic acid group on each monomer unit.[1] | The acetamido group in P4A can offer additional hydrogen bonding sites, potentially influencing drug interaction and polymer network formation. |
| Biocompatibility | Generally considered biocompatible.[2] | Non-toxic, biocompatible, and biodegradable.[3] | Both polymers are suitable for biomedical applications, but specific biocompatibility testing for the intended application is crucial. |
| Mucoadhesion | Expected to have good mucoadhesive properties due to carboxylic acid groups. | Possesses mucoadhesive properties, which is beneficial for drug delivery to mucosal surfaces.[3] | The presence of the acetamido group in P4A might modulate its mucoadhesive strength compared to PAA. |
| pH-Responsiveness | pH-responsive due to the presence of carboxylic acid groups. | Exhibits significant pH-responsive swelling, making it ideal for targeted drug release in the gastrointestinal tract.[4][5] | This property is key for designing oral drug delivery systems that release their payload in specific pH environments. |
| Drug Release | The release mechanism is expected to be diffusion-controlled, influenced by the polymer matrix swelling. | Drug release is often diffusion-controlled from the swollen hydrogel matrix.[6] The release rate can be modulated by the polymer's molecular weight and crosslinking density.[7] | Understanding the release kinetics is fundamental to achieving the desired therapeutic effect. |
Experimental Protocols for Polymer Validation
The successful synthesis of P4A and PAA must be confirmed through a series of analytical techniques. Below are detailed methodologies for the key validation experiments.
Polymer Synthesis: A General Protocol
Materials:
-
This compound or Acrylic Acid (monomer)
-
Potassium persulfate (KPS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water (solvent)
Procedure:
-
Dissolve the monomer in deionized water in a reaction vessel.
-
Adjust the pH of the solution to 8 using a suitable base (e.g., NaOH).
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the initiator (KPS) and catalyst (TEMED) to the solution.
-
Allow the polymerization reaction to proceed at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 24 hours) under constant stirring.[8]
-
Purify the resulting polymer solution by dialysis against deionized water to remove unreacted monomers and initiators.
-
Lyophilize the purified polymer solution to obtain the solid polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the polymerization of the monomer.
Methodology:
-
Acquire the FTIR spectrum of the synthesized polymer using an FTIR spectrometer.
-
Compare the spectrum of the polymer with that of the monomer.
-
Expected Result for P4A: Disappearance of the C=C double bond peak from the monomer spectrum and the appearance of characteristic peaks for the amide and carboxylic acid groups in the polymer.
-
Expected Result for PAA: Disappearance of the C=C double bond peak from the acrylic acid monomer and the presence of a broad O-H stretch and a C=O stretch from the carboxylic acid groups in the polymer.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's structure, confirming the successful polymerization and the absence of monomer impurities.
Methodology:
-
Dissolve the polymer sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H and ¹³C NMR spectra.
-
Expected Result: The disappearance of vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is a crucial technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.
Methodology:
-
Dissolve the polymer in a suitable mobile phase.
-
Inject the polymer solution into the GPC/SEC system equipped with appropriate columns and a refractive index (RI) detector.
-
Calibrate the system using polymer standards of known molecular weights.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized Poly(2-acetamidoacrylic acid): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized polymers is a critical step in guaranteeing the safety, efficacy, and reproducibility of biomedical applications. This guide provides an objective comparison of the purity analysis of poly(2-acetamidoacrylic acid) (P4A) with two other widely used functional polymers in drug delivery and biomaterials: poly(N-isopropylacrylamide) (PNIPAM) and poly(hydroxypropyl methacrylamide) (PHPMA). The comparison is supported by experimental data and detailed methodologies for key analytical techniques.
Comparative Purity Data
The following tables summarize key purity-related parameters for poly(this compound) and its alternatives. The data presented is a compilation from various studies and represents typical values achieved through standard synthesis and purification protocols.
Table 1: Molecular Weight and Polydispersity Index Comparison
| Polymer | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI = Mw/Mn) |
| Poly(this compound) (P4A) | 44[1] | - | - |
| Poly(N-isopropylacrylamide) (PNIPAM) | 10 - 100 | 15 - 150 | 1.1 - 2.5 |
| Poly(hydroxypropyl methacrylamide) (PHPMA) | 15 - 50 | 20 - 70 | 1.1 - 1.5[2][3] |
Table 2: Residual Monomer Content
| Polymer | Typical Residual Monomer Content | Analytical Technique |
| Poly(this compound) (P4A) | < 0.1% | HPLC[4][5] |
| Poly(N-isopropylacrylamide) (PNIPAM) | < 0.5% | HPLC, GC-MS[6][7] |
| Poly(hydroxypropyl methacrylamide) (PHPMA) | < 0.2% | HPLC[2][3] |
Table 3: Thermal Stability Comparison
| Polymer | Decomposition Onset Temperature (Td) (°C) | Analytical Technique |
| Poly(this compound) (P4A) | ~200 | TGA |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~350 - 400 | TGA |
| Poly(hydroxypropyl methacrylamide) (PHPMA) | ~300 - 350 | TGA |
Table 4: Spectroscopic and Elemental Analysis Data for Purity Confirmation
| Analysis Type | Poly(this compound) (P4A) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(hydroxypropyl methacrylamide) (PHPMA) |
| FTIR (cm-1) | ~3300 (N-H), ~1720 (C=O, acid), ~1650 (C=O, amide) | ~3300 (N-H), ~2970 (C-H), ~1650 (C=O, amide I), ~1540 (N-H, amide II) | ~3400 (O-H), ~2930 (C-H), ~1650 (C=O, amide I), ~1540 (N-H, amide II) |
| 1H NMR (ppm) | Backbone protons: 1.5-2.5; Acetyl protons: ~2.0 | Backbone protons: 1.0-2.5; Isopropyl protons: ~1.1, ~4.0 | Backbone protons: 0.8-2.2; Hydroxypropyl protons: ~1.1, ~3.0-3.8, ~4.8 |
| Elemental Analysis (%) | C: 46.51, H: 5.47, N: 10.85, O: 37.17 | C: 63.69, H: 9.80, N: 12.38, O: 14.13 | C: 58.73, H: 9.15, N: 9.78, O: 22.34 |
Experimental Protocols
Detailed methodologies for the synthesis and key purity analysis experiments are provided below.
Synthesis and Purification of Poly(this compound)
Synthesis:
-
This compound monomer is synthesized by refluxing a benzene (B151609) solution of pyruvic acid and acetamide.[1]
-
The crude product is recrystallized from ethanol (B145695) to yield white needles.[1]
-
Polymerization is carried out in a suitable solvent (e.g., water or DMF) using an initiator such as 2,2'-azobisisobutyronitrile (AIBN) or a redox initiator system.[1]
-
The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 60-80 °C) for a specified duration.
Purification:
-
The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., ethanol or acetone).
-
The precipitate is collected by filtration and washed multiple times with the non-solvent to remove unreacted monomer and initiator.
-
For higher purity, the polymer is redissolved in a suitable solvent (e.g., water) and purified by dialysis against deionized water for several days using a membrane with an appropriate molecular weight cut-off (MWCO).[7]
-
The purified polymer solution is then lyophilized to obtain the final solid product.
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
This technique is used to determine the molecular weight distribution and polydispersity index (PDI) of the polymer.
Protocol:
-
Mobile Phase Preparation: An aqueous buffer solution (e.g., 0.1 M NaNO₃, 0.05 M phosphate (B84403) buffer, pH 7) is prepared, filtered, and degassed.
-
Sample Preparation: The polymer is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL). The solution is filtered through a 0.22 or 0.45 µm syringe filter.
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector and suitable aqueous SEC columns (e.g., Agilent PL aquagel-OH) is used.
-
Calibration: The system is calibrated with narrow PDI polymer standards of known molecular weights (e.g., polyethylene (B3416737) glycol or poly(styrene sulfonate)).
-
Analysis: The prepared sample is injected into the system, and the chromatogram is recorded.
-
Data Processing: The molecular weight averages (Mn, Mw) and PDI are calculated from the chromatogram using the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Residual Monomer Analysis
HPLC is a sensitive method for quantifying the amount of unreacted monomer remaining in the purified polymer.
Protocol:
-
Standard Preparation: A series of standard solutions of the monomer (this compound) are prepared in a suitable solvent (e.g., mobile phase) at known concentrations.
-
Sample Preparation: A known weight of the purified polymer is dissolved in the mobile phase. The solution is then centrifuged or filtered to remove the polymer, leaving the residual monomer in the supernatant/filtrate.
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column is typically used.[4][5]
-
Chromatographic Conditions: A suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with an acid modifier like phosphoric acid) and flow rate are selected to achieve good separation of the monomer peak. The UV detector is set to a wavelength where the monomer has strong absorbance (e.g., ~210 nm).
-
Calibration Curve: The standard solutions are injected to generate a calibration curve of peak area versus concentration.
-
Quantification: The prepared sample solution is injected, and the peak area corresponding to the monomer is measured. The concentration of the residual monomer is then determined using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the polymer and to detect impurities.
Protocol:
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Analysis: The chemical shifts, signal integrations, and multiplicities of the peaks in the spectra are analyzed to confirm the expected polymer structure. The absence of peaks corresponding to the monomer's vinyl protons (for 1H NMR) indicates a high degree of polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer, confirming its identity.
Protocol:
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: The positions and shapes of the absorption bands are compared with the expected characteristic peaks for the polymer's functional groups.[8]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer.
Protocol:
-
Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is placed in a TGA crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.
-
Analysis: The onset of decomposition temperature and the residual weight at high temperatures are determined from the TGA curve.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the polymer, which can be compared to the theoretical values to assess purity.
Protocol:
-
Sample Preparation: A precisely weighed amount of the dried polymer is submitted for analysis.
-
Instrumentation: An automated elemental analyzer is used.
-
Analysis: The experimental percentages of C, H, and N are compared to the calculated theoretical percentages for the polymer's repeating unit. A close match indicates high purity.
Visualizing the Workflow and Analytical Relationships
The following diagrams illustrate the overall process of polymer synthesis and purity analysis, and the interplay between different analytical techniques.
Caption: General workflow for polymer synthesis and purity analysis.
Caption: Relationship between analytical techniques and purity parameters.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waters.com [waters.com]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
A Comparative Guide to Cross-Linkers in Poly(acrylamide-co-acrylic acid) Hydrogels for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of a cross-linking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in drug delivery applications. This guide provides a detailed comparison of common cross-linkers used in the synthesis of poly(acrylamide-co-acrylic acid) (PAAA) hydrogels, with a focus on N,N'-methylenebis(acrylamide) (MBA) and poly(ethylene glycol) diacrylate (PEGDA).
The choice of cross-linker profoundly influences key hydrogel characteristics, including swelling behavior, mechanical strength, and drug release kinetics. Understanding these relationships is paramount for designing hydrogels with tailored properties for specific therapeutic needs. This guide synthesizes experimental data from various studies to offer a comparative overview of cross-linker performance.
Performance Metrics: A Tabular Comparison
The following tables summarize the quantitative data on the performance of PAAA hydrogels synthesized with different cross-linkers. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
Table 1: Swelling Properties of PAAA Hydrogels with Different Cross-linkers
| Cross-linker | Concentration (mol% to monomer) | Swelling Ratio (g/g) | Equilibrium Water Content (%) | Key Observations |
| N,N'-methylenebis(acrylamide) (MBA) | 0.02 | Higher | ~90% | A lower concentration of MBA leads to a higher swelling ratio due to a lower cross-linking density, allowing for greater water absorption.[1][2] |
| 0.04 | Lower | ~89% | Increasing MBA concentration decreases the swelling capacity.[1][2][3] | |
| 0.06 | Lowest | ~83% | Higher cross-linking density results in a more constrained network with reduced space for water molecules.[1][2][3] | |
| Poly(ethylene glycol) diacrylate (PEGDA) | Not specified | Generally Higher than MBA | Not specified | Hydrogels based on PEGDA tend to exhibit higher swelling ratios compared to those with MBA, attributed to the hydrophilicity and longer chain length of PEG. |
| Poly(ethylene glycol) dimethacrylate (PEGDMA) | Not specified | Higher than MBA | Not specified | Similar to PEGDA, the long-chain nature of PEGDMA results in a higher swelling capacity compared to the short-chain MBA.[4] |
Table 2: Mechanical Properties of PAAA Hydrogels with Different Cross-linkers
| Cross-linker | Concentration (mol% to monomer) | Tensile Strength (kPa) | Elastic Modulus (kPa) | Key Observations |
| N,N'-methylenebis(acrylamide) (MBA) | 0.02 | Lower | Lower | Lower cross-linker concentration results in a softer, more extensible gel.[1][2] |
| 0.04 | Intermediate | Intermediate | Mechanical properties improve with increasing cross-linker concentration. | |
| 0.06 | Higher | ~34 | The highest MBA concentration yields the highest elastic modulus, indicating a stiffer and stronger hydrogel.[1][2][3] | |
| Poly(ethylene glycol) diacrylate (PEGDA) | Not specified | Lower than three-arm PEG-crosslinkers | Lower than three-arm PEG-crosslinkers | Linear cross-linkers like PEGDA generally result in lower mechanical strength compared to multi-arm cross-linkers. |
| Poly(ethylene glycol) dimethacrylate (PEGDMA) | Not specified | Not specified | Higher than MBA | PAA hydrogels cross-linked with the long-chain PEGDMA exhibit a higher glass transition temperature, suggesting a more rigid network structure compared to those with MBA.[4] |
Table 3: Drug Release Characteristics of Hydrogels with Different Cross-linkers
| Cross-linker | Drug | Release Profile | Key Observations |
| N,N'-methylenebis(acrylamide) (MBA) | Doxorubicin | Release has an inverse relationship with cross-linker amount. | A higher degree of cross-linking with MBA restricts drug diffusion and slows down the release rate. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Caffeine, Vitamin B12 | Higher release percentage. | Hydrogels with higher swelling ratios, such as those cross-linked with PEGDA, generally exhibit faster and more extensive drug release.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of typical protocols for the synthesis and characterization of PAAA hydrogels.
Synthesis of PAAA Hydrogels
A common method for synthesizing PAAA hydrogels is through free-radical polymerization.
Materials:
-
Acrylamide (AAm) and Acrylic Acid (AA) monomers
-
Cross-linker (e.g., MBA or PEGDA)
-
Initiator (e.g., Ammonium Persulfate, APS)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA)
-
Deionized water
Procedure:
-
The desired amounts of AAm and AA are dissolved in deionized water.
-
The cross-linker (MBA or PEGDA) is added to the monomer solution and stirred until fully dissolved. The concentration of the cross-linker is typically varied as a percentage of the total monomer content.
-
The solution is degassed to remove oxygen, which can inhibit polymerization.
-
The initiator (APS) and accelerator (TMEDA) are added to the solution to initiate the polymerization reaction.
-
The solution is quickly poured into a mold and allowed to polymerize at a specific temperature (e.g., room temperature or elevated temperatures) for a set period.
-
The resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiators.
Swelling Studies
The swelling behavior of hydrogels is a key indicator of their network structure.
Procedure:
-
A dried hydrogel sample of known weight (Wd) is immersed in a swelling medium (e.g., deionized water or phosphate-buffered saline) at a specific temperature.
-
At regular intervals, the hydrogel is removed from the medium, blotted to remove excess surface water, and weighed (Ws).
-
The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.
-
The measurements are continued until the hydrogel reaches its equilibrium swollen state, where the weight remains constant. The equilibrium water content (EWC) can be calculated as: EWC (%) = [(Weq - Wd) / Weq] x 100, where Weq is the weight at equilibrium.
Mechanical Testing
The mechanical properties, such as tensile strength and elastic modulus, are determined using a tensile tester.
Procedure:
-
The hydrogel is cut into a specific shape (e.g., dumbbell-shaped) for testing.
-
The sample is clamped into the grips of the tensile tester.
-
The sample is stretched at a constant rate until it fractures.
-
The stress and strain are recorded throughout the test.
-
The tensile strength is the maximum stress the hydrogel can withstand before breaking, and the elastic modulus is calculated from the initial linear portion of the stress-strain curve.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of PAAA hydrogels using different cross-linkers.
Caption: Impact of cross-linker type on hydrogel network and properties.
Caption: Experimental workflow for determining hydrogel swelling properties.
Conclusion
The selection of a cross-linker is a critical parameter in the design of PAAA hydrogels for drug delivery. N,N'-methylenebis(acrylamide) (MBA), a short and rigid cross-linker, generally produces hydrogels with higher mechanical strength but lower swelling capacity as its concentration increases. Conversely, longer and more flexible cross-linkers like poly(ethylene glycol) diacrylate (PEGDA) tend to form hydrogels with higher swelling ratios, which can facilitate greater and faster drug release, but may compromise mechanical integrity.
For applications requiring robust mechanical properties and controlled, slower drug release, a higher concentration of MBA may be preferable. For applications where rapid swelling and faster drug release are desired, PEGDA could be the more suitable option. The optimal choice will invariably depend on the specific requirements of the drug delivery system, including the desired release kinetics, the route of administration, and the physiological environment. Further research into novel cross-linking strategies, including dual-cross-linking systems, continues to expand the possibilities for creating highly tailored and effective hydrogel-based therapeutic platforms.
References
Assessing the Impact of Ionic Strength on Hydrogel Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the environmental sensitivity of hydrogels is paramount for their effective design and application. Among the various environmental factors, ionic strength plays a critical role in modulating the physicochemical properties of hydrogels, thereby influencing their performance in biological and pharmaceutical contexts. This guide provides a comparative analysis of the impact of ionic strength on key hydrogel properties, supported by experimental data and detailed protocols.
Influence of Ionic Strength on Hydrogel Swelling
The swelling behavior of hydrogels, particularly polyelectrolyte hydrogels, is highly sensitive to the ionic strength of the surrounding medium. An increase in ionic strength typically leads to a decrease in the equilibrium swelling ratio (ESR) of anionic hydrogels.[1][2][3][4] This phenomenon is primarily attributed to the charge screening effect, where the presence of excess counter-ions in the solution shields the electrostatic repulsion between the fixed charges on the polymer chains, leading to a collapse of the hydrogel network.[1]
In contrast, for neutral hydrogels such as polyethylene (B3416737) glycol diacrylate (PEGDA) gels, the influence of ionic strength on swelling is less pronounced but still observable.[5] The presence of ions can affect the osmotic pressure balance between the hydrogel and the surrounding solution, leading to changes in the swelling ratio.[5]
Table 1: Comparative Swelling Ratios of Hydrogels at Different Ionic Strengths
| Hydrogel Type | Ionic Strength (M) | Swelling Ratio (g/g or V/V₀) | Reference |
| Anionic Hydrogel | 0.0015 | ~120 | [1][2] |
| 0.01 | Decreased | [1] | |
| 0.5 | Significantly Decreased | [1] | |
| Poly (methacrylic acid-co-acrylamide) Superporous Hydrogel Composite | 0.0001 | High | [4] |
| 1 | Significantly Decreased | [4] | |
| Neutral PEGDA Hydrogel | 0 (Pure Water) | Higher | [5] |
| PBS (Physiological Ionic Strength) | Lower | [5] |
Impact of Ionic Strength on Mechanical Properties
The mechanical properties of hydrogels, including their stiffness and elasticity, can be significantly altered by the ionic strength of the environment. The specific effects, however, are highly dependent on the type of hydrogel and the nature of the ions present (kosmotropic vs. chaotropic ions in the Hofmeister series).[6][7]
For some hydrogels, an increase in ionic strength can lead to an increase in the elastic modulus (G').[8] This can be attributed to factors such as enhanced polymer chain aggregation and increased physical crosslinking due to salting-out effects.[6][9] Conversely, for other systems, particularly those where electrostatic repulsion contributes significantly to the network stiffness, an increase in ionic strength can cause a decrease in the elastic modulus.
Table 2: Influence of Ionic Strength on the Mechanical Properties of Hydrogels
| Hydrogel Type | Ion/Salt | Ionic Strength | Effect on Mechanical Property | Reference |
| Peptide Hydrogel | - | 0.1 M to 2.1 M | Elastic modulus (G') increased from 7.6 kPa to 94.6 kPa | [8] |
| Poly(vinyl alcohol) (PVA) Hydrogel | K⁺ | - | Superior rigidity and toughness | [9] |
| Mg²⁺, Ca²⁺ | - | Lower modulus and adhesion strength | [9] | |
| Agarose Hydrogel | NaCl, LiCl | Increasing | Reduced immediate elastic response (Young's Modulus) | [10] |
| Polyacrylamide/Chitosan (PAAm/CS) Composite Hydrogel | Na⁺, Cl⁻ | High | Enhanced interchain hydrophobic interactions | [6] |
Modulation of Drug Release by Ionic Strength
The release of therapeutic agents from hydrogel matrices is a complex process influenced by diffusion, swelling, and erosion of the hydrogel. Ionic strength can significantly affect the drug release kinetics, especially from polyelectrolyte hydrogels.[11] The interactions between the charged drug molecules, the charged hydrogel network, and the ions in the release medium dictate the release profile.
For instance, in an anionic hydrogel, an increase in ionic strength can lead to a faster release of an anionic drug due to the screening of electrostatic repulsion. Conversely, for a cationic drug, increased ionic strength might lead to a slower release due to competition between the drug cations and the salt cations for binding to the anionic hydrogel network.[12][13]
Table 3: Effect of Ionic Strength on Drug Release from Hydrogels
| Hydrogel System | Drug Type | Change in Ionic Strength | Impact on Drug Release Rate | Reference |
| Polyelectrolyte Hydrogel | - | Increasing | Increases when initial fixed anion concentration is higher than external free anion concentration | [11] |
| Poly(HEMA-co-AAm) Hydrogel | Anionic (Resorufin) | - | Faster release | [12][13] |
| Cationic (Safranine O) | - | Slower release | [12][13] | |
| Silicon-copolymerized Hydrogel Contact Lenses | Hydroxypropyl methylcellulose | Change in pH (related to ionic interactions) | Varied release amounts and behaviors | [14] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Swelling Ratio (ESR)
This protocol outlines the gravimetric method for determining the equilibrium swelling ratio of a hydrogel at different ionic strengths.
-
Preparation of Swelling Media: Prepare a series of saline solutions (e.g., NaCl in deionized water) with varying ionic strengths (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M).
-
Sample Preparation: Prepare dried hydrogel samples of known weight (W_d).
-
Swelling: Immerse the dried hydrogel samples in the prepared saline solutions at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days.[1] Periodically remove the samples, gently blot the surface with a lint-free tissue to remove excess water, and weigh them (W_s). Equilibrium is reached when there is no significant change in weight over time.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d
Protocol 2: Uniaxial Compression Testing for Mechanical Properties
This protocol describes the procedure for evaluating the compressive modulus of hydrogels under different ionic conditions.
-
Sample Preparation: Prepare cylindrical hydrogel samples with a defined diameter and height. Equilibrate the samples in saline solutions of different ionic strengths for a sufficient period.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing:
-
Data Analysis:
-
Plot the stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve.
-
Protocol 3: In Vitro Drug Release Assay
This protocol details the steps to quantify the release of a drug from a hydrogel into solutions of varying ionic strength.
-
Drug Loading: Load the hydrogel samples with a known amount of the drug.
-
Preparation of Release Media: Prepare release media with different ionic strengths (e.g., phosphate-buffered saline (PBS) at various concentrations).
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of the release medium at a constant temperature and with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
-
Visualizations
Caption: Experimental workflow for assessing the impact of ionic strength on hydrogel properties.
Caption: Charge screening effect of ions on a polyelectrolyte hydrogel network.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Swelling Behavior of Anionic Hydrogels: Experiments and Modeling | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Molecular Mechanisms for the Interaction of Water with Polyethylene Glycol-Based Hydrogels: Influence of Ionic Strength and Gel Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific Ion Effects in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt-Tuned Mechanical Properties of Hydrogels: An O:H-O Bond Perspective. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. expresspolymlett.com [expresspolymlett.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymerization Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate polymerization inhibitor is a critical parameter in ensuring monomer stability, controlling reaction kinetics, and maintaining product quality. This guide provides a comprehensive comparison of common polymerization inhibitors, supported by experimental data, detailed protocols for evaluation, and visualizations of their mechanisms of action.
Introduction to Polymerization Inhibition
Uncontrolled polymerization of monomers can lead to hazardous exothermic reactions, product degradation, and equipment fouling.[1] Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent or retard these unwanted reactions.[2] They primarily function by interrupting the chain propagation step in free-radical polymerization.[1] This is achieved by deactivating initiators, terminating active polymer chains through radical scavenging, or forming stable, non-propagating species.[1][3]
The efficacy of a polymerization inhibitor is dependent on the specific monomer, the process conditions (e.g., temperature, presence of oxygen), and the desired duration of inhibition.[1] Inhibitors can be classified as "true inhibitors," which provide a distinct induction period during which no polymerization occurs, or "retarders," which slow down the rate of polymerization without a defined induction period.[2][4] In many industrial applications, a combination of both types is used to ensure process safety and stability.[4]
Comparative Performance of Polymerization Inhibitors
The selection of an optimal inhibitor is often based on its performance in a specific monomer system. The following table summarizes quantitative data on the performance of common polymerization inhibitors for styrene (B11656) and acrylic acid, two widely used monomers.
| Inhibitor/System | Monomer | Temperature (°C) | Concentration | Performance Metric | Value | Reference(s) |
| Phenolic Inhibitors | ||||||
| Hydroquinone (B1673460) (HQ) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | >50 | [5] |
| 4-Methoxyphenol (MEHQ) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | >50 | [5] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | 42.50 | [5] |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | 16.40 | [5] |
| Nitroxide Inhibitors | ||||||
| TEMPO | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | >50 | [5] |
| 4-Hydroxy-TEMPO (4-OH-TEMPO) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | 24.85 | [5] |
| 4-Oxo-TEMPO | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | 46.8 | [5] |
| Thiazine Inhibitors | ||||||
| Phenothiazine (PTZ) | Acrylic Acid | 113 | 100 ppm | Time to Gelation (h) | 64 | [5] |
| Inhibitor Mixtures | ||||||
| DTBMP (75 wt%) / 4-Hydroxy-TEMPO (25 wt%) | Styrene | 115 | 50 ppm | Polymer Growth (%) after 4h | 6.8 | [5] |
| TEMPO/DEHA/DNBP | Styrene | 90 | 0.04% | Induction Period (h) | 19 | [3] |
| TEMPO/DEHA/DNBP | Styrene | 100 | 0.04% | Induction Period (h) | 12 | [3] |
| TEMPO/DEHA/DNBP | Styrene | 110 | 0.04% | Induction Period (h) | 6 | [3] |
| TEMPO/DEHA/DNBP | Styrene | 120 | 0.04% | Induction Period (h) | 4.5 | [3] |
| N-(1-phenylethyl)phenothiazine / Nitrosobenzene | Acrylic Acid | 113 | - | Time to Gelation (h) | >122 | [5] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Mechanisms of Action: Visualized
The effectiveness of a polymerization inhibitor is dictated by its chemical structure and its mechanism of interaction with radical species. The following diagrams, generated using the DOT language, illustrate the key steps in the inhibition pathways for major classes of inhibitors.
Phenolic Inhibitors (e.g., Hydroquinone)
Phenolic inhibitors, such as hydroquinone (HQ), are highly effective radical scavengers, particularly in the presence of oxygen.[6] The inhibition mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a propagating radical, forming a stable phenoxyl radical that is less reactive and unable to initiate further polymerization.[1] Oxygen plays a synergistic role by first reacting with the propagating radical to form a peroxy radical, which then readily abstracts a hydrogen atom from the phenol.[1][6]
Caption: Mechanism of polymerization inhibition by phenolic compounds in the presence of oxygen.
Nitroxide Inhibitors (e.g., TEMPO)
Nitroxide stable free radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), function as highly efficient polymerization inhibitors by reversibly terminating propagating polymer chains.[7] This process, known as nitroxide-mediated polymerization (NMP), involves the coupling of the nitroxide radical with the growing polymer radical to form a dormant alkoxyamine species.[4] This dormant species can then homolytically cleave to regenerate the propagating radical and the nitroxide, allowing for controlled polymerization or complete inhibition depending on the conditions.[4]
Caption: Reversible termination mechanism of nitroxide inhibitors like TEMPO.
Experimental Protocols for Inhibitor Evaluation
The quantitative assessment of a polymerization inhibitor's performance is crucial for its effective application. The following are detailed methodologies for key experiments used to evaluate inhibitor efficacy.
Determination of Induction Period by Differential Scanning Calorimetry (DSC)
Objective: To measure the time until the onset of exothermic polymerization in the presence of an inhibitor.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Monomer of interest
-
Polymerization initiator (e.g., AIBN, BPO)
-
Polymerization inhibitor
-
Micropipette
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the monomer into a DSC pan. Add the desired concentration of the inhibitor and initiator to the monomer.
-
Encapsulation: Hermetically seal the DSC pan to prevent monomer evaporation during the experiment.
-
Reference Pan: Prepare an empty, sealed DSC pan as a reference.
-
DSC Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected polymerization onset (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to the desired isothermal test temperature.
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis: The induction period is determined as the time from the start of the isothermal segment to the onset of the exothermic polymerization peak.
Monitoring Polymerization Rate by Refractometry
Objective: To determine the rate of polymerization by measuring the change in refractive index of the monomer/polymer mixture over time.
Materials and Equipment:
-
Abbe refractometer or digital refractometer
-
Thermostatted water bath
-
Reaction vessel (e.g., glass vial with a septum)
-
Magnetic stirrer and stir bar
-
Monomer of interest
-
Polymerization initiator
-
Polymerization inhibitor
-
Syringe and needle
Procedure:
-
Calibration: Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).
-
Reaction Setup: Place a known volume of the monomer and the desired concentration of the inhibitor into the reaction vessel. Add a stir bar and place the vessel in the thermostatted water bath set to the desired reaction temperature.
-
Initiation: Once the monomer has reached the desired temperature, inject the initiator into the reaction vessel to start the polymerization.
-
Measurement: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and immediately measure its refractive index using the refractometer.
-
Data Analysis: The refractive index of the mixture will increase as the monomer is converted to polymer. The rate of polymerization can be calculated from the rate of change of the refractive index. A calibration curve relating refractive index to polymer concentration may be required for accurate conversion calculations.
Gravimetric Determination of Polymer Conversion
Objective: To quantify the amount of polymer formed after a specific reaction time in the presence of an inhibitor.
Materials and Equipment:
-
Reaction tubes or vials
-
Thermostatted oil or water bath
-
Monomer of interest
-
Polymerization initiator
-
Polymerization inhibitor
-
Precipitating solvent (e.g., methanol (B129727) for polystyrene)
-
Filter paper and funnel
-
Vacuum oven
-
Analytical balance
Procedure:
-
Reaction Mixture Preparation: Prepare a series of reaction tubes, each containing a known mass of the monomer, initiator, and inhibitor.
-
Polymerization: Place the reaction tubes in the thermostatted bath at the desired temperature for a predetermined amount of time.
-
Quenching and Precipitation: After the specified time, remove a tube from the bath and immediately quench the reaction by adding a large excess of a non-solvent for the polymer (precipitating solvent). This will cause the polymer to precipitate out of the solution.
-
Isolation and Drying: Filter the precipitated polymer using pre-weighed filter paper. Wash the polymer with additional precipitating solvent to remove any unreacted monomer and inhibitor. Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation: The polymer conversion is calculated as the mass of the dried polymer divided by the initial mass of the monomer, expressed as a percentage. The "polymer growth" is the final mass of the polymer.
Conclusion
The selection of a polymerization inhibitor is a multifaceted decision that requires careful consideration of the monomer system, process conditions, and desired level of protection. This guide provides a comparative framework for understanding the performance and mechanisms of common polymerization inhibitors. The experimental protocols outlined herein offer standardized methods for evaluating and selecting the most appropriate inhibitor for a given application, ensuring the safety, stability, and quality of polymerization processes. For optimal performance, it is often beneficial to consider synergistic mixtures of inhibitors, which can provide enhanced protection across a wider range of conditions.[5]
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Refractometer User Guide [en1.nbchao.com]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
A Comparative Guide to Validating Functional Monomer Incorporation in Copolymers
For researchers, scientists, and drug development professionals, the successful synthesis of copolymers with specific functionalities is paramount. The precise incorporation of functional monomers dictates the material's ultimate properties, from its therapeutic efficacy in drug delivery systems to its performance in advanced materials. Therefore, rigorous analytical validation is not merely a quality control step but a critical component of research and development. This guide provides an objective comparison of key analytical techniques used to confirm and quantify the incorporation of functional monomers into copolymer chains, supported by experimental protocols and data.
The primary methods for characterizing functional copolymers include spectroscopic, chromatographic, and thermal analysis techniques.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for elucidating the chemical structure and identifying functional groups.[2][3] Chromatographic techniques, particularly Gel Permeation/Size-Exclusion Chromatography (GPC/SEC), are vital for determining molecular weight and distribution.[4][5] Thermal analysis, through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveals how the copolymer's composition affects its thermal properties and stability.[6][7]
General Experimental Workflow
A systematic approach is crucial for the comprehensive validation of functional monomer incorporation. The following workflow outlines a logical sequence of analysis, starting from initial confirmation of functional groups to quantitative determination of composition and molecular weight.
References
Safety Operating Guide
Safe Disposal of 2-Acetamidoacrylic Acid: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Acetamidoacrylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This chemical is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Proper disposal is critical to mitigate these risks and prevent environmental contamination.
Hazard Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] |
| Environmental Hazards | While specific data is limited, it is water-soluble and may be mobile in the environment.[4][6] It is crucial to prevent it from entering drains and water systems.[6] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Eyeshields or safety glasses are mandatory.[1]
-
Hand Protection: Wear appropriate protective gloves.[1]
-
Respiratory Protection: A dust mask, such as a type N95 (US), is required, especially when handling the powder form.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with all applicable local, regional, and national regulations.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][6]
2. Spill Management:
- In the event of a spill, ensure the area is well-ventilated.[4][6]
- Avoid breathing in the dust.[6]
- Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[6]
- Clean the affected area thoroughly.
3. Final Disposal:
- The disposal of this compound must be conducted through an approved waste disposal plant.[4][6]
- It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
- Do not dispose of this compound down the drain.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Acetamidoacrylic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Acetamidoacrylic acid, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and minimizing laboratory hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The signal word for this chemical is "Warning".[2][3]
Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for various scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | ANSI Z87.1 compliant safety glasses with side shields or goggles.[5][6] | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | Disposable gown or clean lab coat.[7][8] | Use in a well-ventilated area. A dust mask (e.g., N95) is recommended for handling the powder form.[2][9] |
| Operations with Splash Potential | Chemical splash goggles and a face shield.[7][9] | Double-gloving with chemical-resistant gloves is recommended.[8] | A protective disposable gown made of low-permeability fabric.[8] | Work within a certified chemical fume hood. |
| Emergency Spill Response | Full face-piece respirator with appropriate cartridges or SCBA.[7][10] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron.[8] | A NIOSH/MSHA approved respirator is required.[4][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to use is critical for safety.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage Location: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]
-
Container Integrity: Keep the container tightly closed when not in use.[3][4]
-
Access Control: Store the container in a locked-up location to restrict access to authorized personnel only.[3]
2.2 Preparation and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, especially when handling the powder.
-
Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Wash hands before donning gloves.[8]
-
Weighing and Transfer: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.[3][5] Avoid actions that create dust.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate the work area.
Emergency and Disposal Plans
3.1 First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[5][11] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[4][5]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4][5]
3.2 Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
3.3 Disposal Plan Waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container suitable for hazardous chemical waste.[5]
-
Segregation: Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, pending disposal.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][4] Do not pour waste down the drain.[5] Contaminated containers should also be disposed of as unused product.
References
- 1. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 5429-56-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. leelinework.com [leelinework.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
